Phenyl(pyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl(pyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYKWHGBZMOSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58088-53-2 | |
| Record name | phenyl(pyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Phenyl(pyridin-3-yl)methanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of Phenyl(pyridin-3-yl)methanamine, a heterocyclic amine that has emerged as a significant building block in modern medicinal chemistry. While a singular, celebrated moment of "discovery" for this compound is not readily apparent in the historical literature, its story is one of synthetic evolution and the strategic application of chemical principles to address challenges in drug development. This document will trace the origins of its key structural components, detail the logical and most prevalent synthetic pathways, and explore its role as a privileged scaffold in the quest for novel therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.
Introduction: The Strategic Importance of the Phenyl-Pyridine Moiety
Phenyl(pyridin-3-yl)methanamine (C₁₂H₁₂N₂) is a deceptively simple molecule, yet its constituent parts—a phenyl group and a pyridin-3-yl group linked by a methylene amine—represent a powerful combination in the design of bioactive compounds. The pyridine ring, an isostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor, modulate pKa, and alter metabolic stability, often leading to improved pharmacokinetic profiles. The phenyl group provides a lipophilic region for van der Waals interactions and a scaffold for further functionalization. The flexible aminomethyl linker allows for optimal positioning of these two key pharmacophores within a biological target.
The true significance of Phenyl(pyridin-3-yl)methanamine lies not in its own inherent biological activity, but in its utility as a versatile intermediate and a foundational piece for more complex molecular architectures. Its history is therefore intrinsically linked to the broader history of pyridine synthesis and the rise of reductive amination as a cornerstone of medicinal chemistry.
Historical Context and the Genesis of a Scaffold
The journey to Phenyl(pyridin-3-yl)methanamine begins with the independent histories of its two core components: the pyridine ring and the synthetic methodologies to create aminomethylpyridines.
The Enduring Legacy of the Pyridine Ring
The synthesis of substituted pyridines has been a long-standing area of focus in organic chemistry. Early methods, such as the Hantzsch pyridine synthesis, developed in the late 19th century, provided foundational access to this important heterocycle. Over the decades, a vast array of synthetic strategies has been developed to introduce functionality at various positions of the pyridine ring, reflecting its growing importance in pharmaceuticals and agrochemicals.
The Precursor: Phenyl(pyridin-3-yl)methanone (3-Benzoylpyridine)
The most direct synthetic precursor to Phenyl(pyridin-3-yl)methanamine is Phenyl(pyridin-3-yl)methanone, also known as 3-Benzoylpyridine.[1][2][3][4] This ketone is a stable, versatile organic compound that serves as a valuable intermediate in its own right.[1] Its availability through various synthetic routes, including Friedel-Crafts acylation and cross-coupling reactions, has been a key enabler for the subsequent synthesis of the target amine.
Table 1: Physicochemical Properties of Phenyl(pyridin-3-yl)methanone
| Property | Value |
| CAS Number | 5424-19-1 |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Melting Point | 36-40 °C |
| Boiling Point | 307 °C |
Source:[3]
The Synthetic Cornerstone: Reductive Amination
The "discovery" of Phenyl(pyridin-3-yl)methanamine is less a moment of serendipity and more a logical consequence of the development of reliable and high-yielding synthetic methods. The most prominent of these is reductive amination .[5][6][7]
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[5][6] The process involves the initial reaction of the carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][8]
The Causality of Method Selection
The choice of reductive amination for the synthesis of Phenyl(pyridin-3-yl)methanamine from its ketone precursor is driven by several key factors:
-
Efficiency: It is often a one-pot reaction, which is highly desirable in terms of resource and time management.[5]
-
Selectivity: Mild reducing agents can be chosen that selectively reduce the imine intermediate without affecting other functional groups that may be present in the molecule.[6]
-
Versatility: A wide range of amines and carbonyl compounds can be used, making it a highly adaptable method.[6]
Generalized Experimental Protocol for the Synthesis of Phenyl(pyridin-3-yl)methanamine
The following protocol is a generalized procedure based on established principles of reductive amination. Specific reaction conditions may be optimized for scale and purity requirements.
Reaction:
Materials:
-
Phenyl(pyridin-3-yl)methanone
-
Ammonia source (e.g., ammonium acetate, methanolic ammonia)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)
-
Acid catalyst (optional, e.g., acetic acid)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Phenyl(pyridin-3-yl)methanone in an appropriate anhydrous solvent, add the ammonia source. If required, an acid catalyst can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for a period sufficient to allow for the formation of the imine intermediate. This can be monitored by techniques such as TLC or LC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Continue to stir the reaction mixture until the reduction is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the careful addition of water or a suitable aqueous solution. Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization to yield Phenyl(pyridin-3-yl)methanamine.
Diagram 1: Synthetic Workflow for Phenyl(pyridin-3-yl)methanamine via Reductive Amination
Caption: A generalized workflow for the synthesis of Phenyl(pyridin-3-yl)methanamine.
Application in Drug Discovery: A Privileged Scaffold
The true value and historical significance of Phenyl(pyridin-3-yl)methanamine are most evident in its application as a scaffold in drug discovery. The aminomethylpyridine motif is a common feature in a wide range of biologically active compounds.
The phenyl(pyridin-3-yl)methanamine core provides a three-dimensional structure that can be readily elaborated to explore chemical space and optimize interactions with biological targets. Numerous patents and research articles describe the synthesis of derivatives for various therapeutic areas, including but not limited to oncology, inflammation, and neurodegenerative diseases.
Diagram 2: Role of Phenyl(pyridin-3-yl)methanamine as a Scaffold
Sources
- 1. 5424-19-1(Phenyl(pyridin-3-yl)methanone) | Kuujia.com [kuujia.com]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 5424-19-1|Phenyl(pyridin-3-yl)methanone|BLD Pharm [bldpharm.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Physicochemical properties of Phenyl(pyridin-3-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Characterization of Phenyl(pyridin-3-yl)methanamine
Abstract
Phenyl(pyridin-3-yl)methanamine is a heterocyclic compound featuring phenyl and pyridyl scaffolds, which are of significant interest in medicinal chemistry and drug development. Its structural motifs are present in various biologically active molecules. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical physicochemical properties of Phenyl(pyridin-3-yl)methanamine. In the absence of extensive published experimental data for this specific molecule, this document focuses on the authoritative, field-proven methodologies for determining these properties. We provide detailed, self-validating experimental protocols for the determination of acid dissociation constants (pKa), lipophilicity (logP/logD), and aqueous solubility, explaining the causal relationships behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals to enable the robust characterization of this and similar novel chemical entities.
Chemical Identity and Significance
Molecular Structure and Identifiers
Phenyl(pyridin-3-yl)methanamine is characterized by a central aminomethyl linker connecting a phenyl ring and a pyridine ring at its 3-position. This structure imparts both lipophilic (phenyl group) and polar, basic (pyridine and amine groups) characteristics, making its physicochemical profile complex and highly pH-dependent.
Table 1: Chemical Identifiers for Phenyl(pyridin-3-yl)methanamine
| Identifier | Value |
| IUPAC Name | Phenyl(pyridin-3-yl)methanamine |
| Synonyms | 3-(Aminobenzyl)pyridine |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CN=CC=C2)N |
| InChI Key | BZJRGJWVWJMAKL-UHFFFAOYSA-N |
Rationale for Physicochemical Profiling in Drug Discovery
The journey of a candidate molecule from discovery to a viable drug is heavily dictated by its physicochemical properties. For a molecule like Phenyl(pyridin-3-yl)methanamine, this profile governs:
-
Solubility & Dissolution: The ability of the compound to dissolve in aqueous biological fluids is the first step towards absorption.
-
Permeability: Lipophilicity influences the molecule's capacity to cross biological membranes, such as the intestinal wall and the blood-brain barrier.
-
Target Binding: The ionization state (governed by pKa) affects how the molecule interacts with its biological target.
-
Off-Target Effects: Properties like lipophilicity can predict potential for non-specific binding and certain toxicities.[2]
This guide provides the experimental framework to generate this essential data package.
Ionization State: pKa Determination
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of ionization at a given pH, which directly impacts solubility, absorption, and receptor interaction. Phenyl(pyridin-3-yl)methanamine has two basic centers: the aliphatic primary amine and the pyridine ring nitrogen. Therefore, two distinct pKa values are expected.
Causality Behind Method Selection
Potentiometric titration is the gold standard for pKa determination due to its simplicity, low cost, and high precision.[3] It directly measures pH changes upon the addition of a titrant, allowing for the determination of the inflection point where pH equals pKa.[3][4] For compounds with a chromophore, UV-Vis spectrophotometry offers a sensitive alternative that can be used with very small amounts of sample.[5] It relies on the change in absorbance at a specific wavelength as the molecule's ionization state changes with pH.[3][5]
Experimental Protocol: Potentiometric Titration
This protocol provides a self-validating system for determining the pKa values of Phenyl(pyridin-3-yl)methanamine.
1. Preparation of Solutions:
- Analyte Solution: Accurately weigh ~5-10 mg of Phenyl(pyridin-3-yl)methanamine and dissolve in ~50 mL of a suitable solvent (e.g., 20% v/v methanol in ionic strength-adjusted water). The co-solvent is used to ensure complete dissolution of the free base.
- Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M potassium hydroxide (KOH). These should also be prepared in the same co-solvent system to avoid solvent effects during titration.
- Ionic Strength Adjustment: Use 0.15 M KCl to maintain a constant ionic strength, mimicking physiological conditions.
2. Instrument Calibration:
- Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). Ensure the electrode is in excellent condition.
3. Titration Procedure:
- Place the analyte solution in a thermostatted vessel at 25°C.
- Begin by titrating with the standardized HCl solution, adding small, precise aliquots (e.g., 0.02 mL) using an auto-burette.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration well past the expected equivalence points to map the entire curve.
- Repeat the process by back-titrating with the standardized KOH solution to ensure reversibility and accuracy.
4. Data Analysis:
- Plot pH (y-axis) versus the volume of titrant added (x-axis).
- The pKa values correspond to the pH at the half-equivalence points. These are identified as the inflection points on the sigmoid titration curve.[3]
- Alternatively, calculate the first derivative (dpH/dV) of the titration curve; the peaks of this derivative plot correspond to the equivalence points.
Visualization of Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: LogP and LogD Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[2] It is expressed as the partition coefficient (P) between n-octanol and water.
-
LogP: The logarithm of the partition coefficient for the neutral species of the molecule.
-
LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for all species (neutral and ionized). For an ionizable compound, LogD is the more physiologically relevant parameter.[2][6]
Causality Behind Method Selection
The shake-flask method is the universally recognized "gold standard" for LogP/D determination due to its direct measurement of the compound's partitioning between two immiscible phases.[2][7] Its primary advantage is accuracy, though it can be labor-intensive.[7] The choice of n-octanol is based on its ability to mimic the amphiphilic nature of biological membranes.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
This protocol is designed to measure the distribution coefficient at the physiological pH of blood serum (pH 7.4).
1. Preparation of Phases:
- Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer by shaking it vigorously with n-octanol for 24 hours, then allowing the phases to separate. Discard the n-octanol.
- Organic Phase: Pre-saturate n-octanol by shaking it vigorously with the pH 7.4 buffer for 24 hours. Allow separation and discard the aqueous layer. This pre-saturation step is critical to prevent volume changes during the experiment.
2. Partitioning:
- Prepare a stock solution of Phenyl(pyridin-3-yl)methanamine in n-octanol (or the aqueous buffer, depending on solubility).
- In a separation funnel or vial, combine a known volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 10 mL of each).
- Add a small, known amount of the compound stock solution, ensuring the final concentration is well below its solubility limit in either phase.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow equilibrium to be reached.[8]
- Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
3. Quantification:
- Carefully take an aliquot from both the n-octanol and the aqueous phase.
- Determine the concentration of the analyte in each aliquot using a validated analytical method, typically HPLC-UV or LC-MS. A calibration curve for the analyte in each phase is required for accurate quantification.
4. Calculation:
- Calculate LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer])
Visualization of Experimental Workflow
Caption: Workflow for LogD determination via the Shake-Flask method.
Aqueous Solubility
Aqueous solubility is a critical property that influences everything from the design of in vitro assays to oral bioavailability.[9] It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate. It's a high-throughput method used for early-stage screening.[9][10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is considered the "gold standard" and is crucial for lead optimization and formulation.[9][10]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
This method determines the equilibrium solubility, providing the most reliable value for biopharmaceutical assessment.
1. Sample Preparation:
- Add an excess amount of solid, crystalline Phenyl(pyridin-3-yl)methanamine to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.[11]
- To each vial, add a known volume of an aqueous buffer of a specific pH (e.g., pH 2.0, 6.5, and 7.4 to assess solubility across the gastrointestinal tract).
2. Equilibration:
- Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]
3. Separation of Undissolved Solid:
- After equilibration, the saturated solution must be separated from the excess solid. This is a critical step.
- Use a low-binding filter (e.g., a 96-well solubility filter plate) or centrifugation at high speed to obtain a clear, particle-free supernatant.[10][11]
4. Quantification:
- Carefully take an aliquot of the clear supernatant.
- Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.
5. Data Presentation:
- The results should be presented clearly, specifying the pH and temperature of the measurement.
Table 2: Example Data Presentation for Thermodynamic Solubility
| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | 37 | Experimental Value | Calculated Value |
| 6.5 | 37 | Experimental Value | Calculated Value |
| 7.4 | 37 | Experimental Value | Calculated Value |
Summary of Physical Properties
While detailed experimental data for Phenyl(pyridin-3-yl)methanamine is sparse, data for related compounds can provide useful context. For instance, the related compound 3-(aminomethyl)pyridine has a reported boiling point of 226°C and a negative LogP (-0.32), indicating high polarity.[13] The ketone analogue, Phenyl(pyridin-3-yl)methanone, has a reported melting point range of 36-40°C and a boiling point of 307°C.[14] These values suggest that Phenyl(pyridin-3-yl)methanamine is likely a liquid or low-melting solid at room temperature with a high boiling point.
Table 3: Summary of Physicochemical Properties
| Property | Value | Method | Significance in Drug Development |
| Molecular Weight | 184.24 g/mol | Calculated | Influences diffusion and fits within Lipinski's guidelines. |
| pKa₁ (Amine) | To be determined | Potentiometry | Governs charge state in blood and upper intestine. |
| pKa₂ (Pyridine) | To be determined | Potentiometry | Governs charge state in the stomach. |
| LogD at pH 7.4 | To be determined | Shake-Flask | Predicts membrane permeability and plasma protein binding. |
| Aqueous Solubility | To be determined | Shake-Flask | Critical for absorption and formulation. |
| Boiling Point | ~226 °C (estimated from 3-(aminomethyl)pyridine)[13] | N/A | Indicator of volatility and thermal stability. |
Conclusion
The physicochemical characterization of Phenyl(pyridin-3-yl)methanamine is a foundational step in evaluating its potential as a drug development candidate. While published data is limited, the robust, gold-standard methodologies detailed in this guide—potentiometric titration for pKa, the shake-flask method for LogD, and thermodynamic solubility assessment—provide a clear and reliable pathway for generating the essential data package. A precise understanding of ionization, lipophilicity, and solubility is not merely an academic exercise; it is the cornerstone of rational drug design, enabling scientists to predict a compound's in vivo behavior, optimize its structure for improved ADME properties, and ultimately increase its probability of success in the clinic.
References
-
Development of Methods for the Determination of pKa Values - PMC - NIH. (No date). National Institutes of Health. [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub. [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (No date). University of Louisiana Monroe. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Journal of Visualized Experiments. [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. (No date). ACS Publications. [Link]
-
LogP/D - Cambridge MedChem Consulting. (No date). Cambridge MedChem Consulting. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (No date). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
-
Aqueous Solubility - Creative Biolabs. (No date). Creative Biolabs. [Link]
-
LogP / LogD shake-flask method - Protocols.io. (2024, September 23). Protocols.io. [Link]
-
How to calculate pKa - BYJU'S. (No date). BYJU'S. [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. (No date). Environmental Science: Processes & Impacts. [Link]
-
Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone). (No date). Kuujia. [Link]
-
phenyl-pyridin-3-ylmethanone - 5424-19-1, C12H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. [Link]
-
pyridin-3-ylmethanamine - Stenutz. (No date). Stenutz. [Link]
-
Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem. (No date). PubChem. [Link]
Sources
- 1. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. pyridin-3-ylmethanamine [stenutz.eu]
- 14. chemsynthesis.com [chemsynthesis.com]
Phenyl(pyridin-3-yl)methanamine CAS number and identifiers
An In-depth Technical Guide to Phenyl(pyridin-3-yl)methanamine: Synthesis, Identifiers, and Characterization
Abstract
This technical guide provides a comprehensive overview of Phenyl(pyridin-3-yl)methanamine, a valuable primary amine for research and development in medicinal chemistry and materials science. A critical distinction is made between this target compound and its ketone precursor, Phenyl(pyridin-3-yl)methanone. While Phenyl(pyridin-3-yl)methanamine is not extensively cataloged with a dedicated CAS number, this guide details its logical and efficient synthesis via one-pot reductive amination. We present a field-proven experimental protocol, key chemical identifiers, expected analytical signatures, and essential safety information, equipping researchers with the foundational knowledge to synthesize, identify, and utilize this compound.
Introduction and Nomenclature Clarification
In the landscape of chemical synthesis, precise nomenclature is paramount. The compound of interest, Phenyl(pyridin-3-yl)methanamine , is a primary amine containing a central carbon atom bonded to a phenyl group, a pyridin-3-yl group, a hydrogen atom, and an amino group (-NH₂). It is structurally and functionally distinct from its common synthetic precursor, Phenyl(pyridin-3-yl)methanone (also known as 3-Benzoylpyridine), which possesses a ketone (C=O) functional group instead of an amine.
The methanone is a widely available commercial product, making it the ideal starting material for the synthesis of the less-common methanamine. This guide focuses on the practical synthesis and identification of Phenyl(pyridin-3-yl)methanamine, leveraging the accessibility of its ketone analogue.
Chemical Identity and Identifiers
For clarity, identifiers for both the target compound and its key precursor are provided.
Phenyl(pyridin-3-yl)methanamine (Target Compound)
This primary amine is the focus of this guide. While a specific CAS registry number is not consistently cited in major chemical databases, its molecular identity is well-defined. For reference, the isomeric compound Phenyl(pyridin-2-yl)methanamine is cataloged under CAS number 39930-11-5.[1][2]
| Identifier | Value |
| IUPAC Name | Phenyl(pyridin-3-yl)methanamine |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CN=CC=C2)N |
| InChI Key | InChIKey=FSLPDXDOMJXDIA-UHFFFAOYSA-N |
| CAS Number | Not consistently cataloged |
Phenyl(pyridin-3-yl)methanone (Precursor)
This ketone is the recommended starting material for the synthesis described herein. It is widely available from commercial suppliers.
| Identifier | Value |
| CAS Number | 5424-19-1[3][4][5][6] |
| IUPAC Name | Phenyl(pyridin-3-yl)methanone[7] |
| Synonyms | 3-Benzoylpyridine, Phenyl 3-pyridyl ketone[3][5] |
| Molecular Formula | C₁₂H₉NO[4][5] |
| Molecular Weight | 183.21 g/mol [4] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CN=CC=C2[7] |
| InChI Key | RYMBAPVTUHZCNF-UHFFFAOYSA-N[3][7] |
| Physical Form | Solid[3] |
| Melting Point | 36-40 °C[4] |
Synthetic Strategy: One-Pot Reductive Amination
The most direct and efficient method to prepare Phenyl(pyridin-3-yl)methanamine is through the reductive amination of its ketone precursor.[8][9][10] This one-pot reaction involves the initial formation of an imine intermediate by reacting the ketone with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.[10][11]
Causality of Method Selection
-
Expertise: The choice of a one-pot reductive amination is based on its high efficiency and atom economy. This method avoids the isolation of the often-unstable imine intermediate, simplifying the workflow and typically leading to higher overall yields.
-
Trustworthiness: Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent. Its key advantage is its pH-dependent reactivity; it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone at a slightly acidic pH (5-6).[8][12] This selectivity is crucial for the success of the one-pot procedure. The reaction is self-validating, as successful conversion can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the final product.
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of Phenyl(pyridin-3-yl)methanamine.
Detailed Experimental Protocol
Materials:
-
Phenyl(pyridin-3-yl)methanone (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Setup: To a round-bottom flask equipped with a magnetic stir bar, add Phenyl(pyridin-3-yl)methanone (1.0 eq) and ammonium acetate (10.0 eq).
-
Dissolution: Add anhydrous methanol to dissolve the solids (approx. 0.2 M concentration with respect to the ketone). Stir the solution at room temperature for 30 minutes. The large excess of ammonium acetate provides a constant source of ammonia and buffers the reaction to a weakly acidic pH suitable for imine formation.
-
Reduction: Slowly add sodium cyanoborohydride (1.5 eq) to the stirring solution in small portions over 15 minutes. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting ketone.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the reaction and destroys any remaining reducing agent.
-
Workup - Extraction: Remove most of the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure Phenyl(pyridin-3-yl)methanamine.
Predicted Properties and Analytical Characterization
The successful synthesis of Phenyl(pyridin-3-yl)methanamine must be confirmed through rigorous analytical characterization.
| Property | Predicted Value / Observation | Rationale |
| Physical State | Colorless to pale yellow oil or low-melting solid | Typical for benzylic amines of this molecular weight. |
| Solubility | Soluble in common organic solvents (DCM, MeOH, EtOAc). Slightly soluble in water. | The presence of two nitrogen atoms allows for hydrogen bonding, but the two aromatic rings dominate. |
| Basicity | Basic. Will form salts with acids. | Contains both a primary aliphatic amine and a pyridine nitrogen, both of which are basic centers. |
Expected Spectroscopic Data:
-
¹H NMR: Expect a characteristic singlet for the benzylic proton (-CH (NH₂)-) between δ 4.5-5.5 ppm. A broad singlet for the -NH₂ protons will also be present. Aromatic protons for the phenyl and pyridyl rings will appear in the δ 7.0-8.5 ppm region.
-
¹³C NMR: The key signal will be the benzylic carbon (-C H(NH₂)-) around δ 55-65 ppm. Aromatic carbons will be in the δ 120-160 ppm range.
-
IR Spectroscopy: Look for the disappearance of the strong ketone C=O stretch from the starting material (approx. 1690 cm⁻¹). Key signals for the product include N-H stretching bands (two bands for a primary amine) in the 3300-3400 cm⁻¹ region and a C-N stretch around 1000-1200 cm⁻¹.
-
Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is a crucial confirmation. For C₁₂H₁₃N₂⁺, the expected m/z would be 185.1073.
Safety and Handling
While a specific safety data sheet (SDS) for Phenyl(pyridin-3-yl)methanamine is not available, compounds of this class (aromatic amines) require careful handling.
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
Conclusion
Phenyl(pyridin-3-yl)methanamine is a structurally important yet under-documented chemical entity. This guide demystifies the compound by providing its definitive chemical identifiers and, most critically, a robust and reliable protocol for its synthesis from the commercially available precursor, Phenyl(pyridin-3-yl)methanone. By leveraging the well-established reductive amination reaction, researchers can confidently produce and characterize this versatile amine, enabling its application in drug discovery, ligand design, and advanced materials research.
References
-
Matrix Fine Chemicals. 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 59575-91-6. [Link]
-
Matrix Fine Chemicals. 1-(PYRIDIN-3-YL)METHANAMINE | CAS 3731-52-0. [Link]
-
PubChem. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258. National Center for Biotechnology Information. [Link]
-
Alchem Pharmtech. CAS 3731-52-0 | Pyridin-3-ylmethanamine. [Link]
-
ResearchGate. Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl).... [Link]
-
ChemSynthesis. phenyl-pyridin-3-ylmethanone - 5424-19-1. [Link]
-
PubChem. 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine | C13H12N2 | CID 3851439. National Center for Biotechnology Information. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ChemBK. phenyl(pyridin-2-yl)methanamine. [Link]
- Google Search. Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone).
-
Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.... [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Angene Chemical. Phenyl(pyridin-3-yl)methanone(CAS# 5424-19-1). [Link]
-
Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link]
-
The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis.... [Link]
-
PubChem. Phenyl-3-pyridinylmethanone | C12H9NO | CID 21540. National Center for Biotechnology Information. [Link]
Sources
- 1. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 5424-19-1: Phenyl-3-pyridinylmethanone | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. escientificsolutions.com [escientificsolutions.com]
- 6. angenesci.com [angenesci.com]
- 7. Phenyl-3-pyridinylmethanone | C12H9NO | CID 21540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Spectroscopic Profile of Phenyl(pyridin-3-yl)methanamine: A Technical Guide
Introduction
Phenyl(pyridin-3-yl)methanamine is a bifunctional organic molecule incorporating a phenyl group, a pyridin-3-yl moiety, and a secondary amine. This unique combination of aromatic and heterocyclic systems makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm the identity of synthesized compounds. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Phenyl(pyridin-3-yl)methanamine, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.
Molecular Structure and Spectroscopic Overview
The structure of Phenyl(pyridin-3-yl)methanamine, with its distinct chemical environments, gives rise to a unique spectroscopic fingerprint. This guide will deconstruct the anticipated spectra, providing a rationale for the expected signals and patterns.
Caption: Molecular structure of Phenyl(pyridin-3-yl)methanamine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For Phenyl(pyridin-3-yl)methanamine, both ¹H and ¹³C NMR will provide critical information for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to display distinct signals for the amine, methine, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the aromatic currents of both rings.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Amine (N-H) | 1.5 - 2.5 | broad singlet | 1H |
| Methine (C-H) | ~4.0 - 4.5 | singlet | 1H |
| Phenyl (C₆H₅) | 7.2 - 7.4 | multiplet | 5H |
| Pyridin-3-yl (H2, H6) | ~8.5 | multiplet | 2H |
| Pyridin-3-yl (H4) | ~7.7 | multiplet | 1H |
| Pyridin-3-yl (H5) | ~7.3 | multiplet | 1H |
Rationale and Interpretation:
-
Amine Proton (N-H): The amine proton is expected to appear as a broad singlet in the upfield region, typically between 1.5 and 2.5 ppm. Its chemical shift and broadness can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Methine Proton (C-H): The methine proton, situated between two aromatic rings and adjacent to a nitrogen atom, is expected to be deshielded and appear as a singlet around 4.0-4.5 ppm. This is consistent with the chemical shift of the methylene protons in benzylamine, which appear around 3.8 ppm.[1]
-
Phenyl Protons (C₆H₅): The five protons of the phenyl ring are expected to resonate as a complex multiplet in the aromatic region, between 7.2 and 7.4 ppm.
-
Pyridin-3-yl Protons: The protons on the pyridine ring will be the most deshielded due to the electronegativity of the nitrogen atom. The protons at the 2 and 6 positions (H2, H6) are anticipated to be the most downfield, appearing around 8.5 ppm. The H4 proton is expected around 7.7 ppm, and the H5 proton, being the most upfield of the pyridine protons, should appear around 7.3 ppm, potentially overlapping with the phenyl signals. These predictions are based on the known spectra of 3-substituted pyridines.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The number of unique carbon signals will confirm the overall structure.
Expected ¹³C NMR Data (in CDCl₃, 101 MHz)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Methine (C-H) | ~50 - 60 |
| Phenyl (C1') | ~140 - 145 |
| Phenyl (C2', C6') | ~127 - 129 |
| Phenyl (C3', C5') | ~128 - 130 |
| Phenyl (C4') | ~127 - 129 |
| Pyridin-3-yl (C2) | ~148 - 150 |
| Pyridin-3-yl (C3) | ~135 - 140 |
| Pyridin-3-yl (C4) | ~123 - 125 |
| Pyridin-3-yl (C5) | ~134 - 136 |
| Pyridin-3-yl (C6) | ~148 - 150 |
Rationale and Interpretation:
-
Methine Carbon (C-H): This carbon, bonded to two aromatic rings and a nitrogen atom, is expected to resonate in the range of 50-60 ppm.
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (120-145 ppm). The quaternary carbon (C1') attached to the methine group will be the most downfield of the phenyl carbons.
-
Pyridin-3-yl Carbons: The carbons of the pyridine ring will also resonate in the aromatic region. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded, appearing at the lower end of the aromatic region (~148-150 ppm). The chemical shifts of the other pyridine carbons are predicted based on the known data for 3-substituted pyridines.
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of Phenyl(pyridin-3-yl)methanamine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Homogenize the magnetic field by shimming on the sample to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Phenyl(pyridin-3-yl)methanamine is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium to Strong |
| C-N Stretch | 1000 - 1350 | Medium |
Rationale and Interpretation:
-
N-H Stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The exact position and shape of this band can be influenced by hydrogen bonding. For benzylamine, the N-H stretching bands appear around 3372 and 3303 cm⁻¹.[3]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of medium intensity bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretch of the methine group is expected just below 3000 cm⁻¹.[4][5]
-
C=C Stretches: The C=C stretching vibrations of the phenyl and pyridine rings will give rise to several medium to strong absorption bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration is expected to produce a medium intensity band in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat Phenyl(pyridin-3-yl)methanamine sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Subtraction: Acquire a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of Phenyl(pyridin-3-yl)methanamine (C₁₂H₁₂N₂), which is 184.10 g/mol .
-
Major Fragmentation Pathways: Under electron ionization, the molecule is expected to fragment in predictable ways.
Caption: Predicted major fragmentation pathways for Phenyl(pyridin-3-yl)methanamine in EI-MS.
Rationale and Interpretation:
-
Loss of a Phenyl Radical: Cleavage of the bond between the methine carbon and the phenyl ring would result in the formation of a pyridin-3-ylmethylaminyl cation at m/z 92.
-
Loss of a Pyridin-3-yl Radical: Cleavage of the bond between the methine carbon and the pyridine ring would lead to a benzylaminyl cation at m/z 106.
-
Formation of the Tropylium Ion: Rearrangement of the benzyl portion can lead to the formation of the highly stable tropylium ion at m/z 91.
-
Formation of the Phenyl Cation: Loss of the pyridin-3-ylmethylamine radical would result in the phenyl cation at m/z 77.[6]
-
Pyridine Ring Fragments: Fragmentation of the pyridine ring can also occur, leading to characteristic ions.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic data presented in this guide, including predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, provide a comprehensive analytical profile for Phenyl(pyridin-3-yl)methanamine. This information is essential for any researcher working with this compound, enabling confident structural confirmation and purity assessment. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
References
-
BenchChem. A Spectroscopic Comparison of N-Benzylphthalimide and Its Precursors, Phthalimide and Benzylamine.
-
ChemicalBook. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
-
ResearchGate. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1.
-
National Institutes of Health. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
-
National Institute of Standards and Technology. Benzylamine - the NIST WebBook.
-
ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum.
-
National Institute of Standards and Technology. Benzylamine - the NIST WebBook.
-
Journal of Undergraduate Chemistry Research. AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones.
-
CSEARCH. Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol.
-
ChemicalBook. 3-(Aminomethyl)pyridine.
-
PubChem. 3-Pyridinemethanamine.
-
University of Colorado Boulder. Table of Characteristic IR Absorptions.
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
-
Royal Society of Chemistry. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways.
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation.
-
BenchChem. Application Note: Elucidation of the Fragmentation Pattern of 3-Methyl-2-phenylbutanamide using Mass Spectrometry.
Sources
- 1. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 2. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. eng.uc.edu [eng.uc.edu]
- 6. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Determining the Crystal Structure of Phenyl(pyridin-3-yl)methanamine: A Technical Guide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the determination of the single-crystal X-ray structure of Phenyl(pyridin-3-yl)methanamine. While a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines a complete, validated workflow from chemical synthesis and crystallization to data collection, structure solution, and final refinement. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to enable the successful crystallographic analysis of this and similar small molecules. We will detail the causality behind experimental choices, ensuring a self-validating system from precursor to final crystallographic information file (CIF).
Introduction: The Significance of Structural Elucidation
Phenyl(pyridin-3-yl)methanamine and its derivatives are of significant interest in medicinal chemistry and materials science. The pyridine moiety is a common feature in numerous therapeutic agents, offering a hydrogen bond acceptor that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] The precise three-dimensional arrangement of the phenyl and pyridyl rings, along with the conformation of the aminomethyl linker, dictates the molecule's intermolecular interactions. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this atomic-level structural information, providing unequivocal data on bond lengths, bond angles, and packing arrangements within the crystal lattice.[2]
This guide will provide a hypothetical yet rigorous pathway to elucidate the crystal structure of the title compound, establishing a benchmark protocol for its characterization.
Synthesis and Purification
The first critical step is the synthesis of high-purity Phenyl(pyridin-3-yl)methanamine. A common and efficient route involves the reductive amination of its ketone precursor, Phenyl(pyridin-3-yl)methanone (also known as 3-Benzoylpyridine).
Synthesis of Phenyl(pyridin-3-yl)methanone
The precursor, 3-Benzoylpyridine, is commercially available but can also be synthesized via a Friedel-Crafts acylation of benzene with nicotinoyl chloride, which is derived from nicotinic acid.[3]
Protocol:
-
Preparation of Nicotinoyl Chloride: To 1 mole of nicotinic acid, add 6.9 moles of distilled thionyl chloride slowly over 20 minutes. Heat the mixture on a steam bath for 1 hour.[3] Remove excess thionyl chloride by distillation under reduced pressure.[3]
-
Friedel-Crafts Acylation: Add 500 ml of anhydrous benzene to the nicotinoyl chloride. Cool the mixture in an ice-salt bath. Add 2.5 moles of anhydrous aluminum chloride in portions while maintaining the temperature between 5-10°C.[3]
-
Reaction and Work-up: Allow the mixture to warm to room temperature and then reflux for 6 hours.[3] Cautiously pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.[3] The aqueous layer is then made strongly basic with 50% NaOH solution to redissolve the aluminum hydroxide.
-
Extraction and Purification: Extract the product with chloroform. Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield Phenyl(pyridin-3-yl)methanone.[3]
Reductive Amination to Phenyl(pyridin-3-yl)methanamine
The conversion of the ketone to the primary amine can be achieved through several established methods, such as catalytic hydrogenation or using a hydride reducing agent in the presence of an ammonia source.
Protocol (Catalytic Hydrogenation):
-
Dissolve Phenyl(pyridin-3-yl)methanone in a suitable solvent (e.g., ethanol) saturated with ammonia.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude Phenyl(pyridin-3-yl)methanamine.
-
Purify the product by column chromatography or recrystallization to obtain a sample of >98% purity, suitable for crystallization trials.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in the crystallographic workflow.[4][5] The goal is to grow a crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[4] For small organic molecules, several classical methods are employed.
Crystallization Methodologies
| Method | Description | Rationale & Causality |
| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film (e.g., Parafilm) to allow the solvent to evaporate slowly.[6] | This is the simplest method. The gradual increase in concentration as the solvent evaporates slowly brings the solution to a state of supersaturation, from which crystals can nucleate and grow. The choice of solvent is critical as it affects solubility and crystal packing.[6] |
| Solvent Layering (Liquid Diffusion) | The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent in which the compound is less soluble) is carefully layered on top. The two solvents must be miscible.[6] | Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystal growth. This method allows for very slow and controlled crystal formation.[6] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile anti-solvent.[7] | The anti-solvent vapor slowly diffuses into the compound's solution, gradually decreasing its solubility and promoting crystallization. This technique is effective for small sample quantities.[7] |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. | As the temperature decreases, the solubility of the compound typically drops, leading to supersaturation and crystallization. The rate of cooling is crucial; rapid cooling can cause the compound to precipitate as an amorphous solid or as a microcrystalline powder. |
Recommended Starting Protocol for Phenyl(pyridin-3-yl)methanamine:
-
Solvent Screening: Test the solubility of the purified amine in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Trial Setup: Based on solubility, set up crystallization trials using the methods above. A good starting point is slow evaporation from a moderately volatile solvent like ethanol or ethyl acetate. For solvent layering, a system like dichloromethane/hexane could be effective.
-
Observation: Monitor the trials under a microscope over several days to weeks for the appearance of single, well-formed crystals.
Single-Crystal X-ray Diffraction: Data Acquisition
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers automate much of this process.[8][9]
Experimental Workflow
Caption: Workflow for preparing and collecting X-ray diffraction data.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop, which is then attached to a goniometer head.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes radiation damage during data collection.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å).[2] The crystal is rotated, and a series of diffraction images are collected on a detector.[10]
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of thousands of individual reflections. This is typically done using software integrated with the diffractometer control system, such as Bruker's APEX suite.[8]
Structure Solution and Refinement
The processed data (a reflection file, typically with an .hkl extension) is used to solve and refine the crystal structure. The SHELX suite of programs is the industry standard for small-molecule crystallography.[11]
Structure Determination and Refinement Workflow
Caption: Iterative workflow for solving and refining a crystal structure.
Step-by-Step Protocol:
-
Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXS or SHELXT), which provides an initial model of the electron density and the positions of the heavier atoms (C, N).[11]
-
Initial Refinement: This initial model is refined against the experimental data using a least-squares minimization program like SHELXL.[12]
-
Model Building: A difference Fourier map is calculated, which reveals the positions of missing atoms, particularly hydrogen atoms. These are added to the model.[12]
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which provides a more accurate model.
-
Iterative Refinement: Steps 2-4 are repeated iteratively until the model converges, meaning further refinement cycles do not significantly improve the fit between the calculated and observed diffraction data. Convergence is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.
-
Validation: The final model is validated for geometric soundness and overall quality using tools like checkCIF.[13]
Data Analysis and Reporting
The final output of a crystal structure determination is a Crystallographic Information File (CIF).[14] The CIF is a standard text file format that contains all the essential information about the crystal structure and the experiment.[15][16]
Key Crystallographic Data (Hypothetical)
The following table presents the kind of data that would be generated and reported in the CIF for Phenyl(pyridin-3-yl)methanamine.
| Parameter | Description | Expected Value/Information |
| Formula | Chemical Formula | C₁₂H₁₂N₂ |
| Formula Weight | Molar Mass ( g/mol ) | 184.24 |
| Crystal System | One of seven crystal systems (e.g., Monoclinic) | To be determined |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | To be determined |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | To be determined |
| Volume (V) | Volume of the unit cell (ų) | To be determined |
| Z | Number of molecules per unit cell | To be determined |
| Calculated Density | Density (g/cm³) | To be determined |
| Radiation | X-ray source and wavelength (Å) | Mo Kα (λ = 0.71073) |
| Temperature | Data collection temperature (K) | 100(2) K |
| Reflections Collected | Total number of diffraction spots measured | e.g., 15000 |
| Independent Reflections | Number of unique reflections after symmetry averaging | e.g., 3000 |
| Final R indices [I>2σ(I)] | R1, wR2 (%) | R1 < 0.05, wR2 < 0.10 |
| Goodness-of-fit on F² | S | ~1.0 |
Data Deposition
To ensure scientific integrity and allow for verification and reuse of the data, the final CIF should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[17][18]
Deposition Protocol:
-
Prepare the final CIF, ensuring it contains all relevant experimental details and the final refined structural model.[14]
-
Use the CCDC's online deposition service to upload the CIF.[19][20][21]
-
The service will validate the file and provide a unique CCDC deposition number. This number should be included in any publication reporting the crystal structure.
Conclusion
This guide has outlined a comprehensive and technically sound methodology for determining the crystal structure of Phenyl(pyridin-3-yl)methanamine. By following a rigorous workflow encompassing synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality, publishable crystal structure. This atomic-level information is invaluable for understanding the molecule's properties and for guiding future research in drug discovery and materials science.
References
-
Deposit a Structure in the CSD - CCDC. (n.d.). Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Retrieved from [Link]
-
Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]
-
Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). Retrieved from [Link]
-
A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]
-
(IUCr) Crystallographic software list. (n.d.). Retrieved from [Link]
-
crystallization of small molecules. (n.d.). Retrieved from [Link]
-
Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023, March 1). Retrieved from [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (n.d.). Retrieved from [Link]
-
The SHELX package - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
Crystallography Software - RCSB PDB. (2023, February 15). Retrieved from [Link]
-
Short Guide to CIFs - CCDC. (n.d.). Retrieved from [Link]
-
Single Crystal X-ray Diffraction Software - Bruker. (n.d.). Retrieved from [Link]
-
How to deposit a structure in the CSD - CCDC. (n.d.). Retrieved from [Link]
-
X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois. (n.d.). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.). Retrieved from [Link]
-
Crystal structure refinement with SHELXL - PMC - NIH. (n.d.). Retrieved from [Link]
-
Accessing (raw) chemical data: a peek into the CIF format. - Henry Rzepa's Blog. (n.d.). Retrieved from [Link]
-
ShelXle Tutorial solving and refining crystal structures - YouTube. (2020, August 14). Retrieved from [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (n.d.). Retrieved from [Link]
-
SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved from [Link]
-
A Guide to CIF for Authors - International Union of Crystallography. (n.d.). Retrieved from [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026, January 7). Retrieved from [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC - PubMed Central. (n.d.). Retrieved from [Link]
- Protein XRD Protocols - X-ray Diffraction Data Collection - Google Sites. (n.d.).
-
X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (n.d.). Retrieved from [Link]
-
Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone). (n.d.). Retrieved from [Link]
-
Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl) - ResearchGate. (n.d.). Retrieved from [Link]
-
Phenyl(pyridin-3-yl)methanone(CAS# 5424-19-1 ) - Angene Chemical. (n.d.). Retrieved from [Link]
-
3-benzoylpyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
phenyl-pyridin-3-ylmethanone - 5424-19-1, C12H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]
-
Phenyl-3-pyridinylmethanone | C12H9NO | CID 21540 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. CrystalDiffract: Introduction [crystalmaker.com]
- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. SC-XRD Software | Bruker [bruker.com]
- 9. sssc.usask.ca [sssc.usask.ca]
- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. An Easy Structure - Sucrose [xray.uky.edu]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. iucr.org [iucr.org]
- 16. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 19. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 20. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide to the Solubility and Stability of Phenyl(pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of Phenyl(pyridin-3-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The following sections will delve into the solubility and stability characteristics of this compound, offering both theoretical understanding and practical methodologies for its assessment. The insights provided herein are grounded in established scientific principles and aim to equip researchers with the necessary knowledge for effective formulation and development strategies.
Introduction: The Chemical Landscape of Phenyl(pyridin-3-yl)methanamine
Phenyl(pyridin-3-yl)methanamine features a unique structural combination of a basic pyridine ring and a phenyl group attached to a central aminomethyl linker. This architecture imparts a specific set of physicochemical properties that are crucial for its behavior in biological and pharmaceutical systems. The presence of the pyridine nitrogen and the primary amine group suggests a propensity for hydrogen bonding and a pH-dependent solubility profile. Conversely, the aromatic rings introduce a degree of lipophilicity, influencing its solubility in organic media and potential for membrane permeability.
A thorough understanding of the solubility and stability of Phenyl(pyridin-3-yl)methanamine is paramount for its advancement as a potential therapeutic agent. These parameters directly impact its bioavailability, formulation feasibility, and shelf-life. This guide will, therefore, provide a detailed exploration of these characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of the related compound, pyridin-3-ylmethanamine, is presented below to provide a foundational understanding. While specific experimental data for Phenyl(pyridin-3-yl)methanamine is not extensively available in public literature, we can infer certain characteristics based on its structure and the properties of its parent amine.
| Property | Value (for pyridin-3-ylmethanamine) | Inferred Implications for Phenyl(pyridin-3-yl)methanamine |
| Molecular Formula | C6H8N2 | C12H12N2 |
| Molecular Weight | 108.14 g/mol [1] | 184.24 g/mol |
| Melting Point | -21 °C (lit.)[2][3] | Expected to be a solid at room temperature with a higher melting point due to increased molecular weight and symmetry. |
| Boiling Point | 226 °C (lit.)[2] | Expected to have a significantly higher boiling point. |
| Density | 1.062 g/mL at 25 °C (lit.)[3] | Likely to have a similar or slightly higher density. |
| Water Solubility | Freely Soluble / Fully Miscible[3][4] | The addition of the phenyl group will increase lipophilicity and likely decrease aqueous solubility compared to pyridin-3-ylmethanamine. However, the basic amine and pyridine nitrogen will still allow for aqueous solubility, especially at lower pH. |
| logP (Octanol/Water) | -0.32[2] | Expected to have a higher logP value, indicating greater lipophilicity. |
| pKa | Not explicitly found for Phenyl(pyridin-3-yl)methanamine. The pKa of the pyridinium ion is typically around 5.2, and for a primary aminium ion, it is around 10.6. | The presence of two basic centers (pyridine and primary amine) will result in two pKa values. The exact values will be influenced by the electronic effects of the phenyl and pyridyl groups. |
Solubility Profile: A Deeper Dive
The solubility of Phenyl(pyridin-3-yl)methanamine is a critical determinant of its absorption and distribution in biological systems. Due to its amphiphilic nature, its solubility will be highly dependent on the solvent system and the pH of the aqueous medium.
Aqueous Solubility
The presence of the basic primary amine and the pyridine ring suggests that Phenyl(pyridin-3-yl)methanamine will exhibit pH-dependent aqueous solubility. At acidic pH, both nitrogen atoms will be protonated, forming a dicationic species that will be highly soluble in water. As the pH increases, the primary amine will be deprotonated first, followed by the pyridine nitrogen, leading to a decrease in aqueous solubility.
Experimental Protocol: Kinetic Aqueous Solubility Assessment
This protocol outlines a standard procedure for determining the kinetic solubility of a compound in an aqueous buffer.
Figure 1: Workflow for Kinetic Aqueous Solubility Assessment.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Phenyl(pyridin-3-yl)methanamine in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: To a 96-well plate, add the appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Filtration: Filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or UV-Vis spectrophotometry, against a standard curve prepared in the same buffer/DMSO mixture.
-
Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.
Solubility in Organic Solvents
Given the presence of the phenyl and pyridine rings, Phenyl(pyridin-3-yl)methanamine is expected to be soluble in common organic solvents. The related compound, pyridin-3-ylmethanamine, is soluble in chloroform, ethyl acetate, and methanol[4]. It is reasonable to expect that Phenyl(pyridin-3-yl)methanamine will also exhibit good solubility in these and other polar organic solvents.
Stability Assessment: Ensuring Molecular Integrity
The stability of a drug candidate is a critical quality attribute that influences its safety, efficacy, and shelf-life. Phenyl(pyridin-3-yl)methanamine, with its amine and pyridine functionalities, may be susceptible to degradation under various stress conditions.
Potential Degradation Pathways
-
Oxidation: The primary amine and the pyridine ring can be susceptible to oxidation. The presence of atmospheric oxygen or residual peroxides in excipients could lead to the formation of N-oxides or other oxidative degradation products. The compound is noted to be air-sensitive, which supports this potential instability[4].
-
Hydrolysis: While the core structure is generally stable to hydrolysis, formulation at extreme pH values could potentially lead to unforeseen degradation.
-
Photodegradation: Aromatic and heteroaromatic systems can be sensitive to light, potentially leading to photolytic degradation.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]
Figure 2: Workflow for Forced Degradation Studies.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of Phenyl(pyridin-3-yl)methanamine in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperature (e.g., 60°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the main peak and determine the mass balance to ensure that all degradation products are accounted for.
-
Degradant Identification: Use LC-MS/MS to identify the structures of the major degradation products.
Recommended Storage and Handling
Based on the potential for oxidative degradation, Phenyl(pyridin-3-yl)methanamine should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] It should also be protected from light and stored at a cool temperature.
Analytical Methodologies for Quantification
A robust and validated analytical method is crucial for the accurate quantification of Phenyl(pyridin-3-yl)methanamine in various matrices, including solubility and stability samples. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point.
Proposed RP-HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides a source of protons to ensure the analyte is in its protonated form for good peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | Start with a low percentage of B and gradually increase. | To ensure good separation from potential impurities and degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | ~260 nm | Based on the UV absorbance of the pyridine and phenyl chromophores. A full UV scan should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
This method would need to be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
Phenyl(pyridin-3-yl)methanamine is a compound with significant potential, and a thorough understanding of its solubility and stability is critical for its successful development. This guide has provided a framework for assessing these key properties, including practical experimental protocols and theoretical considerations. While specific experimental data for this molecule is limited in the public domain, the principles and methodologies outlined here provide a solid foundation for researchers to generate the necessary data to support their drug discovery and development efforts. The inherent basicity of the molecule suggests a favorable pH-dependent aqueous solubility profile, while its potential sensitivity to oxidation necessitates careful handling and storage. By employing the systematic approaches described, researchers can effectively characterize and mitigate potential liabilities associated with the solubility and stability of Phenyl(pyridin-3-yl)methanamine.
References
-
PubChem. 3-Pyridinemethanamine. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information: Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [Link]
-
Stenutz, R. pyridin-3-ylmethanamine. The Stenutz Database. [Link]
-
ChemBK. 3-(Aminomethyl)pyridine. [Link]
- Vertex AI Search. Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone).
-
ChemBK. phenyl(pyridin-2-yl)methanamine. [Link]
-
ChemSynthesis. phenyl-pyridin-3-ylmethanone. [Link]
-
Angene Chemical. Phenyl(pyridin-3-yl)methanone(CAS# 5424-19-1 ). [Link]
-
ScienceDirect. Forced degradation and impurity profiling. [Link]
-
PubMed. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Pharos. [2-(Pyridin-3-yl)phenyl]methanamine. [Link]
-
Sunway Pharm Ltd. Phenyl(pyridin-3-yl)methanone - CAS:5424-19-1. [Link]
-
Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]
-
PubChem. Phenyl(pyridin-2-yl)methanamine. [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
Sources
- 1. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pyridin-3-ylmethanamine [stenutz.eu]
- 3. chembk.com [chembk.com]
- 4. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. ijsdr.org [ijsdr.org]
The Phenyl(pyridin-3-yl)methanamine Core: A Technical Guide to a Modern Privileged Scaffold
Abstract
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient lead generation and optimization. These molecular frameworks are uniquely capable of serving as high-affinity ligands for multiple, diverse biological targets. This guide provides an in-depth technical analysis of the Phenyl(pyridin-3-yl)methanamine scaffold, a compelling example of a privileged core structure. We will dissect its fundamental chemical properties, explore robust synthetic strategies, and present case studies that underscore its successful application in developing targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Concept of the Privileged Scaffold in Medicinal Chemistry
The term "privileged structure" was first introduced to describe molecular frameworks that can provide ligands for more than one type of receptor or enzyme.[1][2] Unlike promiscuous compounds that bind indiscriminately, privileged scaffolds offer a finely-tuned starting point for developing potent and selective modulators of distinct biological targets through targeted functionalization.[3]
Characteristics of a Privileged Scaffold:
-
Target Versatility: The ability to bind to multiple, often unrelated, biological targets.[2]
-
Synthetic Accessibility: The core structure is amenable to efficient chemical synthesis and derivatization.[4]
-
Three-Dimensional Diversity: The scaffold presents well-defined vectors for substitution, allowing for the exploration of three-dimensional chemical space to optimize interactions with a target's binding pocket.[5]
-
Favorable Physicochemical Properties: The core often possesses drug-like properties, such as chemical stability and compatibility with biological environments.[2]
-
Bio-prevalidation: Many privileged scaffolds are found in natural products or have been validated through their presence in approved drugs.[6]
Classic examples include benzodiazepines, indoles, and piperazines, which form the basis of numerous marketed drugs targeting a wide array of proteins.[2][7] The strategic value of this approach lies in its ability to accelerate the hit-to-lead optimization process by building upon a foundation of known biological relevance.[3]
Caption: The Privileged Scaffold Concept.
Structural and Physicochemical Analysis of the Phenyl(pyridin-3-yl)methanamine Scaffold
The power of the Phenyl(pyridin-3-yl)methanamine scaffold lies in the synergistic interplay of its three constituent parts: the phenyl ring, the pyridin-3-yl moiety, and the flexible methanamine linker.
-
Phenyl Group: This hydrophobic ring serves as a crucial anchor for π-π stacking and hydrophobic interactions within a protein's binding site. It is readily substituted, allowing for the modulation of electronics and sterics to fine-tune potency and selectivity.
-
Pyridin-3-yl Group: The pyridine ring is a bioisostere of a phenyl ring but with distinct and highly valuable properties.[8] The nitrogen atom at the 3-position acts as a hydrogen bond acceptor, a key interaction for anchoring ligands to protein targets.[8] Furthermore, its basicity can improve aqueous solubility and allows for salt formation, which is beneficial for formulation. The electron-deficient nature of the pyridine ring also influences the molecule's metabolic stability.[8][9]
-
Methanamine Linker: This single-carbon bridge provides conformational flexibility, allowing the two aromatic rings to adopt optimal orientations for binding. The amine group itself is a critical pharmacophoric feature, serving as a hydrogen bond donor and a basic center that is often protonated at physiological pH, enabling potent ionic interactions with acidic residues like aspartate or glutamate.
This combination of a hydrophobic region, a hydrogen-bond acceptor, a flexible linker, and a basic, hydrogen-bond-donating center creates a pharmacophoric constellation capable of engaging with a wide variety of biological targets.
Synthetic Strategies and Methodologies
The synthesis of Phenyl(pyridin-3-yl)methanamine and its derivatives is typically achieved through a robust and scalable reductive amination pathway, starting from the commercially available ketone, Phenyl(pyridin-3-yl)methanone (also known as 3-Benzoylpyridine).[10]
Caption: General Synthetic Workflow.
Experimental Protocol: Synthesis of Phenyl(pyridin-3-yl)methanamine
This protocol describes a standard, reliable method for the synthesis of the core scaffold.
Materials:
-
Phenyl(pyridin-3-yl)methanone (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Phenyl(pyridin-3-yl)methanone (1.0 eq) and ammonium acetate (10.0 eq).
-
Dissolution: Add methanol to dissolve the solids (approx. 0.2 M concentration with respect to the ketone).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
-
Causality Note: Ammonium acetate serves as the ammonia source for the condensation reaction. The equilibrium is driven by the subsequent in situ reduction.
-
-
Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution.
-
Causality Note: NaBH₃CN is a mild reducing agent that is selective for the protonated imine over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct. The reaction is typically run at a slightly acidic pH maintained by the ammonium acetate buffer system.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate by LC-MS.
-
Workup: a. Quench the reaction by the slow addition of water. b. Reduce the volume of methanol under reduced pressure. c. Add saturated aqueous NaHCO₃ solution and extract the aqueous layer three times with dichloromethane (DCM).
-
Causality Note: The basic wash with NaHCO₃ ensures the product is in its free-base form, maximizing its solubility in the organic solvent. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (with 1% NH₄OH) to afford the pure Phenyl(pyridin-3-yl)methanamine.
-
Causality Note: The addition of a small amount of base (like triethylamine or ammonium hydroxide) to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel, ensuring a clean separation.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Case Study: Diaryl Urea Derivatives as Antiproliferative Agents
The utility of the Phenyl(pyridin-3-yl)methanamine scaffold is exemplified by its incorporation into more complex molecular architectures. A study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives highlights its role in the design of potent anticancer agents.[11] In this work, the core scaffold is part of a larger diaryl urea structure, a known pharmacophore for kinase inhibition.
The general structure involves a 4-(pyridin-3-yl)aniline moiety, which is conceptually derived from our core scaffold. This is then reacted with various aryl isocyanates to produce a library of urea derivatives.[11]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Privileged Structures | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. ijnrd.org [ijnrd.org]
- 10. CAS 5424-19-1: Phenyl-3-pyridinylmethanone | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
Initial Biological Screening of Phenyl(pyridin-3-yl)methanamine Derivatives
An In-depth Technical Guide
Introduction: The Phenyl(pyridin-3-yl)methanamine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the pharmacokinetic profile of a molecule make it a "privileged scaffold".[2] When combined with a flexible phenylmethanamine linker, the resulting Phenyl(pyridin-3-yl)methanamine core presents a versatile three-dimensional structure ripe for synthetic modification and biological exploration. Derivatives of this scaffold have shown potential against a wide array of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammatory conditions.[3][4]
This guide provides a comprehensive, field-proven framework for conducting the initial biological screening of a library of novel Phenyl(pyridin-3-yl)methanamine derivatives. As a Senior Application Scientist, the perspective offered herein emphasizes not just the "how" but the critical "why" behind each experimental choice. The objective is to establish a robust, logical, and efficient screening cascade that begins with broad, foundational assays and progressively narrows the focus to identify promising lead compounds and elucidate their preliminary mechanisms of action.
Part 1: The Foundational Pillar: General Cytotoxicity Screening
Expertise & Experience: Before investigating any specific, desired biological activity (e.g., enzyme inhibition), it is imperative to first establish the general cytotoxicity profile of each compound. This initial step serves two primary purposes:
-
Triage: It immediately flags and deprioritizes compounds that are non-specifically toxic to all cells at low concentrations, which are unlikely to become viable drug candidates.
-
Therapeutic Window: For compounds that do show activity in later, target-specific assays, the cytotoxicity data provides an essential baseline, defining the concentration window where the desired effect occurs without causing general cell death.
This foundational screen is the first filter in our discovery funnel, ensuring that resources are focused on compounds with the most promising profiles. We employ cell-based assays as they offer a more biologically relevant system compared to purely biochemical assays, providing an early approximation of toxicity in a living system.[5][6]
Experimental Workflow: General Cell Viability Screening
The following workflow outlines a standard high-throughput screening (HTS) approach for assessing cell viability.
Caption: General workflow for cell viability screening.
Protocol: ATP-Based Luminescent Cell Viability Assay
This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active, viable cells.[5] It is a robust, homogeneous "add-mix-measure" assay suitable for HTS.[7]
Materials:
-
Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Appropriate cell culture medium + 10% FBS
-
96-well clear-bottom, white-walled tissue culture plates
-
Phenyl(pyridin-3-yl)methanamine derivatives library (stock in 100% DMSO)
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute cells to a final concentration of 1 x 10⁵ cells/mL.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of the 96-well plate (yielding 10,000 cells/well).[8]
-
Trustworthiness Check: Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere.[8]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Create a concentration range appropriate for IC₅₀ determination (e.g., 100 µM to 0.01 µM).
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "no cell" blank wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds (or controls) to the appropriate wells.
-
-
Incubation and Data Acquisition:
-
Incubate the plates for a predetermined exposure time, typically 48 or 72 hours, depending on the cell line's doubling time.[8]
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence from the "no cell" blanks from all other wells.
-
Calculate the percent viability for each compound concentration using the formula: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Cytotoxicity Screening Results
Summarize the calculated IC₅₀ values in a clear, comparative table.
| Compound ID | Phenyl Ring Substitution | Pyridine Ring Substitution | IC₅₀ (µM) vs. A549 Cells | IC₅₀ (µM) vs. MCF-7 Cells |
| PPD-001 | 4-Chloro | None | 15.2 | 22.8 |
| PPD-002 | 4-Methoxy | None | > 100 | > 100 |
| PPD-003 | 3,4-Dichloro | None | 5.8 | 9.1 |
| PPD-004 | 4-Chloro | 6-Methyl | 12.5 | 18.9 |
| Staurosporine | (Positive Control) | (Positive Control) | 0.02 | 0.03 |
Part 2: Target-Oriented Screening: Enzyme Inhibition Assays
Expertise & Experience: The Phenyl(pyridin-3-yl)methanamine scaffold is structurally analogous to moieties found in many known enzyme inhibitors (e.g., kinase inhibitors). Therefore, a logical next step is to screen "hit" compounds from the cytotoxicity screen (those with moderate, selective, or no cytotoxicity) against a panel of relevant enzymes. High-throughput biochemical assays are the cornerstone of this phase, allowing for the rapid identification of compounds that directly interact with a purified protein target.[9]
Experimental Workflow: High-Throughput Enzyme Inhibition Assay
This workflow details a typical process for screening a compound library against a purified enzyme.
Caption: Workflow for a primary enzyme inhibition screen.
Protocol: Generic Colorimetric Kinase Inhibition Assay
This protocol provides a template for screening compounds against a protein kinase using a colorimetric method that detects the amount of ADP produced.
Materials:
-
Purified target kinase
-
Kinase-specific substrate peptide
-
Kinase assay buffer (containing ATP and MgCl₂)
-
Test compounds and a known inhibitor (positive control)
-
ADP-Glo™ Kinase Assay (Promega)
-
384-well low-volume white plates
-
Multichannel pipettes and plate reader (luminometer)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer with ATP at a concentration close to its Km value for the target enzyme. This ensures competitive inhibitors can be identified effectively.
-
Dilute the purified kinase and substrate peptide in the assay buffer to their optimal working concentrations, determined during assay development.
-
-
Assay Plate Setup (Primary Screen):
-
Dispense 1 µL of each test compound (at a concentration for a final assay concentration of 10 µM) into the 384-well plate.
-
Trustworthiness Check: Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle) to define the assay window (Z'-factor).
-
Add 5 µL of the enzyme solution to each well. Tap gently to mix.
-
Pre-incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiation and Reaction:
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells.
-
Incubate the plate at 30°C for 60 minutes. The reaction should be stopped within the linear range of product formation.
-
-
Detection and Data Acquisition:
-
Stop the reaction and detect ADP formation using the ADP-Glo™ system.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 - [(Signal_Sample - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control) * 100]
-
Compounds showing >50% inhibition are considered "hits" and are selected for IC₅₀ determination in a follow-up dose-response experiment.
-
Data Presentation: Enzyme Inhibition Screening Results
Present the primary screen data and follow-up IC₅₀ values for hits in a structured table.
| Compound ID | % Inhibition @ 10 µM (Kinase A) | Kinase A IC₅₀ (µM) | % Inhibition @ 10 µM (Kinase B) | Kinase B IC₅₀ (µM) |
| PPD-001 | 12.1 | N/D | 8.5 | N/D |
| PPD-003 | 85.4 | 0.75 | 25.3 | N/D |
| PPD-004 | 79.8 | 1.12 | 18.9 | N/D |
| PPD-007 | 92.3 | 0.21 | 88.9 | 0.55 |
| Sunitinib | 98.7 | 0.05 | 95.1 | 0.09 |
N/D: Not Determined
Part 3: Probing the Mechanism: Apoptosis Induction
Expertise & Experience: For compounds that demonstrate potent and selective cytotoxicity against cancer cell lines, a critical follow-up question is: how are they inducing cell death? Inducing apoptosis (programmed cell death) is a hallmark of many successful anticancer drugs. A simple and robust method to screen for apoptosis is to measure the activity of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of the apoptotic cascade.[7]
Signaling Pathway: Simplified Apoptotic Cascade
This diagram illustrates the central role of executioner caspases in both the intrinsic and extrinsic apoptosis pathways.
Caption: Key mediators in the apoptosis signaling cascade.
Protocol: Homogeneous Caspase-3/7 Activity Assay
This protocol uses the Caspase-Glo® 3/7 Assay (Promega), which measures caspase-3/7 activity via a luminescent signal. It can be multiplexed with a viability assay to directly compare cytotoxic effects with apoptotic activity.
Materials:
-
Cell line and culture reagents
-
96-well clear-bottom, white-walled plates
-
Test compounds identified as cytotoxic "hits"
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Plate Setup and Dosing:
-
Set up the assay exactly as described in the ATP-Based Luminescent Cell Viability Assay protocol (Part 1), using a dose-response curve for the selected cytotoxic compounds.
-
Incubate the cells with the compounds for a shorter duration, typically 18-24 hours, as caspase activation often precedes complete loss of membrane integrity.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal (representing caspase activity) against the log of the compound concentration.
-
Use non-linear regression to determine the EC₅₀ (the concentration that induces 50% of the maximal caspase activation).
-
Data Presentation: Correlating Cytotoxicity with Apoptosis
A powerful way to present this data is to compare the IC₅₀ from the viability assay with the EC₅₀ from the caspase assay.
| Compound ID | Cytotoxicity IC₅₀ (µM, 72h) | Caspase-3/7 Activation EC₅₀ (µM, 24h) | Interpretation |
| PPD-003 | 5.8 | 6.5 | Potent apoptosis inducer; cytotoxicity is likely mediated by apoptosis. |
| PPD-009 | 8.2 | > 100 | Cytotoxicity is likely non-apoptotic (e.g., necrosis or cell cycle arrest). |
| PPD-011 | 25.1 | 5.5 | Induces apoptosis at concentrations lower than those causing overt cytotoxicity. |
Conclusion: From Initial Hits to Informed Next Steps
This guide has outlined a systematic, multi-tiered approach for the initial biological evaluation of Phenyl(pyridin-3-yl)methanamine derivatives. By progressing from broad cytotoxicity profiling to targeted enzyme inhibition and mechanistic apoptosis assays, researchers can efficiently triage a new chemical library. This process transforms raw screening data into actionable intelligence, identifying compounds that not only possess biological activity but also exhibit desirable characteristics such as selectivity and a defined mechanism of action. The insights gained from this initial screening cascade are fundamental for guiding subsequent structure-activity relationship (SAR) studies and prioritizing the most promising derivatives for further lead optimization.
References
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link][8]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link][10]
-
Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link][6]
-
Vicente, J. B., Malagrinò, F., Arese, M., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 899. [Link][11]
-
Bekhit, A. A., Hymete, A., Damtew, A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link][12]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link][9]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link][2]
-
Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link][14]
-
National Institutes of Health (NIH). (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. [Link][3]
-
De, S., Kumar S, K. A., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16396-16416. [Link][1]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link][4]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 10. sptlabtech.com [sptlabtech.com]
- 11. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
The Phenyl(pyridin-3-yl)methanamine Fragment: A Strategic Asset in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular fragments is a cornerstone of successful lead generation. Among the privileged scaffolds, the phenyl(pyridin-3-yl)methanamine core has emerged as a fragment of significant interest. This technical guide provides an in-depth exploration of this fragment, from its fundamental physicochemical properties and synthesis to its application in fragment-based drug discovery (FBDD) campaigns. We will delve into the rationale behind its use, highlighting its role as a versatile pharmacophore, and provide practical, field-proven insights into its deployment in hit-to-lead optimization. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the phenyl(pyridin-3-yl)methanamine fragment to address challenging biological targets.
Introduction: The Strategic Value of the Phenyl-Pyridine Motif
The phenyl(pyridin-3-yl)methanamine scaffold represents a confluence of desirable features for a molecular fragment. It possesses a low molecular weight and a simple, yet three-dimensional, structure, making it an ideal starting point for FBDD. The pyridine ring, a common bioisostere for a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity and modulating physicochemical properties such as solubility.[1][2] The phenyl ring provides a lipophilic region for interaction with hydrophobic pockets in target proteins, while the methanamine linker offers a vector for synthetic elaboration. This combination of features allows the fragment to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile binder for a range of protein targets.
Physicochemical Properties and In Silico ADME/Tox Profile
A thorough understanding of the intrinsic properties of a fragment is paramount for its successful application in drug discovery. The following table summarizes key physicochemical parameters for phenyl(pyridin-3-yl)methanamine, many of which align with the "Rule of Three" for fragment-based screening.[3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [4] |
| Molecular Weight | 184.24 g/mol | [4] |
| cLogP | 1.53 | [5] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | [4] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 2 | [4] |
In silico ADME/Tox predictions provide a valuable early assessment of the fragment's drug-like potential. While experimental data for the parent fragment is limited, computational models suggest a favorable profile.
| Parameter | Prediction | Significance |
| Aqueous Solubility | Good | Favorable for screening and formulation. |
| GI Absorption | High | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Yes | Suggests potential for CNS-targeting drugs. |
| CYP450 Inhibition | Potential inhibitor of some isoforms | A consideration for later stages of optimization. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Carcinogenicity | Unlikely | Favorable long-term safety profile. |
| Hepatotoxicity | Low risk | Reduced potential for liver toxicity. |
These predictions, while needing experimental validation, underscore the promising starting point that the phenyl(pyridin-3-yl)methanamine fragment represents.
Synthesis of the Phenyl(pyridin-3-yl)methanamine Core
The primary route to phenyl(pyridin-3-yl)methanamine is through the reductive amination of its commercially available precursor, phenyl(pyridin-3-yl)methanone (also known as 3-benzoylpyridine).[6][7][8][9] This one-pot reaction is efficient and amenable to a variety of reducing agents.[10][11]
Experimental Protocol: Reductive Amination of 3-Benzoylpyridine
This protocol is a representative procedure based on established methods for reductive amination.[12][13]
Materials:
-
Phenyl(pyridin-3-yl)methanone (1.0 eq)
-
Ammonium chloride (NH₄Cl) (10 eq)
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenyl(pyridin-3-yl)methanone in methanol, add ammonium chloride.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford phenyl(pyridin-3-yl)methanamine.
Causality Behind Experimental Choices:
-
Ammonium chloride serves as the ammonia source for the formation of the intermediate imine. The excess is used to drive the equilibrium towards imine formation.[12]
-
Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, which is crucial for a one-pot reaction.[10][11]
-
Methanol is a common solvent for reductive aminations as it is polar enough to dissolve the reagents and does not react with the reducing agent.
-
The aqueous workup with sodium bicarbonate is to neutralize any remaining acid and to remove inorganic byproducts.
Application in Fragment-Based Drug Discovery
The phenyl(pyridin-3-yl)methanamine scaffold is an exemplary starting point for an FBDD campaign due to its adherence to the "Rule of Three" and its rich potential for forming diverse interactions with a protein target.
Fragment Screening and Hit Identification
Fragment libraries are typically screened using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or thermal shift assays.[14][15][16] The phenyl(pyridin-3-yl)methanamine fragment, with its good solubility and relatively low molecular weight, is well-suited for these methods. A hypothetical workflow for identifying and validating this fragment as a hit is presented below.
Caption: A generalized workflow for a fragment-based drug discovery campaign starting with the identification of a hit like phenyl(pyridin-3-yl)methanamine.
Structure-Activity Relationship (SAR) and Fragment Elaboration
Once phenyl(pyridin-3-yl)methanamine is identified as a hit, the next step is to understand its binding mode and to elaborate its structure to improve potency and selectivity. The phenyl and pyridine rings, as well as the amine, provide multiple vectors for chemical modification.
Caption: Elaboration strategies for the phenyl(pyridin-3-yl)methanamine fragment, highlighting key areas for chemical modification.
For instance, substitution on the phenyl ring can enhance hydrophobic interactions or block metabolic hotspots. Modifications to the pyridine ring can fine-tune pKa and introduce additional hydrogen bonding opportunities. The amine linker can be alkylated or acylated to probe for nearby pockets in the protein's binding site.
Case Studies and Biological Activities of Derivatives
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Analogs of the phenyl(pyridin-3-yl)methanamine core have been explored as potent ligands for nAChRs, demonstrating the scaffold's ability to interact with this important class of ion channels.[1]
-
Anticancer Agents: The phenyl-pyridine motif is present in a number of kinase inhibitors and other anticancer agents, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase.[17]
-
CNS-Active Compounds: The predicted ability of the core fragment to cross the blood-brain barrier has been leveraged in the development of compounds targeting the central nervous system.
These examples underscore the broad applicability of the phenyl(pyridin-3-yl)methanamine scaffold and provide a strong rationale for its inclusion in fragment libraries for a wide range of therapeutic areas.
Conclusion and Future Perspectives
The phenyl(pyridin-3-yl)methanamine fragment represents a powerful and versatile starting point for fragment-based drug discovery. Its favorable physicochemical properties, straightforward synthesis, and multiple vectors for chemical elaboration make it an attractive scaffold for medicinal chemists. The strategic incorporation of the pyridine ring provides opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. As FBDD continues to gain prominence as a successful strategy for lead discovery, the thoughtful application of well-characterized and strategically designed fragments like phenyl(pyridin-3-yl)methanamine will be crucial for the development of the next generation of therapeutics. Future work should focus on the systematic exploration of the chemical space around this core and the detailed characterization of its interactions with a broader range of biological targets.
References
-
Amadis Chemical Company Limited. (Page 92) @ ChemBuyersGuide.com, Inc. [Link]
-
Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone). [Link]
-
[2-(PYRIDIN-3-YL)PHENYL]METHANAMINE|CAS 859915-27-8. [Link]
-
Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. [Link]
-
Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli - ResearchGate. [Link]
-
Phenyl(pyridin-3-yl)methanone(CAS# 5424-19-1 ) - Angene Chemical. [Link]
-
Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia - The Royal Society of Chemistry. [Link]
-
Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [Link]
-
P. Margaretha The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. [Link]
-
Reductive amination - Wikipedia. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed. [Link]
-
Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem. [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
A New Way to Amines - GalChimia. [Link]
-
Fragment-based lead discovery - Wikipedia. [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]
-
Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine - MDPI. [Link]
-
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. [Link]
-
Phenyl-(3-pyridin-4-ylphenyl)methanone | C18H13NO | CID 166360496 - PubChem. [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC - NIH. [Link]
-
In Vitro Toxicology Services | ADME & Safety CRO - Symeres. [Link]
-
(S)-1-Phenyl-1-[4-(9H-purin-6-YL)phenyl]methanamine | C18H15N5 | CID 16122632. [Link]
-
ChemInform Abstract: Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes and Ketones with Ammonia. - ResearchGate. [Link]
-
ADME Prediction of 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives as CDK9 inhibitors - IDAAM Publications. [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. [Link]
-
(PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 5424-19-1(Phenyl(pyridin-3-yl)methanone) | Kuujia.com [kuujia.com]
- 7. 5424-19-1|Phenyl(pyridin-3-yl)methanone|BLD Pharm [bldpharm.com]
- 8. angenesci.com [angenesci.com]
- 9. CAS 5424-19-1: Phenyl-3-pyridinylmethanone | CymitQuimica [cymitquimica.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 16. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Phenyl(pyridin-3-yl)methanamine
Abstract
This document provides a comprehensive guide for the synthesis of Phenyl(pyridin-3-yl)methanamine, a valuable building block in pharmaceutical and materials science research, starting from 3-benzoylpyridine. The primary method detailed is the Leuckart reaction, a classic and effective reductive amination procedure utilizing ammonium formate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, a detailed experimental protocol, safety considerations, and methods for product characterization.
Introduction: Significance of Phenyl(pyridin-3-yl)methanamine
Phenyl(pyridin-3-yl)methanamine and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The unique structural combination of a flexible benzylamine core and a pyridine moiety allows for diverse interactions with biological targets. This structural motif is found in compounds investigated for their potential as kinase inhibitors, central nervous system agents, and in other therapeutic areas. The efficient synthesis of this key intermediate is therefore crucial for the exploration of new chemical entities in drug discovery programs.[1]
Reaction Mechanism: The Leuckart Reaction
The conversion of a ketone, such as 3-benzoylpyridine, to a primary amine is effectively achieved through the Leuckart reaction. This one-pot reductive amination utilizes ammonium formate as both the source of ammonia and the reducing agent (in the form of formic acid upon decomposition). The reaction proceeds at elevated temperatures, typically between 120°C and 165°C.[2][3]
The mechanism can be summarized in the following key steps:
-
Decomposition of Ammonium Formate: At high temperatures, ammonium formate is in equilibrium with ammonia and formic acid.[2]
-
Imine Formation: Ammonia, a nucleophile, attacks the electrophilic carbonyl carbon of 3-benzoylpyridine. This is followed by dehydration to form the corresponding imine intermediate, phenyl(pyridin-3-yl)methanimine.
-
Reduction of the Imine: The formic acid generated from the decomposition of ammonium formate acts as a hydride donor, reducing the imine to the target primary amine, Phenyl(pyridin-3-yl)methanamine.[2][3]
Often, the primary amine product can be formylated in the reaction mixture to form the N-formyl derivative, which is then hydrolyzed during the work-up to yield the final amine.[4]
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of Phenyl(pyridin-3-yl)methanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenyl(pyridin-3-yl)methanamine and the Strategic Advantage of Reductive Amination
Phenyl(pyridin-3-yl)methanamine, also known as N-benzyl-3-aminopyridine, is a significant scaffold in medicinal chemistry and materials science. Its structural motif, combining a flexible benzyl group with a rigid, heteroaromatic pyridine ring, is a key feature in various biologically active compounds. The synthesis of such secondary amines is a cornerstone of organic chemistry, and among the myriad of available methods, reductive amination stands out for its efficiency, operational simplicity, and atom economy.
This application note provides a comprehensive, field-proven protocol for the synthesis of Phenyl(pyridin-3-yl)methanamine through a one-pot reductive amination of benzaldehyde and 3-aminopyridine. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step experimental procedure, and discuss the critical aspects of purification and characterization, thereby furnishing researchers with a robust and reproducible methodology.
The Chemistry at its Core: Understanding the Reductive Amination Pathway
Reductive amination is a powerful chemical transformation that converts a carbonyl group into an amine via an intermediate imine.[1] This two-step process, often conducted in a single reaction vessel ("one-pot"), is favored for its high yields and selectivity. The reaction between an aldehyde or ketone and a primary or secondary amine initially forms a hemiaminal, which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines). The subsequent reduction of the C=N double bond of the imine furnishes the desired amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a cost-effective and versatile choice. While NaBH₄ can reduce both carbonyls and imines, the rate of imine reduction is generally faster, particularly under controlled conditions. For more sensitive substrates, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be utilized.[2] In this protocol, we will focus on the use of sodium borohydride, a readily available and effective reagent for this specific transformation.
Experimental Protocol: Synthesis of Phenyl(pyridin-3-yl)methanamine
This protocol details a one-pot reductive amination procedure for the synthesis of Phenyl(pyridin-3-yl)methanamine from benzaldehyde and 3-aminopyridine using sodium borohydride as the reducing agent.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 1.0 g (10.6 mmol) | Sigma-Aldrich, 99% |
| Benzaldehyde | C₇H₆O | 106.12 | 1.13 g (1.07 mL, 10.6 mmol) | Acros Organics, 99% |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.80 g (21.2 mmol) | Oakwood Chemical, 98% |
| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | Fisher Scientific, ACS Grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | VWR, ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | J.T. Baker, Anhydrous |
| Saturated aq. NaHCO₃ | - | - | As needed | Prepared in-house |
| Brine (Saturated aq. NaCl) | - | - | As needed | Prepared in-house |
| Silica Gel | SiO₂ | 60.08 | As needed | Sorbent Technologies, 60 Å, 230-400 mesh |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | EMD Millipore, ACS Grade |
| Hexanes | - | - | As needed | Macron Fine Chemicals, ACS Grade |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (1.0 g, 10.6 mmol) and methanol (50 mL). Stir the mixture at room temperature until the 3-aminopyridine is completely dissolved.
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.07 mL, 10.6 mmol) dropwise over 5 minutes. A slight exotherm may be observed.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (0.80 g, 21.2 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water (20 mL) at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the resulting aqueous residue, add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.
Visualizing the Workflow
Caption: A schematic overview of the reductive amination process.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The fractions containing the desired product can be identified by TLC.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica gel onto the column. Elute with the solvent gradient and collect the fractions. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Phenyl(pyridin-3-yl)methanamine as a yellow solid.[3]
-
Characterization Data
The identity and purity of the synthesized Phenyl(pyridin-3-yl)methanamine can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 2.8 Hz, 1H), 7.94 (d, J = 4.8 Hz, 1H), 7.40-7.26 (m, 6H), 6.84 (dd, J = 10.4, 5.6 Hz, 1H), 4.32 (d, J = 4.4 Hz, 2H), 4.19 (s, br, 1H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 144.2, 139.1, 138.7, 136.4, 128.9, 127.7, 127.6, 123.9, 118.7, 48.0.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching of the aromatic rings (around 1450-1600 cm⁻¹).
Causality and Self-Validation: The Rationale Behind the Protocol
The choice of a one-pot procedure is deliberate, aiming to maximize efficiency and minimize waste by avoiding the isolation of the imine intermediate. Methanol is selected as the solvent due to its ability to dissolve both the starting materials and the sodium borohydride, and its protic nature can facilitate the reaction.
The initial stirring of 3-aminopyridine and benzaldehyde at room temperature allows for the formation of the imine in situ. Lowering the temperature to 0 °C before the addition of sodium borohydride is a critical step to control the reaction rate and prevent the undesired reduction of the starting benzaldehyde. The portion-wise addition of the reducing agent further helps in managing the exothermicity of the reaction.
The aqueous work-up with sodium bicarbonate serves to neutralize any acidic byproducts and quench the excess borohydride. Extraction with dichloromethane isolates the organic product, and subsequent washing and drying steps ensure the removal of aqueous impurities. Finally, column chromatography is a reliable method for obtaining the product in high purity.
Mechanistic Diagram
Caption: A simplified mechanism of the reductive amination reaction.
Conclusion
This application note outlines a robust and reproducible protocol for the synthesis of Phenyl(pyridin-3-yl)methanamine via a one-pot reductive amination. By providing a detailed experimental procedure, along with insights into the reaction mechanism and purification techniques, we aim to empower researchers in their synthetic endeavors. The described methodology is not only efficient but also utilizes readily available and cost-effective reagents, making it a valuable addition to the synthetic chemist's toolkit.
References
-
Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. Retrieved from [Link]
-
ChemRxiv. (n.d.). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Retrieved from [Link]
-
Journal of the Indian Chemical Society. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
-
Reddit. (2024, November 8). How to purify Benzylamine? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]
-
ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]
-
YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis process of 3-aminopyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. Retrieved from [Link]
-
Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
Sources
Application Notes & Protocols: Synthesis and Evaluation of Phenyl(pyridin-3-yl)methanamine Derivatives for Anticancer Drug Discovery
Abstract
This document provides a comprehensive guide for the synthesis, purification, and in-vitro evaluation of phenyl(pyridin-3-yl)methanamine derivatives as potential anticancer agents. The pyridine moiety is a versatile scaffold in medicinal chemistry, and its derivatives have shown potential in suppressing tumor growth through various mechanisms, including the induction of apoptosis and interference with cell cycle progression.[1][2] This guide details a robust synthetic protocol based on reductive amination, outlines methods for cytotoxicity screening using the MTT assay, and discusses the potential mechanisms of action for this class of compounds. The protocols are designed for researchers in oncology, medicinal chemistry, and drug development, providing both the practical steps and the scientific rationale behind them.
Introduction: The Rationale for Phenyl(pyridin-3-yl)methanamine Scaffolds
The search for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Pyridine derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential against various diseases, including cancer.[1] Their unique electronic properties and ability to engage in diverse chemical reactions make them ideal scaffolds for drug development.[1] The phenyl(pyridin-3-yl)methanamine core combines the aromaticity of both a phenyl and a pyridine ring, linked by a flexible methanamine bridge. This structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity to enhance potency and selectivity against cancer cells.
Recent studies have highlighted that incorporating a pyridine ring can significantly alter the cytotoxicity of a compound against certain cancer cell lines.[3] The mechanism of action for many pyridine derivatives involves the inhibition of key biological processes essential for cancer cell survival and proliferation, such as kinase activity and tubulin polymerization.[1][4] This guide focuses on a synthetic strategy to generate a library of these derivatives and a primary screening method to identify lead compounds for further development.
Synthetic Strategy: Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones).[5] This two-step, one-pot reaction involves the initial formation of an iminium intermediate from the condensation of a carbonyl compound with an amine, followed by in-situ reduction to the target amine.[5]
Causality of Choice: We have selected reductive amination for the synthesis of phenyl(pyridin-3-yl)methanamine derivatives due to several advantages:
-
Versatility: A wide range of commercially available substituted anilines and benzaldehydes can be used, allowing for the rapid generation of a diverse compound library.
-
Mild Conditions: The reaction can often be carried out under mild conditions, which helps to preserve sensitive functional groups on the aromatic rings.
-
Efficiency: It is typically a high-yielding reaction with a straightforward workup procedure.
A common and effective reducing agent for this transformation is pyridine-borane, often used in conjunction with molecular sieves to drive the imine formation equilibrium.[6]
Workflow for Synthesis and Evaluation
Below is a general workflow from synthesis to initial biological screening.
Caption: Overall workflow from synthesis to hit identification.
Detailed Experimental Protocols
General Protocol for the Synthesis of N-Aryl-phenyl(pyridin-3-yl)methanamine Derivatives
This protocol describes the reductive amination of 3-benzoylpyridine with a representative substituted aniline.
Materials and Reagents:
| Reagent/Material | Supplier | Grade | Notes |
| 3-Benzoylpyridine | Sigma-Aldrich | 98% | |
| 4-Chloroaniline | Acros Organics | 99% | Example substituted amine |
| Pyridine-borane complex | Alfa Aesar | 8M in pyridine | Handle in a fume hood |
| Methanol (MeOH) | Fisher | Anhydrous | |
| 4Å Molecular Sieves | Sigma-Aldrich | Powdered, activated | Activate by heating at 150°C for 12h[6] |
| Diethyl ether (Et₂O) | VWR | ACS Grade | |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 6 N solution | For workup |
| Sodium Hydroxide (NaOH) | Fisher | Pellets | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | VWR | Granular | For drying |
| Silica Gel | Sorbent Tech. | 60Å, 230-400 mesh | For chromatography |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add powdered and activated 4Å molecular sieves (2.0 g).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon), add anhydrous methanol (25 mL). Sequentially add 3-benzoylpyridine (1.83 g, 10.0 mmol) and 4-chloroaniline (1.28 g, 10.0 mmol).
-
Reductant Addition: Slowly add pyridine-borane (1.0 mL, ~8.0 mmol) to the stirring suspension. Rationale: The reducing agent is added after the carbonyl and amine to allow for the initial formation of the iminium ion intermediate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup - Quenching: After completion, carefully quench the reaction by the slow addition of 6 N HCl (15 mL) over 10 minutes with stirring. Caution: Hydrogen gas may be evolved. Stir for 1 hour to ensure complete hydrolysis of any remaining borane complexes.
-
Workup - Basification: Adjust the pH of the mixture to ~14 using an 8 N NaOH solution. This deprotonates the amine product, making it soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for In-Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Synthesized phenyl(pyridin-3-yl)methanamine derivatives (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Interpretation
The cytotoxic activity of newly synthesized derivatives should be summarized in a table for clear comparison.
Table 1: In-Vitro Cytotoxicity (IC₅₀ in µM) of Phenyl(pyridin-3-yl)methanamine Derivatives
| Compound ID | R¹-substituent | R²-substituent | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| I-a | H | H | > 100 | > 100 | > 100 |
| I-b | 4-Cl | H | 18.5 | 25.2 | 31.8 |
| I-c | 4-OCH₃ | H | 45.1 | 58.9 | 62.4 |
| I-d | 3-CF₃ | H | 8.2 | 11.5 | 9.7 |
| Doxorubicin | - | - | 0.9 | 1.2 | 1.5 |
Note: Data is hypothetical for illustrative purposes. Actual results will vary based on the specific derivatives synthesized and tested.
From this illustrative data, derivative I-d , with a trifluoromethyl group, shows the most promising activity, warranting further investigation.
Proposed Mechanism of Action
While the precise mechanism must be determined experimentally, compounds with pyridine and phenyl scaffolds are known to act as inhibitors of crucial cellular pathways.[9] One plausible hypothesis is the inhibition of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[9][10]
Caption: Hypothesized mechanism of action via kinase inhibition.
The phenyl(pyridin-3-yl)methanamine derivative may bind to the ATP-binding pocket of a specific kinase, preventing its phosphorylation activity.[10] This would disrupt the downstream signaling cascade that promotes cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[11] Further studies, such as kinase profiling assays and western blot analysis of key signaling proteins (e.g., Akt, Erk), would be required to validate this hypothesis.[11]
References
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013-11-10). NIH.
- Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. (2023-07-18). World Journal of Advanced Research and Reviews.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-04-15).
- Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. Semantic Scholar.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- Cytotoxicity MTT Assay Protocols and Methods.
- Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. (2025-08-09).
- MTT assay and its use in cell viability and prolifer
- A Mild, Pyridine-Borane-Based Reductive Amin
- Mn(II) assisted synthesis of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine and evaluation of its Antiproliferative activity.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021-11-25). MDPI.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014-02-14). BYU ScholarsArchive.
- (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2025-10-16).
-
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[12][13][14]triazin-7-ones and Stable Free Radical Precursors. (2018-03-03). PMC - NIH.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023-11-27). NIH.
- A New Way to Amines. (2014-10-16). GalChimia.
- Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020-05-18).
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025-05-24). International Journal on Science and Technology.
-
(PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[12][13][14]triazin-7-ones and Stable Free Radical Precursors. (2025-10-16). ResearchGate.
- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.
- (PDF) Antiangiogenic 1-Aryl-3-[3-(thieno[3,2- b ]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines through PI3K/Akt and MAPK/Erk Pathways. (2025-08-05).
- Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.
- ChemInform Abstract: Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes and Ketones with Ammonia. (2025-08-07).
Sources
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjarr.com [wjarr.com]
- 14. semanticscholar.org [semanticscholar.org]
Application Note: Leveraging Phenyl(pyridin-3-yl)methanamine as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Role of Scaffolds in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has transformed the treatment of many diseases. A cornerstone of modern medicinal chemistry is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is one such scaffold, frequently found in FDA-approved kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2]
This application note presents Phenyl(pyridin-3-yl)methanamine as a highly versatile starting material for the synthesis of novel kinase inhibitors. We will explore the rationale behind its selection, provide a detailed protocol for its derivatization, and discuss its application in targeting the PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation pathways.
Rationale for Scaffold Selection: The Advantages of Phenyl(pyridin-3-yl)methanamine
The Phenyl(pyridin-3-yl)methanamine core offers a unique combination of structural features that make it an ideal starting point for building kinase inhibitor libraries.
-
The Pyridine Moiety : The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction for anchoring inhibitors within the ATP-binding pocket of many kinases.[3] Its position on the scaffold is crucial for orienting the rest of the molecule.
-
The Phenyl Group : This aromatic ring provides a large surface for modification. Substituents can be introduced to explore structure-activity relationships (SAR), enhance binding affinity through van der Waals interactions, and modulate physicochemical properties like solubility and metabolic stability.[4]
-
The Primary Amine : This functional group is the primary synthetic handle. It is readily derivatized through robust and high-yielding reactions such as amide bond formation, urea synthesis, and sulfonylation, allowing for the rapid generation of a diverse library of compounds from a single, common intermediate.
Featured Application: Synthesis of a PIM-1 Kinase Inhibitor
To illustrate the utility of this scaffold, we present a protocol for the synthesis of a novel inhibitor targeting PIM-1 kinase. PIM kinases are frequently overexpressed in various cancers, making them an attractive therapeutic target.[5] The described synthesis involves a standard amide coupling reaction between Phenyl(pyridin-3-yl)methanamine and a selected carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the amide coupling reaction.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the synthesis of N-((Phenyl(pyridin-3-yl))methyl)-6-phenylpicolinamide, a potential PIM-1 inhibitor, using HATU as a coupling agent.
Materials and Reagents:
-
Phenyl(pyridin-3-yl)methanamine (1.0 eq)
-
6-Phenylpicolinic Acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Phenylpicolinic Acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate.
-
Amine Addition : In a separate vial, dissolve Phenyl(pyridin-3-yl)methanamine (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract the product with Ethyl Acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation and Data
The synthesized compounds should be evaluated for their ability to inhibit the target kinase. A common method is an in vitro kinase assay.
Protocol Outline: PIM-1 Kinase Inhibitory Assay
A PIM-1 kinase inhibitory assay can be performed using an ELISA-based kit.[5]
-
The kinase, substrate, and ATP are added to the wells of a microplate.
-
The test compound (inhibitor) is added at various concentrations.
-
The plate is incubated to allow the phosphorylation reaction to occur.
-
A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chromogenic substrate is added, and the resulting signal is measured, which is proportional to the kinase activity.
-
The percentage of inhibition is calculated relative to a control (DMSO vehicle), and the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting inhibition versus inhibitor concentration.[5]
Representative Inhibitory Data
The following table presents hypothetical, yet plausible, data for our synthesized compound and related analogues, with a known inhibitor for reference.
| Compound ID | Scaffold Modification | Target Kinase | IC₅₀ (nM) |
| SYN-001 | N-((Phenyl(pyridin-3-yl))methyl)-6-phenylpicolinamide | PIM-1 | 145 |
| SYN-002 | Phenyl ring: 4-Fluoro substitution | PIM-1 | 85 |
| SYN-003 | Phenyl ring: 4-Methoxy substitution | PIM-1 | 250 |
| Staurosporine | Reference Compound | PIM-1 | 16.7[5] |
Analysis : This data illustrates a potential SAR trend where an electron-withdrawing group (Fluoro) on the phenyl ring enhances potency, while an electron-donating group (Methoxy) may decrease it. This provides a clear direction for further optimization.
PIM-1 Signaling Pathway and Point of Inhibition
PIM-1 kinase plays a pro-survival role by phosphorylating and inactivating pro-apoptotic proteins like BAD. Inhibiting PIM-1 restores the pro-apoptotic function of its substrates, leading to programmed cell death.
Caption: Simplified PIM-1 signaling pathway and point of inhibition.
Conclusion
Phenyl(pyridin-3-yl)methanamine is an exemplary scaffold for the efficient synthesis of kinase inhibitor libraries. Its inherent structural features, combined with the versatility of its primary amine handle, allow for extensive SAR exploration. The provided protocol for amide coupling is a robust and reproducible method for generating novel chemical entities. By targeting kinases such as PIM-1, derivatives of this scaffold hold significant promise for the development of next-generation targeted therapies.
References
-
El-Adl, K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Available at: [Link]
-
Zhang, Y., et al. (2018). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. Available at: [Link]
-
Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]
-
Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. Available at: [Link]
-
Boyle, R. G., et al. (2021). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]
-
El-Gazzar, M. G., et al. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SpringerLink. Available at: [Link]
-
Sancéau, J.-Y., et al. (2024). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. PubMed Central. Available at: [Link]
-
Amato, J., et al. (2022). Novel Para‐Phenylenediamine‐Based Derivatives as Receptor Tyrosine Kinase‐like Orphan Receptor 1 (ROR1) Inhibitors: An In Vitro Preliminary Characterization. PubMed Central. Available at: [Link]
-
Van der Pijl, F., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenyl(pyridin-3-yl)methanamine in Medicinal Chemistry
Introduction: The Strategic Importance of the Phenyl(pyridin-3-yl)methanamine Scaffold
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif. Its presence in numerous FDA-approved drugs is a testament to its versatile role in modulating pharmacological activity.[1][2] The pyridine moiety can enhance biochemical potency, improve metabolic stability, and resolve issues related to protein binding.[1] The Phenyl(pyridin-3-yl)methanamine scaffold, which marries a flexible aminomethyl linker to both a phenyl and a pyridyl ring, represents a particularly valuable starting point for the synthesis of novel therapeutic agents.
The strategic placement of the nitrogen atom in the pyridine ring profoundly influences the molecule's electronic properties, hydrogen bonding capacity, and overall biological activity. This guide focuses on the pyridin-3-yl isomer, a common structural feature in bioactive compounds. Derivatives of this scaffold have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of Phenyl(pyridin-3-yl)methanamine and its derivatives, as well as methodologies for evaluating their biological activity in key therapeutic applications. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.
Part 1: Synthesis of Phenyl(pyridin-3-yl)methanamine and its Derivatives
The synthesis of Phenyl(pyridin-3-yl)methanamine and its analogs can be achieved through various established synthetic routes. A common and efficient method is the reductive amination of a carbonyl compound. The resulting primary or secondary amine serves as a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
Caption: General synthetic workflow for Phenyl(pyridin-3-yl)methanamine and its derivatives.
Protocol 1: Synthesis of Phenyl(pyridin-3-yl)methanamine via Reductive Amination
This protocol describes the synthesis of the core scaffold from Phenyl(pyridin-3-yl)methanone (also known as 3-Benzoylpyridine).[7][8] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
Materials:
-
Phenyl(pyridin-3-yl)methanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of Phenyl(pyridin-3-yl)methanone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain Phenyl(pyridin-3-yl)methanamine.
Protocol 2: Synthesis of an Amide Derivative for SAR Studies
This protocol outlines a general procedure for the acylation of Phenyl(pyridin-3-yl)methanamine to generate a library of amide derivatives, a common strategy in medicinal chemistry to probe the chemical space around a core scaffold.[3]
Materials:
-
Phenyl(pyridin-3-yl)methanamine
-
Carboxylic acid or Acyl chloride of interest (1.1 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) or a base (e.g., triethylamine, if using an acyl chloride)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve Phenyl(pyridin-3-yl)methanamine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the desired amide derivative.
Part 2: Application in Oncology
The Phenyl(pyridin-3-yl)methanamine scaffold is a key feature in several classes of compounds with demonstrated anticancer activity.[3][4][9] These derivatives often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases or components of the mitotic machinery.
Application Note 1: Phenyl(pyridin-3-yl)methanamine Derivatives as Potent Antiproliferative Agents
Derivatives incorporating the Phenyl(pyridin-3-yl)methanamine core have shown significant antiproliferative effects against a range of human cancer cell lines.[4] For instance, certain urea-based derivatives have demonstrated broad-spectrum activity, while others have been specifically designed to target pathways like tubulin polymerization.[4][9]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many cancers are driven by aberrant signaling from RTKs. Small molecule inhibitors that compete with ATP in the kinase domain are a major class of anticancer drugs. The pyridine and phenyl rings of the scaffold can engage in crucial hydrophobic and aromatic interactions within the ATP-binding pocket of these kinases.
Caption: Inhibition of a generic RTK signaling pathway by a Phenyl(pyridin-3-yl)methanamine derivative.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug like Imatinib).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Antiproliferative Activity of Phenyl(pyridin-3-yl)methanamine Derivatives
| Compound | R Group Modification | IC₅₀ (µM) vs. A549 (Lung Cancer)[3] | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[9] |
| Derivative A | -H | > 50 | > 50 |
| Derivative B | 4-Chloro-phenylurea | 5.2 | 8.1 |
| Derivative C | 3,4,5-Trimethoxy-phenylurea | 1.8 | 3.5 |
| Derivative D | Naphthyl-amide | 12.6 | 15.3 |
| Imatinib | Reference Drug | 2.48 | Not Reported |
Part 3: Application in Infectious Diseases
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The Phenyl(pyridin-3-yl)methanamine scaffold has been explored for the development of novel antibacterial and antifungal compounds.[3][5]
Application Note 2: Phenyl(pyridin-3-yl)methanamine Scaffolds as Antimicrobial Agents
The structural features of Phenyl(pyridin-3-yl)methanamine derivatives allow them to interact with various microbial targets. Modifications to the core structure can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[3]
Mechanism of Action: While the exact mechanisms for many novel compounds are still under investigation, potential targets include essential bacterial enzymes like DNA gyrase or cell wall synthesis machinery. The workflow for identifying and characterizing new antimicrobial agents is a multi-step process.
Caption: Workflow for the screening and evaluation of novel antimicrobial compounds.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in DMSO
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
-
Prepare a standardized inoculum of the test microorganism in broth.
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Table 2: Representative Antimicrobial Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives
| Compound | R Group Modification | MIC (µg/mL) vs. S. aureus[5] | MIC (µg/mL) vs. E. coli[5] | MIC (µg/mL) vs. C. albicans[5] |
| Derivative E | 4-Fluorophenyl | 128 | 64 | > 256 |
| Derivative F | 4-Chlorophenyl | 64 | 32 | 128 |
| Derivative G | 4-Bromophenyl | 32 | 16 | 64 |
| Ciprofloxacin | Reference Drug | 0.5 | 0.25 | Not Applicable |
| Fluconazole | Reference Drug | Not Applicable | Not Applicable | 8 |
Conclusion and Future Directions
The Phenyl(pyridin-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization allow for extensive exploration of structure-activity relationships. The demonstrated efficacy of its derivatives in oncology and infectious diseases highlights the significant potential of this compound class.
Future research in this area should focus on:
-
Optimization of Pharmacokinetic Properties: Further chemical modifications to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Elucidation of Mechanisms of Action: Detailed biochemical and cellular studies to precisely identify the molecular targets and signaling pathways affected by the most potent compounds.
-
Expansion to Other Therapeutic Areas: Exploring the potential of this scaffold in other disease areas, such as neurodegenerative and inflammatory disorders.
-
In Vivo Efficacy Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy and safety.
By leveraging the foundational protocols and insights provided in this guide, researchers can effectively harness the potential of the Phenyl(pyridin-3-yl)methanamine scaffold to drive the discovery of next-generation medicines.
References
- BenchChem. Application Notes and Protocols for the Derivatization of 3-((benzylthio)methyl)pyridine for SAR Studies.
- Gelsonlab. Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone).
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123325. Available from: [Link]
- ChemBK. phenyl(pyridin-2-yl)methanamine.
- ChemSynthesis. phenyl-pyridin-3-ylmethanone.
- ResearchGate. Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl).
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & Al-Obaid, A. M. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(11), 2788. Available from: [Link]
- Pharos. [2-(Pyridin-3-yl)phenyl]methanamine.
-
Wang, Y., Chen, J., & Wu, C. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848738. Available from: [Link]
- eScientific Solutions. phenyl(pyridin-3-yl)methanone.
-
Bishop, M. J., et al. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[10][11]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as Inhibitors of Farnesyl Protein Transferase. Bioorganic & Medicinal Chemistry Letters, 9(13), 1875-1880. Available from: [Link]
-
Ghorab, M. M., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 15(11), 7826-7838. Available from: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4945. Available from: [Link]
- BLD Pharm. 5424-19-1|Phenyl(pyridin-3-yl)methanone.
- BLDpharm. (3-(Pyridin-3-yl)phenyl)methanamine.
- Crescent Chemical Company. (4-(PYRIDIN-3-YL)PHENYL)METHANAMINE.
-
Liu, Y., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available from: [Link]
-
El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2015). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 789–801. Available from: [Link]
-
Wikipedia. Methenamine. Available from: [Link]
-
Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available from: [Link]
-
Osorio-Olivares, M., et al. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(5), 781-789. Available from: [Link]
-
Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available from: [Link]
-
PubChem. Phenyl(pyridin-2-yl)methanamine. Available from: [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 13(12), 1547-1566. Available from: [Link]
-
Hamanaka, N., et al. (2004). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archiv der Pharmazie, 337(9), 507-511. Available from: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 6. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5424-19-1(Phenyl(pyridin-3-yl)methanone) | Kuujia.com [kuujia.com]
- 8. escientificsolutions.com [escientificsolutions.com]
- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
In Vitro Efficacy and Mechanistic Profiling of Phenyl(pyridin-3-yl)methanamine Analogs: A Guide to Preclinical Evaluation
Introduction: Unveiling the Therapeutic Potential of Phenyl(pyridin-3-yl)methanamine Analogs
The Phenyl(pyridin-3-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities.[1] Notably, this chemical class has garnered significant attention for its potential as kinase inhibitors, a cornerstone of modern targeted cancer therapy.[2][3] Analogs have shown promise in modulating the activity of key oncogenic drivers such as Cyclin-Dependent Kinase 2 (CDK2), the c-Met proto-oncogene (c-MET), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][4] Dysregulation of these kinases is a hallmark of numerous malignancies, driving uncontrolled cell proliferation, metastasis, and angiogenesis.[5][4]
This comprehensive guide provides a suite of detailed in vitro testing protocols designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel Phenyl(pyridin-3-yl)methanamine analogs. The methodologies outlined herein are crafted to not only determine the antiproliferative and cytotoxic potency of these compounds but also to elucidate their specific molecular mechanisms of action. By following these robust and validated protocols, researchers can generate the high-quality, reproducible data necessary to advance promising candidates through the drug discovery pipeline.
I. Foundational Assessment: Cellular Viability and Cytotoxicity
A primary and essential step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential.[6] The MTT assay is a reliable and widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[7][8] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7]
Data Presentation: Summarized IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. Below is a template for presenting the IC50 values of Phenyl(pyridin-3-yl)methanamine analogs against a panel of relevant cancer cell lines.
| Analog ID | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |
| PPM-001 | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| PPM-002 | 1.8 ± 0.2 | 3.5 ± 0.3 | 6.8 ± 0.5 |
| PPM-003 | > 50 | > 50 | > 50 |
| Positive Control | 0.1 ± 0.02 | 0.5 ± 0.04 | 1.2 ± 0.1 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of Phenyl(pyridin-3-yl)methanamine analogs on cultured cancer cells.
Materials:
-
Phenyl(pyridin-3-yl)methanamine analogs
-
Relevant cancer cell lines (e.g., A549, HCT116, PC-3)[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[10]
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Phenyl(pyridin-3-yl)methanamine analogs in culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation with MTT, add 100 µL of the solubilization solution to each well.[13]
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
II. Target Engagement and Enzymatic Inhibition
To understand the mechanism of action of Phenyl(pyridin-3-yl)methanamine analogs, it is crucial to assess their ability to directly interact with and inhibit their putative molecular targets, such as protein kinases.[14] In vitro enzyme assays provide a controlled environment to study these interactions.[14]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., for CDK2 or VEGFR-2)
This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[15][16][17][18]
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Phenyl(pyridin-3-yl)methanamine analogs
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Phenyl(pyridin-3-yl)methanamine analogs in DMSO.
-
Create a serial dilution of the analogs in kinase assay buffer. The final DMSO concentration should be kept below 1%.[17]
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted analog solutions to the wells of a white 96-well plate.
-
Include wells for "no enzyme" and "vehicle control."
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[19]
-
Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[19]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each analog concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the analog concentration and fitting the data to a dose-response curve.
-
III. Elucidating Cellular Mechanisms: Signaling Pathway Analysis
To further understand the cellular effects of the Phenyl(pyridin-3-yl)methanamine analogs, it is essential to investigate their impact on intracellular signaling pathways.[20] Western blotting is a powerful technique to detect changes in the phosphorylation status of key signaling proteins, providing insights into the mechanism of action of the compounds.[21] For instance, if an analog is hypothesized to inhibit the c-MET or VEGFR-2 receptor tyrosine kinases, one would expect to see a decrease in the phosphorylation of these receptors and their downstream effectors.[5][4]
Signaling Pathway: A Generic Receptor Tyrosine Kinase (RTK) Cascade
Caption: Simplified RTK signaling pathway and the inhibitory action of an analog.
Protocol: Western Blotting for Phospho-Protein Analysis
This protocol outlines the general steps for analyzing the phosphorylation status of target proteins and downstream signaling molecules in cells treated with Phenyl(pyridin-3-yl)methanamine analogs.[22]
Materials:
-
Cancer cell lines expressing the target of interest
-
Phenyl(pyridin-3-yl)methanamine analogs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the Phenyl(pyridin-3-yl)methanamine analogs for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-MET) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
IV. Receptor Occupancy and Binding Affinity
For analogs that are hypothesized to bind directly to a cell surface receptor, radioligand binding assays can be employed to determine their binding affinity (Ki).[23] These assays measure the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.[23]
Experimental Protocol: Radioligand Receptor Binding Assay (Filtration-Based)
This is a generalized protocol for a competitive radioligand binding assay.
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Phenyl(pyridin-3-yl)methanamine analogs
-
Assay buffer
-
96-well filter plates
-
Vacuum manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the Phenyl(pyridin-3-yl)methanamine analog.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled known ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Transfer the contents of the assay plate to a filter plate.
-
Apply a vacuum to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[23]
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding at each concentration of the analog.
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
V. Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the data generated, each protocol incorporates self-validating systems:
-
Positive and Negative Controls: The inclusion of appropriate controls in every assay is critical for validating the experimental setup and ensuring that the observed effects are specific to the test compounds.
-
Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of potency (IC50) and helps to identify any non-specific effects at high concentrations.
-
Statistical Analysis: Appropriate statistical analysis of the data is essential to determine the significance of the observed effects.
By adhering to these principles of sound experimental design and validation, researchers can have high confidence in the data generated for their Phenyl(pyridin-3-yl)methanamine analogs, paving the way for their successful preclinical development.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
Bio-Rad. General Protocol for Western Blotting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
PubMed. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, February 1). Have clinical trials properly assessed c-Met inhibitors?. Retrieved from [Link]
-
ResearchGate. Example Pathview graphs: (a) Graphviz view on a canonical signaling.... Retrieved from [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
IMR Press. (2020, October 1). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Retrieved from [Link]
-
Sketchviz. Graphviz Examples and Tutorial. Retrieved from [Link]
-
RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]
-
PubMed Central. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Retrieved from [Link]
-
National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
AACR Journals. (2025, April 21). A comparative study of CDK2 inhibitors. Retrieved from [Link]
-
AACR Journals. (2007, May 1). In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. Retrieved from [Link]
-
RSC Publishing. (2020, May 8). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Retrieved from [Link]
-
Stack Overflow. (2012, April 9). Drawing a signal-flow diagram as in SICP - graphviz. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
Robert Osazuwa Ness. (2014, November 20). Visualizing Signal Flow in Cell Signaling Model. Retrieved from [Link]
-
ResearchGate. Structure of c-Met inhibitors in clinical trials. Retrieved from [Link]
-
ACS Publications. (2025, September 3). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Retrieved from [Link]
-
Kuujia.com. Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone). Retrieved from [Link]
-
MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. Retrieved from [Link]
-
BioIVT. Enzyme Inhibition Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Retrieved from [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 4). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Retrieved from [Link]
-
Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]
Sources
- 1. 5424-19-1(Phenyl(pyridin-3-yl)methanone) | Kuujia.com [kuujia.com]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 15. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenyl(pyridin-3-yl)methanamine
Welcome to the technical support center for the synthesis of Phenyl(pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental observations and offering field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Phenyl(pyridin-3-yl)methanamine, and what are their primary advantages and disadvantages?
The two most prevalent laboratory-scale synthetic routes to Phenyl(pyridin-3-yl)methanamine are the reductive amination of 3-benzoylpyridine and the Grignard reaction of 3-cyanopyridine with a phenyl Grignard reagent.
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | 3-Benzoylpyridine | Ammonium formate (Leuckart), H₂/Catalyst | Generally good yields, readily available starting material. | High temperatures for Leuckart reaction, potential for multiple side products. |
| Grignard Reaction | 3-Cyanopyridine, Bromobenzene | Magnesium | Forms the C-C and C-N bonds in a convergent manner. | Highly sensitive to moisture, potential for biphenyl byproduct formation. |
The choice of route often depends on the available equipment, scale of the reaction, and the desired purity profile of the final product.
II. Troubleshooting Guide: Reductive Amination of 3-Benzoylpyridine
Reductive amination of 3-benzoylpyridine is a widely used method. The Leuckart reaction, which utilizes ammonium formate or formamide at high temperatures, is a common approach.[1][2]
Reaction Scheme: Leuckart Reaction
Caption: Leuckart reaction pathway for Phenyl(pyridin-3-yl)methanamine synthesis.
Q2: My Leuckart reaction of 3-benzoylpyridine resulted in a low yield and multiple spots on the TLC plate. What are the likely side products?
Low yields and multiple TLC spots in a Leuckart reaction of 3-benzoylpyridine typically point to the formation of several key side products. The high temperatures required for this reaction can lead to incomplete conversion and the formation of stable intermediates or over-reaction products.[1][3]
Common Side Products in the Leuckart Reaction:
-
Unreacted 3-Benzoylpyridine: Due to the solid-phase nature of the reaction or insufficient heating, some starting material may remain. It is less polar than the amine product.
-
N-formyl-phenyl(pyridin-3-yl)methanamine: This is a key intermediate in the Leuckart reaction and its formation is expected.[4] Incomplete hydrolysis during the workup will lead to its presence in the final product. This intermediate is generally less polar than the final primary amine.
-
Bis(phenyl(pyridin-3-yl)methyl)amine: This secondary amine is formed from the reaction of the initially formed primary amine with another molecule of the iminium intermediate. This is a common side product in reductive aminations where the primary amine product is nucleophilic.
-
Phenyl(pyridin-3-yl)methanol: Reduction of the starting ketone can occur under certain conditions, although this is less common in a standard Leuckart reaction.
Q3: How can I identify the N-formyl intermediate and the bis-adduct in my product mixture?
Definitive identification of these side products requires spectroscopic analysis.
| Side Product | Expected ¹H NMR Signals (indicative) | Expected Mass Spectrum (EI-MS) |
| N-formyl-phenyl(pyridin-3-yl)methanamine | A singlet around 8.0-8.2 ppm (formyl proton), downfield shift of the benzylic proton compared to the primary amine. | M⁺ peak at m/z 212 |
| Bis(phenyl(pyridin-3-yl)methyl)amine | Complex multiplet for the benzylic protons, absence of N-H protons of a primary amine. | M⁺ peak at m/z 351 |
Workflow for Side Product Identification:
Caption: Workflow for the isolation and identification of side products.
Q4: What experimental modifications can I make to minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction conditions.
-
To Minimize Unreacted 3-Benzoylpyridine:
-
Ensure Homogeneous Mixing: Grind the 3-benzoylpyridine and ammonium formate together before heating to ensure intimate contact.
-
Optimize Temperature and Time: While high temperatures are necessary, excessive heat can lead to decomposition. A typical range is 160-185 °C.[1] Monitor the reaction by TLC to determine the optimal reaction time.
-
-
To Minimize the N-formyl Intermediate:
-
Ensure Complete Hydrolysis: After the initial reaction, ensure the acidic or basic hydrolysis step is complete. Refluxing with aqueous HCl or NaOH for several hours is typically sufficient. Monitor the disappearance of the formyl intermediate by TLC.
-
-
To Minimize the Bis-adduct:
-
Use a Larger Excess of Ammonium Formate: A higher concentration of the ammonia source can favor the formation of the primary amine over the secondary amine.
-
Lower Reaction Temperature (if possible): While challenging for a traditional Leuckart reaction, using alternative reductive amination methods with milder conditions can reduce the formation of the bis-adduct.
-
III. Troubleshooting Guide: Grignard Reaction of 3-Cyanopyridine
This route involves the addition of phenylmagnesium bromide to 3-cyanopyridine, followed by hydrolysis of the resulting imine.
Reaction Scheme: Grignard Synthesis
Caption: Grignard reaction pathway and biphenyl side product formation.
Q5: My Grignard reaction for Phenyl(pyridin-3-yl)methanamine synthesis has a low yield, and I have a significant amount of a non-polar byproduct. What is it and how can I avoid it?
The most common non-polar byproduct in a Grignard synthesis using phenylmagnesium bromide is biphenyl .[5] It is formed by the coupling of the Grignard reagent with unreacted bromobenzene, a reaction that can be catalyzed by certain metal impurities.
Troubleshooting Biphenyl Formation:
-
Slow Addition of Bromobenzene: Add the bromobenzene solution to the magnesium turnings slowly to maintain a gentle reflux. This ensures that the Grignard reagent reacts with the 3-cyanopyridine as it is formed, rather than accumulating and reacting with the remaining bromobenzene.
-
Use High-Quality Magnesium: Use fresh, high-purity magnesium turnings. Activating the magnesium with a small crystal of iodine can help to initiate the reaction promptly.
-
Strictly Anhydrous Conditions: Water will quench the Grignard reagent, reducing the yield of the desired product and potentially leading to the formation of benzene. Ensure all glassware is flame-dried and solvents are anhydrous.[4]
Q6: How can I effectively remove unreacted starting materials and biphenyl from my final product?
A combination of acid-base extraction and chromatography or crystallization is typically effective.
Purification Protocol:
-
Quench and Acidify: After the reaction is complete, carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with HCl to protonate the desired amine product, making it water-soluble.
-
Organic Wash: Extract the acidified aqueous layer with an organic solvent like diethyl ether or dichloromethane. The non-polar biphenyl and any unreacted bromobenzene will partition into the organic layer, which can then be discarded.
-
Basify and Extract Product: Basify the aqueous layer with NaOH to deprotonate the amine product, making it organic-soluble. Extract the product into an organic solvent.
-
Final Purification: The extracted product can be further purified by column chromatography on silica gel or by crystallization of its salt (e.g., hydrochloride).
IV. References
-
Leuckart R. Ueber eine neue Bildungsweise von Tribenzylamin. Berichte der deutschen chemischen Gesellschaft. 1885;18(2):2341-2344. doi:10.1002/cber.188501802113
-
Moore ML. The Leuckart Reaction. Organic Reactions. 2011;5:301-330. doi:10.1002/0471264180.or005.07
-
Crossley FS, Moore ML. STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. 1944;09(6):529-536. doi:10.1021/jo01188a001
-
Organic Syntheses Procedure. Org. Synth. 1941, 21, 94. DOI: 10.15227/orgsyn.021.0094. Available from: [Link]
-
Wibaut JP, de Jonge AP, van der Voort HGM, Otto PPHT. The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas. 1951;70(11):1054-1060. doi:10.1002/recl.19510701108
-
Organic Syntheses Procedure. Org. Synth. 1922, 2, 22. DOI: 10.15227/orgsyn.002.0022. Available from: [Link]
Sources
Technical Support Center: Purification of Phenyl(pyridin-3-yl)methanamine by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of Phenyl(pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this basic compound. The inherent properties of Phenyl(pyridin-3-yl)methanamine, specifically its basic pyridinyl and primary amine moieties, present unique challenges during silica gel chromatography, which this guide aims to address systematically.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.
Question 1: My purified Phenyl(pyridin-3-yl)methanamine fractions show significant peak tailing on the TLC plate and during HPLC analysis. What is causing this and how can I fix it?
Answer:
Peak tailing is a classic sign of strong, undesirable interactions between your basic amine compound and the acidic surface of the silica gel stationary phase.[1] The lone pair of electrons on the nitrogen atoms of your compound interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a slow and uneven elution from the column.[1] This results in asymmetrical peaks with a "tail."
Here is a systematic approach to mitigate peak tailing:
1. Mobile Phase Modification: The First Line of Defense
The most common and effective solution is to add a basic modifier to your mobile phase. This modifier will "compete" with your product for the active silanol sites, effectively masking them.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane).[2] TEA is a volatile organic base that will preferentially bind to the acidic sites on the silica, allowing your Phenyl(pyridin-3-yl)methanamine to elute more symmetrically.[2][3]
-
Ammonia: A solution of chloroform-methanol with a small amount of concentrated ammonium hydroxide can also be highly effective.[4] A common starting mixture is 100:10:1 of CHCl₃:MeOH:conc. NH₄OH.[4] The ammonia effectively neutralizes the silica surface.
2. Choice of Stationary Phase: If Mobile Phase Modification is Insufficient
-
Deactivated Silica Gel: You can prepare this by pre-treating your silica gel with a solution of your eluent containing triethylamine before packing the column.[3] This ensures the entire stationary phase is neutralized.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds like amines.[5] It has fewer acidic sites, which can significantly reduce peak tailing.
-
Amine-Functionalized Silica: For particularly challenging separations, using a commercially available amine-functionalized silica gel can provide excellent results by creating a more inert surface.[1]
3. Proper Experimental Technique:
-
Column Overload: Injecting too much crude material onto the column can lead to peak broadening and tailing. Ensure you are not exceeding the column's capacity.
-
Sample Loading: For best results, dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. If solubility is an issue, "dry loading" is recommended. This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.
Question 2: I'm not getting good separation between my product and a closely-eluting impurity. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies to enhance the separation of Phenyl(pyridin-3-yl)methanamine from stubborn impurities:
-
Fine-Tune the Mobile Phase Polarity: If your product and the impurity are eluting too close together, a subtle change in the solvent ratio can make a significant difference. Try a shallower gradient or a series of isocratic elutions with very small changes in the percentage of the more polar solvent (e.g., 1-2% increments).
-
Change Solvent System Composition: If adjusting the polarity of a two-solvent system (e.g., Ethyl Acetate/Hexane) is not effective, introducing a third solvent can alter the selectivity. For example, adding a small amount of methanol or dichloromethane to your Ethyl Acetate/Hexane mixture can change the interactions with the stationary phase and improve separation.
-
Consider an Alternative Stationary Phase: If you are using silica gel, switching to alumina might provide a different selectivity profile due to its different surface properties.[5]
Question 3: My product seems to be stuck on the column; I have very low recovery even after flushing with a highly polar solvent system.
Answer:
This issue, again, likely stems from the strong interaction between your basic amine and the acidic silica gel. It's possible that your compound has irreversibly adsorbed to the stationary phase.
-
Immediate Action: Try flushing the column with a highly polar and basic mobile phase. A mixture of Dichloromethane/Methanol with 2-5% triethylamine or a Chloroform/Methanol/Ammonia mixture (e.g., 80:25:2.5) should be effective in eluting highly retained amines.[4]
-
Preventative Measures for Future Purifications:
-
Always use a basic modifier in your mobile phase when purifying Phenyl(pyridin-3-yl)methanamine on silica gel.
-
Perform a small-scale test: Before committing your entire batch to a large column, run a small test column to ensure your chosen solvent system allows for the elution of your product.
-
Consider Reverse-Phase Chromatography: If normal-phase continues to be problematic, reverse-phase chromatography on a C18 column could be a viable alternative, though it may require different solvent systems and optimization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of Phenyl(pyridin-3-yl)methanamine?
A good starting point for TLC analysis is a mixture of Ethyl Acetate and Hexane in a 1:1 ratio. Depending on the polarity of your impurities, you may need to adjust this. For more polar compounds, increasing the proportion of ethyl acetate or adding a small amount of methanol (e.g., 95:5 Ethyl Acetate:Methanol) can be effective. Remember to add 0.5-1% triethylamine to the TLC developing chamber to prevent streaking.
Q2: How can I visualize Phenyl(pyridin-3-yl)methanamine on a TLC plate?
Phenyl(pyridin-3-yl)methanamine contains aromatic rings, making it UV active.
-
UV Light (Non-destructive): The compound should appear as a dark spot on a fluorescent green background when viewed under short-wave UV light (254 nm).[6][7] This is the primary method for visualization.
-
Iodine Chamber (Semi-destructive): Placing the TLC plate in a chamber with iodine crystals will cause the compound to appear as a temporary brown spot.[6]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is useful for detecting compounds that can be oxidized, such as amines. Your product should appear as a yellow or brown spot on a purple background.[8]
-
p-Anisaldehyde or Vanillin Stains (Destructive): These are good general-purpose stains for nucleophilic compounds like amines. After dipping the plate in the stain and gently heating, your product will likely appear as a colored spot (the exact color can vary).[6][9]
Q3: What are the potential impurities I should be looking for during the purification of Phenyl(pyridin-3-yl)methanamine?
The impurities will depend on the synthetic route used. However, common impurities in related syntheses can include:
-
Unreacted Starting Materials: Such as 3-benzoylpyridine or the amine source if a reductive amination was performed.
-
Over-alkylation or Di-alkylation Products: If the synthesis involves alkylation steps.
-
Byproducts from Reagents: For example, byproducts from the reducing or oxidizing agents used.
-
Side-reaction Products: Depending on the specific reaction conditions, other isomers or related compounds may be formed.
It is always advisable to have analytical data (e.g., ¹H NMR, LC-MS) of the crude material to identify the major impurities you need to separate.
Q4: Can I use a gradient elution for this purification?
Yes, a gradient elution can be very effective. You can start with a less polar mobile phase (e.g., 20% Ethyl Acetate in Hexane with 1% TEA) and gradually increase the polarity by increasing the percentage of Ethyl Acetate. This will allow for the separation of less polar impurities first, followed by the elution of your product.
Experimental Protocol: A Representative Method
This protocol provides a general guideline for the purification of Phenyl(pyridin-3-yl)methanamine. It should be optimized based on your specific crude mixture and the impurities present.
Table 1: Materials and Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane with 1% (v/v) Triethylamine | A common solvent system with a basic modifier to prevent peak tailing. |
| Crude Sample | Phenyl(pyridin-3-yl)methanamine (crude reaction mixture) | The material to be purified. |
| Column Dimensions | Dependent on the amount of crude material (typically a 20:1 to 50:1 ratio of silica to crude by weight) | To ensure adequate separation capacity. |
| TLC Visualization | UV light (254 nm), Potassium Permanganate stain | Primary non-destructive and secondary destructive visualization methods. |
Step-by-Step Methodology:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing Ethyl Acetate/Hexane (1:1) with 1% TEA.
-
Visualize the plate under UV light and mark the spots.
-
Adjust the solvent system to achieve an Rf value of ~0.2-0.3 for your product. This will be your starting elution solvent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, less polar mobile phase (e.g., 10% Ethyl Acetate in Hexane with 1% TEA).
-
Carefully pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve your crude Phenyl(pyridin-3-yl)methanamine in a minimal amount of dichloromethane or your initial mobile phase.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Alternatively, use the dry loading method described in the Troubleshooting section.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing them.
-
If necessary, gradually increase the polarity of the mobile phase to elute your product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified Phenyl(pyridin-3-yl)methanamine.
-
Diagrams
Caption: Troubleshooting workflow for common chromatography issues.
Caption: Step-by-step column chromatography workflow.
References
-
milkshake. (2006, October 5). Purifying amines on silica. Org Prep Daily. [Link]
- BenchChem. (2025).
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage. [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Andy Alpert. (2015, July 20). Method for pyridine amine derivative. Chromatography Forum. [Link]
- Royal Society of Chemistry. (n.d.).
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase. University of Rochester. [Link]
-
hypervalent_iodine. (2011, August 29). Amine purification. Science Forums. [Link]
- BenchChem. (n.d.). Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone). BenchChem.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
- Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Agilent.
-
LibreTexts Chemistry. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Dong, M. W. (2018, May 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
- Wiley-VCH. (n.d.).
- Royal Society of Chemistry. (n.d.).
-
EPFL. (n.d.). TLC Visualization Reagents. EPFL. [Link]
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate. YouTube. [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
-
Chemistry Stack Exchange. (2016, June 28). Color of methoxy substituted phenyl rings when heated in the presence of acid. Chemistry Stack Exchange. [Link]
-
Scribd. (n.d.). TLC Plate Visualization. Scribd. [Link]
- Royal Society of Chemistry. (n.d.). N-allylbenzimidazole as a strategic surrogate in Rh-catalyzed stereoselective trans-propenylation of aryl C(sp2)-H bond. Royal Society of Chemistry.
- BenchChem. (n.d.). Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone. BenchChem.
Sources
- 1. biotage.com [biotage.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low yield in Phenyl(pyridin-3-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of Phenyl(pyridin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. Here, we address common and specific issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section covers general issues that can impact the success of almost any synthesis of Phenyl(pyridin-3-yl)methanamine, particularly those employing reductive amination.
Question 1: My reaction shows very little to no conversion of my starting materials (Benzaldehyde and 3-Aminopyridine). What are the most likely initial causes?
Answer: This is a classic and often frustrating issue, typically pointing to problems in the crucial first step of reductive amination: imine formation.
-
Inefficient Imine Formation: The condensation of an aldehyde and an amine to form an imine is a reversible, equilibrium-driven process that produces water as a byproduct. If this water is not removed or its formation is not favored, the equilibrium will lie on the side of the starting materials.[1]
-
Causality: Le Chatelier's principle dictates that the removal of a product (water) will drive the reaction forward. Furthermore, the nucleophilic attack of the amine on the aldehyde carbonyl is often the rate-limiting step and can be sluggish.
-
-
Sub-optimal pH: Imine formation is famously pH-sensitive. The reaction requires a delicate balance. It needs to be acidic enough to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the solution is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[1]
-
Deactivated Reducing Agent: If you are performing a one-pot synthesis, your reducing agent may be degrading under the reaction conditions before it has a chance to reduce the imine. This is especially true for less stable hydrides if exposed to moisture or acidic conditions for extended periods.
Initial Corrective Actions:
-
Catalytic Acid: Introduce a catalytic amount of a weak acid, such as acetic acid (AcOH), to the mixture of the aldehyde and amine before adding the reducing agent.[1][2] This protonates the carbonyl, accelerating imine formation without fully protonating the bulk of the amine.
-
Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation.[1]
-
Staged Addition: Allow the benzaldehyde and 3-aminopyridine to stir together (with catalytic acid if needed) for a period (e.g., 30-60 minutes) to allow for imine formation before introducing the reducing agent. You can monitor the progress of imine formation via Thin Layer Chromatography (TLC) or NMR.[2][3]
Question 2: I'm observing a significant amount of a byproduct that I suspect is benzyl alcohol. How can I prevent this?
Answer: The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde directly, rather than selectively reducing the target imine intermediate.
-
Causality: This is a common issue of chemoselectivity. Some reducing agents, particularly powerful ones like sodium borohydride (NaBH₄), can readily reduce both aldehydes and imines.[4] If the rate of aldehyde reduction is competitive with or faster than the rate of imine formation, a significant portion of your aldehyde will be consumed, leading to low yields of the desired amine.
-
Solution - Choice of Reducing Agent: The key is to use a milder, more selective reducing agent that favors the reduction of the protonated iminium ion over the neutral carbonyl of the aldehyde.
| Reducing Agent | Pros | Cons | Recommended Use Case |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can readily reduce aldehydes and ketones; less selective.[4] | Best for a two-step process where the imine is formed first, and excess aldehyde is removed before reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines/iminium ions over carbonyls at neutral to slightly acidic pH.[4] | Toxic cyanide waste stream requires careful handling and quenching. | Excellent for one-pot reactions where the aldehyde, amine, and reducing agent are present together.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective for imines, less toxic than NaBH₃CN, and often gives faster reactions.[4] | More expensive, moisture-sensitive. | A highly effective and common choice for modern one-pot reductive aminations. Often considered the "gold standard". |
Experimental Protocol: Optimized One-Pot Reductive Amination
-
To a stirred solution of 3-aminopyridine (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify via column chromatography.
Part 2: Detailed Troubleshooting for Specific Synthetic Pathways
This section delves into issues that arise from specific, named variants of reductive amination or alternative synthetic strategies.
Question 3: I am attempting a Leuckart-Wallach reaction with ammonium formate, but my yield is poor and the workup is difficult. What's going wrong?
Answer: The Leuckart-Wallach reaction is a classic method but presents unique challenges due to its harsh conditions and complex mechanism.[5][6]
-
High Temperatures & Side Reactions: This reaction requires high temperatures (often >160 °C), which can lead to thermal degradation of the starting materials or product.[6]
-
N-Formyl Intermediate: The reaction proceeds via the formation of an N-formyl derivative of the target amine, which must be hydrolyzed in a separate, often vigorous, step (e.g., with strong acid like HCl).[5] Incomplete hydrolysis is a common source of low yield.
-
Equilibrium Issues: The initial steps rely on the thermal dissociation of ammonium formate into ammonia and formic acid.[5] If the temperature is not optimal, the concentration of the reactive species can be too low.
Troubleshooting the Leuckart-Wallach Reaction:
-
Temperature Control: Ensure your reaction temperature is consistently maintained within the optimal range (typically 160-185 °C). Use a heating mantle with a temperature controller and good insulation.
-
Complete Hydrolysis: After the initial reaction, ensure complete hydrolysis of the N-formyl intermediate. This typically requires refluxing the crude reaction mixture with concentrated HCl for several hours. Monitor the disappearance of the formyl intermediate by TLC or LC-MS.
-
Consider Alternatives: For many applications, the Leuckart-Wallach reaction has been superseded by milder, more selective methods using borohydride reagents as described in the previous section.[7] A catalytic version using a Rhodium complex has also been developed to run at much lower temperatures (50-70 °C).[8]
Question 4: I'm exploring a Grignard route by reacting phenylmagnesium bromide with a pyridine-3-yl electrophile (e.g., 3-cyanopyridine), but the reaction is sluggish and I see a lot of biphenyl byproduct. How can I optimize this?
Answer: Grignard reactions are notoriously sensitive to reaction conditions, and the formation of biphenyl is a well-documented side reaction.[9][10]
-
Reaction Initiation: Grignard reagents form on the surface of magnesium metal. This surface is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[9]
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, especially water.[9][10] Meticulous drying of glassware and solvents is non-negotiable.
-
Biphenyl Formation: Biphenyl is formed from the coupling of the phenyl radical intermediate or by reaction of the formed phenylmagnesium bromide with unreacted bromobenzene. This side reaction is favored at higher temperatures and concentrations.[10]
Experimental Protocol: Grignard Reagent Formation and Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and assemble it hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine and gently warm with a heat gun under vacuum, then backfill with inert gas. The iodine etches the MgO layer.[11] A few drops of 1,2-dibromoethane can also be used as an initiator.[12]
-
Initiation: Add a small amount of your bromobenzene solution in anhydrous ether or THF to the activated magnesium. Wait for the reaction to initiate (cloudiness, gentle refluxing) before continuing. Gentle warming or sonication can help.[12]
-
Controlled Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This keeps the local concentration of bromobenzene low, minimizing biphenyl formation.[10]
-
Subsequent Reaction: Once the Grignard reagent is formed, cool the solution and add your electrophile (e.g., a solution of 3-cyanopyridine in anhydrous THF) slowly, maintaining a low temperature to control the exotherm.
Part 3: Visualization & Logical Workflows
To assist in your troubleshooting, the following diagrams illustrate key processes and decision points.
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose the cause of low yield in a reductive amination synthesis.
Caption: A decision tree for troubleshooting low yield in reductive amination.
Diagram 2: Reductive Amination Mechanism & Key Failure Points
This diagram illustrates the accepted mechanism for reductive amination and highlights where common failures occur.
Caption: Key steps and failure points in the reductive amination pathway.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Chem 355 Handout. Retrieved from NDSU Chemistry. [Link]
-
Wikipedia contributors. (2023, December 27). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
SynArchive. (2024). Eschweiler-Clarke Reaction. [Link]
-
Reddit Community. (2023). What's wrong with my reductive amination? I barely got any product. r/chemistry. [Link]
-
Zhang, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6932. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529–536. [Link]
-
Wikipedia contributors. (2023, May 22). Leuckart reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Reddit Community. (2023). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
American Chemical Society. (n.d.). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Anwar, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 220-234. [Link]
-
ChemBK. (2024, April 9). phenyl(pyridin-2-yl)methanamine. [Link]
-
Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(13), 2357–2360. [Link]
-
Gani, I. H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113941. [Link]
-
Jang, J., Sin, K. S., & Park, H. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archives of Pharmacal Research, 24(6), 503–507. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 12(8), 2634-2643. [Link]
-
ResearchGate. (n.d.). Mn(II) assisted synthesis of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine and evaluation of its Antiproliferative activity. [Link]
-
Kadrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
PubMed. (n.d.). Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. [Link]
-
Chegg. (2021, February 24). A Grignard reaction of phenylmagnesium bromide with 3-pentanone gives 3. [Link]
-
ResearchGate. (n.d.). New developments in hydrogenation catalysis particularly in synthesis of fine and intermediate chemicals. [Link]
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151. [Link]
-
ResearchGate. (n.d.). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]
-
ChemSynthesis. (n.d.). phenyl-pyridin-3-ylmethanone. [Link]
-
Liu, G., et al. (2020). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society, 142(4), 1690-1696. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Phenyl(pyridin-3-yl)methanamine Synthesis
Welcome to the technical support center for the synthesis of Phenyl(pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful synthesis of this important pharmaceutical intermediate. Our focus is on the widely utilized reductive amination of 3-benzoylpyridine.
I. Reaction Overview: Reductive Amination of 3-Benzoylpyridine
The synthesis of Phenyl(pyridin-3-yl)methanamine is most commonly achieved through the reductive amination of 3-benzoylpyridine. This one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source (typically ammonia or an ammonium salt), which is then reduced in situ to the desired primary amine.
Caption: General workflow for the reductive amination of 3-benzoylpyridine.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Phenyl(pyridin-3-yl)methanamine via reductive amination.
Question 1: Why is my reaction yield consistently low?
Possible Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.
-
Explanation: The formation of the imine from a ketone and an amine is a reversible reaction that produces water.[1] If water is not removed or the reaction is not driven to completion, the concentration of the imine intermediate will be low, leading to a poor yield of the final product.
-
Solution:
-
Use of a Dehydrating Agent: While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can shift the equilibrium towards the imine.
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[2] However, excess acid can protonate the amine, rendering it non-nucleophilic.[3] A pH of around 5-6 is generally optimal.[3]
-
-
-
Inefficient Reduction: The chosen reducing agent may not be effective under the reaction conditions.
-
Explanation: The reactivity of hydride reducing agents varies. Sodium borohydride (NaBH₄) can reduce the starting ketone, while sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder and more selective for the iminium ion intermediate.[3][4]
-
Solution:
-
Select an Appropriate Reducing Agent: For the one-pot synthesis of Phenyl(pyridin-3-yl)methanamine, NaBH(OAc)₃ is often the preferred reagent due to its selectivity and lower toxicity compared to NaBH₃CN.[4]
-
Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can be beneficial if the direct reduction of the ketone is a significant side reaction.[5]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Explanation: Reductive aminations are often run at room temperature, but some less reactive substrates may require gentle heating to facilitate imine formation.[6] Insufficient reaction time will lead to incomplete conversion.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product.
-
Optimize Temperature and Time: If the reaction is sluggish at room temperature, consider increasing the temperature to 40-50 °C. Extend the reaction time if necessary, as some reductive aminations can take 24 hours or longer to reach completion.[6]
-
-
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Suggested Solution |
| Phenyl(pyridin-3-yl)methanol | Reduction of the starting 3-benzoylpyridine. | Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the iminium ion over the ketone.[3][4] A stepwise approach, where the imine is formed before adding a stronger reducing agent like NaBH₄, can also be effective.[5] |
| Over-alkylation Products (Secondary/Tertiary Amines) | The primary amine product reacts with another molecule of 3-benzoylpyridine. | This is less common when using a large excess of the ammonia source for primary amine synthesis. Ensure a sufficient excess of the ammonium salt (e.g., ammonium acetate) is used. |
| Unreacted 3-Benzoylpyridine | Incomplete reaction due to factors mentioned in the low yield section. | Re-evaluate reaction conditions: ensure sufficient reaction time, consider gentle heating, and check the quality of reagents. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. |
Question 3: My purification by column chromatography is difficult, and I am getting impure fractions. What can I do?
Purification Challenges & Solutions:
-
Tailing on Silica Gel: The basic nature of the pyridine and amine functionalities can cause the product to streak or "tail" on a standard silica gel column, leading to poor separation.
-
Explanation: The acidic silanol groups on the surface of silica gel can strongly interact with basic compounds.
-
Solution:
-
Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2%), before packing the column.
-
Basified Eluent: Add a small percentage of triethylamine or ammonia in methanol to your eluent system (e.g., dichloromethane/methanol/triethylamine).
-
-
-
Co-elution of Impurities: Side products with similar polarities to the desired product can be difficult to separate.
-
Explanation: The alcohol side product, Phenyl(pyridin-3-yl)methanol, may have a similar polarity to the desired amine, making separation challenging.
-
Solution:
-
Optimize Eluent System: Experiment with different solvent systems. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.
-
Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as preparative TLC, crystallization of the product as a salt (e.g., hydrochloride), or using an automated flash chromatography system with specialized columns.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most common and commercially available starting material is 3-Benzoylpyridine (CAS 5424-19-1).[7][8][9][10] It is a stable solid at room temperature.[9]
Q2: Which reducing agent is best for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the one-pot reductive amination of 3-benzoylpyridine.[4] It is selective for the reduction of the intermediate iminium ion in the presence of the ketone, is effective under mild conditions, and has a better safety profile than sodium cyanoborohydride.[4]
Q3: What is a typical solvent for this reaction?
A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃.[11] Methanol is often used when NaBH₃CN or NaBH₄ are the reducing agents.[11]
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of Phenyl(pyridin-3-yl)methanamine should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the phenyl and pyridyl rings, a singlet for the benzylic proton (CH), and a broad singlet for the amine protons (NH₂).
-
¹³C NMR: Expect distinct signals for the carbons of the phenyl and pyridyl rings, as well as the benzylic carbon.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.
-
Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine) to assess the purity of the product. A single spot indicates a high degree of purity.
IV. Experimental Protocol: Reductive Amination of 3-Benzoylpyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
3-Benzoylpyridine
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Triethylamine (Et₃N)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-benzoylpyridine (1.0 eq) and a significant excess of ammonium acetate (e.g., 10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (e.g., 1.5-2.0 eq) in small portions. Caution: Gas evolution (hydrogen) will occur.
-
Remove the ice bath and allow the reaction to stir at room temperature until the reaction is complete as indicated by TLC (disappearance of the imine spot). This may take several hours.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate containing 1% triethylamine).
V. References
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 2013 . [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination. YouTube. [Link]
-
Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
Supporting Information for Iridium-Catalyzed N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 2011 , 50(48), 11483-11486.
-
Question about reductive amination reaction procedure. Reddit. [Link]
-
UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Scribd. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. ResearchGate.
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. CORE.
-
Reductive amination difficulties - poor conversion. Reddit. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 2020 , 5(45), 29240–29246.
-
Pheniramine. NIST WebBook. [Link]
-
phenyl-pyridin-3-ylmethanone - 5424-19-1. ChemSynthesis. [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. The Royal Society of Chemistry.
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society, 2023 .
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 2017 , 22(11), 1888.
-
Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archives of Pharmacal Research, 2001 , 24(6), 503-507.
-
New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.
-
Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
-
N-allylbenzimidazole as a strategic surrogate in Rh-catalyzed stereoselective trans-propenylation of aryl C(sp2)-H bond. The Royal Society of Chemistry.
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 2023 , 11, 1114596.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.cn]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. 5424-19-1(Phenyl(pyridin-3-yl)methanone) | Kuujia.com [kuujia.com]
- 8. escientificsolutions.com [escientificsolutions.com]
- 9. CAS 5424-19-1: Phenyl-3-pyridinylmethanone | CymitQuimica [cymitquimica.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Stability issues and degradation of Phenyl(pyridin-3-yl)methanamine
Welcome to the Technical Support Center for Phenyl(pyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation challenges encountered during experimentation. As Senior Application Scientists, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.
Introduction
Phenyl(pyridin-3-yl)methanamine is a versatile building block in pharmaceutical and materials science research. Its unique structure, combining a benzylamine moiety with a pyridine ring, offers a rich chemical landscape for synthesizing novel compounds. However, this same reactivity can present stability challenges. Understanding the potential degradation pathways is crucial for ensuring experimental reproducibility, maintaining compound integrity, and accurately interpreting analytical data.
This guide will equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the reliability of your research outcomes.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to common questions regarding the stability and handling of Phenyl(pyridin-3-yl)methanamine.
Q1: My freshly prepared solution of Phenyl(pyridin-3-yl)methanamine turned yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation, primarily through oxidation. The benzylic amine is susceptible to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions. The initial step often involves the formation of an imine, which can further hydrolyze to form 3-benzoylpyridine and ammonia, or undergo further oxidation to form other colored byproducts.
Q2: I observe a new peak in my HPLC chromatogram after storing my sample for a short period. What could this impurity be?
A2: A new peak appearing during storage likely corresponds to a degradation product. Based on the structure of Phenyl(pyridin-3-yl)methanamine, the most probable degradation products are:
-
Phenyl(pyridin-3-yl)methanimine: Formed via oxidation.
-
3-Benzoylpyridine: Formed from the hydrolysis of the imine intermediate.
-
Benzoic acid and Pyridine-3-carboxylic acid derivatives: Resulting from further oxidation.
To confirm the identity of the new peak, techniques such as LC-MS or NMR spectroscopy are recommended.
Q3: What are the optimal storage conditions for Phenyl(pyridin-3-yl)methanamine to minimize degradation?
A3: To ensure long-term stability, Phenyl(pyridin-3-yl)methanamine should be stored under the following conditions:
-
Temperature: In a cool environment, ideally refrigerated (2-8 °C).
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: In an amber vial or a container protected from light to prevent photodegradation.
-
Container: In a tightly sealed container to prevent moisture ingress, which could facilitate hydrolysis.
Q4: I am using Phenyl(pyridin-3-yl)methanamine in a reaction and suspect it is degrading under the experimental conditions. How can I assess its stability in my reaction mixture?
A4: To assess stability, you can perform a forced degradation study under your specific experimental conditions. This involves subjecting a sample of Phenyl(pyridin-3-yl)methanamine to the reaction conditions (e.g., solvent, temperature, pH, reagents) for a set period and then analyzing the mixture by a stability-indicating method like HPLC. Comparing the chromatogram of the stressed sample to that of a fresh sample will reveal any degradation.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed explanations of potential degradation pathways and step-by-step protocols for their investigation.
Guide 1: Investigating Oxidative Degradation
Oxidative degradation is a primary concern for benzylamine derivatives. The benzylic C-H bond is susceptible to oxidation, leading to a cascade of reactions.
Causality: The lone pair of electrons on the nitrogen atom can participate in resonance with the phenyl ring, making the benzylic proton more susceptible to abstraction. In the presence of an oxidizing agent (like atmospheric oxygen), this can initiate a radical chain reaction or direct oxidation.
Potential Degradation Pathway:
Caption: Proposed oxidative degradation pathway of Phenyl(pyridin-3-yl)methanamine.
Experimental Protocol: Forced Oxidation Study
This protocol helps to identify potential oxidative degradation products.
Materials:
-
Phenyl(pyridin-3-yl)methanamine
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of Phenyl(pyridin-3-yl)methanamine in methanol.
-
Control Sample: Dilute an aliquot of the stock solution with a 50:50 mixture of methanol and water to a final concentration of approximately 0.1 mg/mL. This is your time-zero (T=0) control.
-
Stress Sample: To another aliquot of the stock solution, add an equal volume of 3% H₂O₂. Let the mixture stand at room temperature for 24 hours, protected from light.
-
Analysis:
-
Inject the control and stressed samples into the HPLC system.
-
Use a gradient elution method to ensure separation of the parent compound from any degradation products. A typical gradient might be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes.
-
-
Monitor the chromatograms at a suitable wavelength (e.g., 254 nm).
-
-
Data Interpretation: Compare the chromatogram of the stressed sample to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. The retention times of the new peaks can be used for preliminary identification, which should be confirmed by mass spectrometry.
Data Presentation:
| Sample | Retention Time (min) | Peak Area (%) |
| Control (T=0) | 5.8 | 99.8 |
| Stressed (24h) | 5.8 | 85.2 |
| 7.2 | 8.5 | |
| 9.1 | 4.1 |
Guide 2: Investigating Hydrolytic Degradation
While the amine itself is generally stable to hydrolysis, its imine degradation product is susceptible. Therefore, hydrolysis is often a secondary degradation pathway following initial oxidation.
Causality: The imine (C=N) bond is polarized and can be attacked by nucleophiles, such as water. This is particularly relevant if the compound is stored in non-anhydrous solvents or exposed to atmospheric moisture.
Experimental Protocol: Forced Hydrolysis Study
Materials:
-
Phenyl(pyridin-3-yl)methanamine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system as described in Guide 1.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of Phenyl(pyridin-3-yl)methanamine in methanol.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix another aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix a third aliquot with an equal volume of water and heat at 60°C for 24 hours.
-
Neutralization and Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all samples alongside a control sample as described in Guide 1.
Data Interpretation: Significant degradation under acidic or basic conditions, especially with the appearance of a peak corresponding to 3-benzoylpyridine, suggests hydrolytic instability of an intermediate.
Guide 3: Investigating Photodegradation
Aromatic compounds and those with heteroatoms can absorb UV and visible light, leading to photochemical reactions.
Causality: Absorption of light can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation pathways such as oxidation or rearrangement.
Experimental Protocol: Photostability Study
This protocol is based on ICH Q1B guidelines.
Materials:
-
Phenyl(pyridin-3-yl)methanamine (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
Quartz cuvettes or other UV-transparent containers
-
Control samples wrapped in aluminum foil
-
HPLC system as described in Guide 1.
Procedure:
-
Sample Preparation:
-
Place a thin layer of solid Phenyl(pyridin-3-yl)methanamine in a shallow, transparent dish.
-
Prepare a 0.1 mg/mL solution in a suitable solvent (e.g., methanol/water) in a quartz cuvette.
-
-
Exposure:
-
Place the samples in the photostability chamber.
-
Place identical control samples, wrapped in aluminum foil to protect them from light, in the same chamber to act as dark controls.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the exposed and control samples by HPLC.
Data Interpretation: A greater degree of degradation in the light-exposed samples compared to the dark controls indicates photosensitivity.
Part 3: Synthesis and Purification Troubleshooting
Q5: I am synthesizing Phenyl(pyridin-3-yl)methanamine via reductive amination of 3-benzoylpyridine and observe significant side-product formation. What are the likely side products and how can I minimize them?
A5: Reductive amination can lead to several side products.
Common Side Products:
-
Dibenzylamine derivative: Over-alkylation of the newly formed primary amine with another molecule of the starting aldehyde (or ketone) followed by reduction.
-
Starting alcohol: Reduction of the starting carbonyl compound before imine formation.
-
Unreacted starting materials: Incomplete reaction.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
-
Reaction Conditions: Optimize the pH of the reaction. Imine formation is generally favored under mildly acidic conditions (pH 4-6).
Reductive Amination Workflow:
Caption: A simplified workflow for the synthesis of Phenyl(pyridin-3-yl)methanamine via reductive amination.
Q6: What is a recommended method for the purification of Phenyl(pyridin-3-yl)methanamine?
A6: Column chromatography on silica gel is a common and effective method for purification.
Recommended Protocol:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture to dryness to obtain a dry powder.
-
Column Packing: Pack a silica gel column using a suitable eluent system. A gradient elution is often effective, starting with a non-polar solvent and gradually increasing the polarity. A good starting point is a mixture of hexane and ethyl acetate.
-
Elution: Start with a low polarity mobile phase (e.g., 90:10 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Degradation of benzylamines during chlorination and chloramination. RSC Publishing. (Link not available)
-
Benzylamine. Wikipedia. [Link]
- Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photoc
- Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. The Journal of Organic Chemistry. (Link not available)
- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences. (Link not available)
- Lewis acid-catalyzed oxidation of benzylamines to benzamides.
- Stereochemistry of benzylamine oxidation by copper amine oxidases. Biochemistry. (Link not available)
- Schematic degradation pathway of benzylamine as described in literature resulting in either amide species 6 or aldehyde species 8 with release of ammonia.
- Degradation of benzylamines during chlorination and chloramination | Request PDF.
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. (Link not available)
- Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis | Request PDF.
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF.
-
Benzylamine | C6H5CH2NH2 | CID 7504. PubChem. [Link]
- Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry. (Link not available)
- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF.
- Cycles of degradation experiments (a). Cycles of benzylamine oxidation...
- Porphycene-mediated photooxidation of benzylamines by visible light. Journal of Porphyrins and Phthalocyanines. (Link not available)
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods. (Link not available)
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. (Link not available)
- (a) 15 N NMR spectrum of a benzylamine-15 N solution in CD 3 CN:DMSO-d...
- Photocatalytic dehydrogenation of benzylamine and cross-cou- pling with...
- Development of a Validated Stability Indicating RP-HPLC Method fo. TSI Journals. (Link not available)
- Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta. (Link not available)
- Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework | ACS Omega.
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. (Link not available)
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. (Link not available)
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | Request PDF.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
- Benzylamine(100-46-9) 1H NMR spectrum. ChemicalBook. (Link not available)
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. (Link not available)
- Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. The Royal Society of Chemistry. (Link not available)
- Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone). PubChem. (Link not available)
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). HMDB. (Link not available)
- Stability Indicating HPLC Method Development: A Review. IJPPR. (Link not available)
- Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. The Royal Society of Chemistry. (Link not available)
- phenyl-pyridin-3-ylmethanone - 5424-19-1, C12H9NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (Link not available)
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (Link not available)
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. (Link not available)
- Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archives of Pharmacal Research. (Link not available)
- 5424-19-1|Phenyl(pyridin-3-yl)methanone|BLD Pharm. BLD Pharm. (Link not available)
- Reductive Amin
- Easy P2P reductive amination with NaBH(OAc)3. The Hive. (Link not available)
Sources
Technical Support Center: Challenges in the Reductive Amination of Phenyl(pyridin-3-yl)methanone
Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, provides in-depth troubleshooting and practical solutions for the reductive amination of Phenyl(pyridin-3-yl)methanone. This transformation is a key step in the synthesis of numerous pharmaceutical compounds, but it presents unique challenges due to the electronic properties and steric hindrance of the substrate.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion of the starting ketone. What is the primary cause?
Low conversion is the most common issue and typically points to inefficient formation of the crucial imine or iminium ion intermediate.[1] This can be due to:
-
Steric Hindrance: The bulky phenyl and pyridyl groups slow down the initial nucleophilic attack of the amine on the ketone.
-
Equilibrium: The formation of an imine from a ketone is an equilibrium-driven process that releases water.[1] Without removing this water, the equilibrium may not favor the imine intermediate.
-
Pyridyl Nitrogen Interference: The basic nitrogen on the pyridine ring can be protonated by the acid catalyst, altering the electronic properties of the ketone or reducing the effective catalyst concentration.
Q2: I observe significant formation of Phenyl(pyridin-3-yl)methanol. How can I prevent this side reaction?
The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone directly, rather than selectively reducing the imine intermediate. This occurs when:
-
The reducing agent is too powerful: A strong reductant like sodium borohydride (NaBH₄) can rapidly reduce the ketone before it has a chance to form the imine.[2]
-
The reaction conditions do not favor imine formation: If the imine is not formed efficiently, the reducing agent will react with the most available electrophile, which is the starting ketone.
The key is to use a milder, more selective reducing agent, such as Sodium Triacetoxyborohydride (STAB), which is known to reduce iminium ions much faster than ketones.[3][4]
Q3: What is the optimal choice of reducing agent for this specific transformation?
For the reductive amination of ketones, especially those that are sterically hindered or have sensitive functional groups, the choice of reducing agent is critical.[5]
| Reducing Agent | Pros | Cons | Recommended for this Reaction? |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Mild and highly selective for imines over ketones.[4][6] Can be used in a one-pot procedure.[3] | Water-sensitive; requires aprotic solvents like DCE, THF, or DCM.[5][7] | Yes, highly recommended. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions (pH 4-5) which also catalyze imine formation.[2] Tolerant of protic solvents.[6] | Generates toxic hydrogen cyanide (HCN) upon acidic workup.[8] Less selective than STAB. | Yes, with caution. A viable alternative to STAB, but safety precautions are critical. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Generally not selective for the imine in the presence of the ketone.[2] Requires a two-step process (pre-formation of the imine) which can be inefficient for ketones. | Not recommended for one-pot reactions. |
| H₂ / Metal Catalyst (e.g., Pd/C) | "Green" reducing agent with high atom economy. | The basic pyridine nitrogen can poison the metal catalyst, leading to deactivation. May require high pressures and temperatures. | Not recommended unless specific catalyst systems are developed to overcome poisoning. |
Q4: My desired secondary amine product is contaminated with a tertiary amine. How can I improve selectivity?
Formation of a tertiary amine occurs when the secondary amine product reacts with another molecule of the starting ketone, followed by reduction.[2][9] This is a common issue of over-alkylation. To minimize this:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to ensure the ketone is consumed before significant over-alkylation can occur.
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS and stop the reaction once the starting ketone is consumed.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rate of the second alkylation relative to the first.
Troubleshooting & Optimization Guide
Problem 1: Inefficient Imine Formation
The rate-limiting step in many ketone reductive aminations is the formation of the imine intermediate. The workflow below outlines strategies to drive this equilibrium forward.
Caption: Workflow for optimizing imine formation.
Causality Explained:
-
Acid Catalysis: An acid catalyst like acetic acid protonates the ketone's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the amine.[1]
-
Water Removal: The reaction produces one equivalent of water for every equivalent of imine formed. According to Le Châtelier's principle, removing water from the reaction mixture will shift the equilibrium toward the product (the imine).[1] Molecular sieves are an effective and convenient way to achieve this.
Problem 2: Competing Side Reactions
Understanding the potential reaction pathways is key to directing the reaction toward your desired product. The primary off-target reactions are the reduction of the starting ketone and over-alkylation of the product.
Caption: Reaction pathways in reductive amination.
Causality Explained:
-
Ketone Reduction: This occurs when the reducing agent is not selective enough. STAB is sterically hindered and less reactive than NaBH₄, making it much slower to reduce ketones, allowing the imine to form and be reduced preferentially.[5][6]
-
Over-alkylation: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a competitive reaction with any remaining ketone.[2] This pathway is minimized by ensuring the ketone is the limiting reagent relative to the total amine equivalents.
Problem 3: Purification Challenges
The product, an aminomethylpyridine derivative, is basic and can be challenging to purify via standard silica gel chromatography.
-
Streaking on Silica Gel: The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and difficult separation.
-
Solution: Add a small amount of a volatile base, such as triethylamine (~1-2%), to your eluent system. This deactivates the acidic sites on the silica, leading to much-improved chromatography.
-
-
Workup Issues: Separating the basic product from a basic starting amine can be difficult.
-
Solution: An acidic wash (e.g., 1M HCl) during the aqueous workup will protonate all amine species, pulling them into the aqueous layer. Subsequent basification of this aqueous layer (e.g., with NaOH) followed by extraction with an organic solvent (e.g., DCM or EtOAc) can effectively isolate the mixed amine products, separating them from neutral impurities. For separating the desired secondary amine from excess primary amine starting material, column chromatography is typically required.
-
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general starting point and should be optimized for your specific amine.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Phenyl(pyridin-3-yl)methanone (1.0 eq.) and freshly activated 4Å molecular sieves.
-
Solvent & Reagents: Add anhydrous 1,2-dichloroethane (DCE, ~0.1 M concentration). Add the primary amine (1.2 eq.) followed by glacial acetic acid (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the consumption of the ketone by TLC.
-
Reduction: Once imine formation is evident (or after 2 hours), add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes.
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent system such as Hexanes/Ethyl Acetate with 1% triethylamine.
References
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ChemHelp ASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. Retrieved from [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
-
Pearson. (2024). Show how you can synthesize the following tertiary amine three di.... Retrieved from [Link]
-
YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Retrieved from [Link]
-
YouTube. (2019). synthesis of tertiary amines. Retrieved from [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Wordpress. (2026). Reductive Amination. Retrieved from [Link]
-
Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Retrieved from [Link]
-
PubMed. (n.d.). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Phenyl(pyridin-3-yl)methanamine
Welcome to the technical support center for the purification of Phenyl(pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile amine intermediate. Here, we will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure you can develop a robust and self-validating purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude Phenyl(pyridin-3-yl)methanamine sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient method for synthesizing Phenyl(pyridin-3-yl)methanamine is the reductive amination of benzaldehyde with 3-aminopyridine. In this case, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual benzaldehyde and 3-aminopyridine.
-
Intermediate Imine: The imine formed between benzaldehyde and 3-aminopyridine, which may not have been fully reduced.[1]
-
Oxidation Products: Amines, particularly benzylamines, can be susceptible to oxidation over time, leading to the formation of corresponding imines and other degradation products.[2]
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), byproducts from its decomposition or side reactions may be present.[3][4]
Q2: My crude product is a dark oil. Is this normal, and how does it affect purification?
A2: It is not uncommon for crude amines to be dark-colored oils. This can be due to the presence of minor, highly colored impurities, often arising from oxidation or side reactions. While the color itself may not interfere with the purification process, it is a good indicator that multiple components are present. The purification strategy should be chosen to effectively separate the desired amine from these colored impurities.
Q3: What is the first and simplest purification step I should consider?
A3: For a basic compound like Phenyl(pyridin-3-yl)methanamine, an acid-base extraction is an excellent initial purification step.[5][6] This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The process involves dissolving the crude product in an organic solvent, extracting the amine into an acidic aqueous solution as its water-soluble salt, and then regenerating the pure amine by basifying the aqueous layer and extracting it back into an organic solvent. This method is highly effective for removing non-basic impurities.
Troubleshooting Purification Protocols
Acid-Base Extraction
Q4: I performed an acid-base extraction, but my final yield is very low. What could have gone wrong?
A4: Low yield after an acid-base extraction can be attributed to several factors. Here is a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Extraction into Aqueous Acid | The pH of the aqueous layer was not low enough to fully protonate the amine, leaving a significant portion in the organic layer. | Ensure the aqueous acid (e.g., 1M HCl) is in stoichiometric excess. Check the pH of the aqueous layer after extraction; it should be distinctly acidic (pH 1-2). |
| Incomplete Regeneration of the Free Amine | The pH of the aqueous salt solution was not raised sufficiently to deprotonate the amine salt back to its free base form. | Use a strong base (e.g., 1M NaOH) to adjust the pH of the aqueous layer to >12. Confirm with pH paper or a pH meter. |
| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping your product at the interface. | Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. |
| Insufficient Extraction of the Free Amine | The free amine was not fully extracted from the basified aqueous layer back into the organic solvent. | Perform multiple extractions (e.g., 3x with a suitable organic solvent like dichloromethane or ethyl acetate) to ensure complete recovery. |
Experimental Protocol: Acid-Base Extraction of Phenyl(pyridin-3-yl)methanamine
-
Dissolution: Dissolve the crude Phenyl(pyridin-3-yl)methanamine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add 1M hydrochloric acid to the separatory funnel. Gently invert the funnel multiple times to mix the layers. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M sodium hydroxide solution with stirring until the pH is greater than 12.
-
Back Extraction: Extract the liberated free amine from the basic aqueous layer with multiple portions of an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Logical Workflow for Acid-Base Extraction
Sources
Technical Support Center: Catalytic Reduction of Phenyl(pyridin-3-yl)methanone
Welcome to the technical support center for the catalytic reduction of Phenyl(pyridin-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation, troubleshoot common issues, and optimize reaction outcomes.
Introduction
The selective reduction of the keto-functional group in Phenyl(pyridin-3-yl)methanone to yield Phenyl(pyridin-3-yl)methanol is a critical step in the synthesis of numerous pharmaceutical intermediates. However, the presence of the pyridine ring introduces significant challenges, often leading to a variety of undesired byproducts. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles, to help you achieve high-yielding and selective reductions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Significant Formation of Phenyl(piperidin-3-yl)methanone (Over-reduction of the Pyridine Ring)
Question: My reaction shows significant conversion of the starting material, but a major byproduct is the compound where the pyridine ring is reduced to a piperidine ring, while the ketone remains. How can I favor the reduction of the ketone over the pyridine ring?
Why It Happens: The pyridine ring is susceptible to hydrogenation, especially under conditions that are also effective for ketone reduction.[1][2] Noble metal catalysts, particularly those known for aromatic ring reduction like rhodium and ruthenium, can readily catalyze the hydrogenation of the pyridine ring to piperidine.[3][4] The rate of pyridine hydrogenation versus ketone reduction is highly dependent on the catalyst, support, solvent, temperature, and hydrogen pressure.
What to Do:
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for chemoselective ketone reductions in the presence of nitrogen-containing heterocycles.[5] It generally shows lower activity for pyridine ring hydrogenation compared to platinum or rhodium-based catalysts under mild conditions.
-
Catalyst Poisons: In some cases, controlled catalyst poisoning can enhance selectivity. The addition of a small amount of a sulfur-containing compound like diphenylsulfide can selectively inhibit the hydrogenation of the aromatic ring without significantly affecting the ketone reduction.
-
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature (e.g., to room temperature) can significantly decrease the rate of pyridine ring hydrogenation. Aromatic ring reduction typically requires more forcing conditions than ketone reduction.[6]
-
Hydrogen Pressure: Reducing the hydrogen pressure (e.g., using a hydrogen balloon instead of a high-pressure reactor) can also favor the reduction of the more labile ketone functionality.
-
Solvent Choice: The choice of solvent can influence the catalyst's activity and selectivity. Protic solvents like ethanol or methanol are commonly used.
-
Experimental Protocol: Selective Ketone Reduction using Pd/C
-
Reactor Setup: To a clean and dry hydrogenation vessel, add Phenyl(pyridin-3-yl)methanone (1.0 eq) and a suitable solvent (e.g., methanol, 10-20 volumes).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst under the inert atmosphere.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (1 atm, balloon pressure).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC, GC, or LC-MS at regular intervals.
-
Work-up: Once the starting material is consumed and minimal pyridine ring reduction is observed, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the reaction solvent. The filtrate can then be concentrated in vacuo to yield the crude product.
Issue 2: Formation of Benzoic Acid and 3-Methylpyridine (Hydrogenolysis)
Question: I am observing the formation of benzoic acid and 3-methylpyridine as byproducts in my reaction. What is causing this C-C bond cleavage?
Why It Happens: This is likely a result of a retro-Friedel-Crafts type reaction or a related C-C bond hydrogenolysis. While less common than C-N or C-O bond hydrogenolysis, C-C bond cleavage can occur under harsh hydrogenation conditions, particularly with certain catalysts and at elevated temperatures. The presence of acidic or basic sites on the catalyst support can also promote such side reactions.
What to Do:
-
Milder Reaction Conditions:
-
Temperature and Pressure: As with over-reduction, employing lower temperatures and pressures is the first line of defense against hydrogenolysis.
-
-
Catalyst and Support Selection:
-
Neutral Support: Use a catalyst on a neutral support like carbon. Supports like alumina can have acidic or basic sites that may promote side reactions.
-
Catalyst Choice: Palladium-based catalysts are generally less prone to inducing hydrogenolysis compared to more aggressive catalysts like Raney Nickel under harsh conditions.
-
-
pH Control:
-
Neutral pH: Ensure the reaction medium is neutral. If the starting material or solvent contains acidic or basic impurities, they could contribute to byproduct formation.
-
Issue 3: Low or No Conversion of Starting Material
Question: My reaction is not proceeding, or the conversion is very low even after a prolonged reaction time. What are the possible reasons?
Why It Happens: Low or no conversion in a catalytic hydrogenation reaction can be attributed to several factors, including catalyst deactivation, insufficient hydrogen supply, or poor mass transfer.[6][7]
What to Do:
-
Catalyst Activity:
-
Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly under an inert atmosphere. Catalysts can deactivate over time due to oxidation or poisoning from atmospheric contaminants.
-
Catalyst Loading: The amount of catalyst might be insufficient. A typical loading for Pd/C is 5-10 mol%.[6]
-
-
Reaction Setup and Conditions:
-
Hydrogen Supply: Check for leaks in the hydrogenation apparatus. Ensure a continuous supply of hydrogen. For reactions that consume a significant amount of hydrogen, a balloon may not be sufficient, and a regulated hydrogen supply might be necessary.
-
Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which is critical for the reaction to proceed.[6] Ensure vigorous stirring to maximize the contact between the reactants.
-
-
Substrate and Solvent Purity:
-
Catalyst Poisons: The starting material or solvent may contain impurities that act as catalyst poisons. Common poisons for noble metal catalysts include sulfur compounds, and even the pyridine substrate itself can sometimes inhibit the catalyst at high concentrations.[8] Purify the starting material and use high-purity, dry solvents.
-
Troubleshooting Workflow for Low Conversion
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. Hydrogen [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. scs.illinois.edu [scs.illinois.edu]
Unexpected reactivity of the pyridine moiety in Phenyl(pyridin-3-yl)methanamine
Welcome to the technical support guide for Phenyl(pyridin-3-yl)methanamine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. It addresses common and unexpected reactivity patterns encountered during the synthesis and manipulation of this versatile scaffold. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm performing an N-acylation on Phenyl(pyridin-3-yl)methanamine and observing a low yield and multiple side products. What's going wrong?
A1: This is a common issue stemming from the dual nucleophilic nature of the molecule. The primary amine is the intended reaction site, but the pyridine nitrogen, being a Lewis base, can interfere.[1][2]
-
Competitive Binding: The pyridine nitrogen can coordinate to the coupling reagents (e.g., HATU, PyBOP) or quench the activated carboxylic acid. This non-productive pathway consumes reagents and lowers the overall yield.
-
Base-Related Side Reactions: If you are using a non-hindered base, it can also act as a nucleophile, leading to undesired products.[3]
-
Over-acylation: In some cases, particularly with highly reactive acylating agents like acid chlorides, reaction at the pyridine nitrogen can form a charged N-acylpyridinium salt.[4] This intermediate is often unstable and can lead to a complex mixture of downstream products.
Troubleshooting Steps:
-
Choice of Base: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.[3] This minimizes side reactions involving the base.
-
Coupling Reagent: For sluggish reactions, use a more potent coupling reagent like HATU, which is known to be effective for deactivated or complex amines.[5][6]
-
Temperature Control: Run the reaction at 0 °C to room temperature. Elevated temperatures can accelerate side reactions.
-
Order of Addition: Add the acylating agent slowly to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic primary amine.
Q2: I am attempting a reaction under oxidative conditions and my starting material is decomposing. Is the pyridine ring susceptible to oxidation?
A2: Yes, the pyridine nitrogen contains a lone pair of electrons in an sp² hybrid orbital, making it susceptible to oxidation, much like a tertiary amine.[1][2] Common laboratory oxidants, especially peracids (like m-CPBA) or even hydrogen peroxide, can readily oxidize the pyridine nitrogen to form the corresponding Pyridine-N-oxide.[2]
-
Consequences of N-Oxidation: The formation of the N-oxide dramatically alters the electronic properties of the pyridine ring, making it more electron-deficient. This can halt your desired reaction or lead to entirely different, unexpected downstream reactivity. For instance, N-oxides can activate the C2 and C4 positions of the pyridine ring for nucleophilic attack.
Troubleshooting Steps:
-
Reagent Selection: Avoid strong, non-specific oxidants. If an oxidation step is necessary elsewhere in the molecule, choose a reagent known for its selectivity or protect the pyridine nitrogen beforehand.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (Nitrogen or Argon) to prevent aerobic oxidation, especially if transition metal catalysts are involved, which can be sensitive to air.[7]
-
Protecting Groups: While not always ideal due to extra steps, temporary protection of the pyridine nitrogen (e.g., by quaternization with a removable group) can be a robust strategy.
Q3: My reaction involves a strong base (e.g., n-BuLi, LDA), and I'm seeing unexpected substitution on the pyridine ring. Where is this happening and why?
A3: The pyridine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic attack and metalation, especially by strong organometallic bases.[1][2] For a 3-substituted pyridine like Phenyl(pyridin-3-yl)methanamine, deprotonation can occur at several positions.
-
C4-Position Lithiation: Studies on N-acyl-3-(aminomethyl)pyridine derivatives have shown that with a strong, hindered base like t-BuLi, lithiation occurs regioselectively at the C4-position of the pyridine ring.[8] The N-acyl group directs the deprotonation.
-
Side-Chain Lithiation: Using a less hindered but strong base like LDA can shift the regioselectivity towards deprotonation of the benzylic position (the carbon adjacent to the nitrogen on the side chain).[8]
-
Mixed Regioselectivity: Using n-BuLi can often result in a mixture of products from both ring and side-chain lithiation.[8]
This reactivity highlights that the kinetic vs. thermodynamic acidity of different protons can be manipulated by the choice of base.
Troubleshooting Workflow for Lithiation:
Caption: Decision tree for troubleshooting lithiation reactions.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Users often employ derivatives of Phenyl(pyridin-3-yl)methanamine in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The pyridine moiety, however, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or decomposition.
| Potential Cause | Underlying Science | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen's lone pair coordinates strongly to the palladium center, occupying a coordination site needed for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | 1. Increase Catalyst Loading: A simple, though less economical, solution is to increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).2. Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can favor the desired catalytic cycle over pyridine coordination.[5] |
| Product Inhibition | As the desired product forms, its concentration increases, leading to more significant palladium coordination and slowing the reaction down over time. | 1. Monitor Reaction Progress: Do not run the reaction for an unnecessarily long time. Monitor by TLC or LC-MS and work up as soon as the starting material is consumed.[9]2. Dilution: Running the reaction at a slightly higher dilution can sometimes mitigate product inhibition effects. |
| Homocoupling (Byproduct) | The pyridine moiety can influence the electronic properties of the reaction partners, sometimes favoring undesired homocoupling of the boronic acid or organohalide partners. | 1. Optimize Base and Solvent: The choice of base and solvent system is critical in cross-coupling and can be screened to minimize side reactions.2. Use Pre-formed Catalysts: Using well-defined palladium pre-catalysts can lead to more controlled and reproducible initiation of the active catalytic species.[5] |
Issue 2: Instability During Workup
Some users report product degradation or the appearance of new impurities after the reaction is complete, specifically during aqueous workup.
-
Problem: The product, containing a basic pyridine ring and a primary amine, may be more water-soluble than anticipated, especially if the aqueous layer is acidic.[9] Protonation of the nitrogens increases polarity.
-
Troubleshooting Protocol:
-
Check Aqueous Layer: Before discarding the aqueous layer during extraction, basify a small sample with NaOH or Na2CO3 and back-extract with a polar organic solvent (e.g., 2-MeTHF, EtOAc). Analyze this extract by TLC/LC-MS to see if the product is present.[9]
-
Avoid Strong Acids: Unless necessary, use a mild aqueous wash (e.g., saturated NaHCO3, brine) instead of strong acids (e.g., 1M HCl).[9] If an acid wash is required to remove basic impurities, be prepared to carefully basify the aqueous layer and re-extract to recover any dissolved product.
-
Use of Saturated Brine: Washing with brine can help to decrease the solubility of organic compounds in the aqueous phase by increasing the ionic strength of the solution.
-
Experimental Protocols
Protocol 1: Robust N-Acylation of Phenyl(pyridin-3-yl)methanamine
This protocol is optimized to minimize common side reactions.
Materials:
-
Phenyl(pyridin-3-yl)methanamine (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (N2), dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DCM.
-
Stir the mixture at room temperature for 10-15 minutes. This pre-activates the carboxylic acid.
-
In a separate flask, dissolve Phenyl(pyridin-3-yl)methanamine (1.0 equiv) in anhydrous DCM.
-
Add the DIPEA (3.0 equiv) to the amine solution.
-
Slowly, via syringe, add the pre-activated acid/HATU solution to the amine/DIPEA solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for robust N-acylation.
References
-
Wikipedia. Pyridine. [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]
-
Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
Pyridines. [Link]
-
Chem.libretexts.org. Reactivity of Pyridine. [Link]
-
Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
NIH. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. [Link]
-
Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
-
ResearchGate. Plausible elementary reaction sequence for catalytic pyridine.... [Link]
-
ResearchGate. (PDF) Greener and regioselective lithiation of substituted pyridines. [Link]
-
ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
Technical Support Center: Phenyl(pyridin-3-yl)methanamine Scale-Up
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up synthesis of Phenyl(pyridin-3-yl)methanamine. The content is structured in a practical question-and-answer format to directly address potential issues, providing not just solutions but the underlying scientific rationale to empower effective decision-making in the lab and pilot plant.
Frequently Asked Questions (FAQs) & Troubleshooting
Two primary synthetic routes are commonly considered for Phenyl(pyridin-3-yl)methanamine. Each presents a unique set of scale-up challenges.
-
Route A: Grignard Reaction Pathway - Involving the addition of a phenyl Grignard reagent to a pyridine-3-carboxaldehyde or cyanopyridine derivative, followed by conversion of the resulting intermediate.
-
Route B: Reductive Amination Pathway - Direct conversion of Phenyl(pyridin-3-yl)methanone (3-Benzoylpyridine) to the target amine.
The following sections address specific issues you might encounter with these routes.
Section 1: Grignard Reaction Pathway - Troubleshooting
The Grignard reaction is a powerful tool for C-C bond formation but is notorious for its sensitivity and exothermic nature, posing significant safety and yield challenges upon scale-up.[1]
Question 1: My Grignard reaction fails to initiate or is very sluggish. What are the common causes and how can I resolve this at scale?
Answer: Failure to initiate is one of the most common issues with Grignard reactions, typically stemming from the passivation of the magnesium metal surface or the presence of inhibitors.
-
Causality: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halogen bond of the aryl halide. Additionally, even trace amounts of water in the solvent or on the glassware can quench the Grignard reagent as it forms, halting the reaction. The success of the preparation depends critically on the dryness of all reagents and apparatus.[2]
-
Troubleshooting & Protocol:
-
Rigorous Drying of Apparatus: All glassware must be meticulously dried. For large-scale setups, oven drying followed by cooling under a stream of dry nitrogen or argon is mandatory. Flame-drying under vacuum is effective for smaller flasks but less practical for large reactors.[3]
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents like Tetrahydrofuran (THF) or diethyl ether. Anhydrous THF is often preferred for its higher flash point (-14 °C vs. -45 °C for diethyl ether), which is a critical safety consideration at scale.[4] Ensure the bromobenzene is free of moisture.
-
Magnesium Activation: The key to successful initiation is activating the magnesium surface.
-
Mechanical Activation: On a lab scale, grinding the magnesium turnings in a dry mortar and pestle can work. For larger scales, using commercially available activated magnesium powder or turnings is recommended.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF. These reagents react with the magnesium surface to expose fresh metal. A color change (iodine) or bubble formation (dibromoethane) indicates successful activation.
-
-
Controlled Initiation: Add a small portion (5-10%) of the bromobenzene solution to the activated magnesium. A noticeable exotherm and/or the appearance of a cloudy grey solution signals initiation. If it doesn't start, gentle warming may be required. Once initiated, the remaining halide must be added slowly to maintain control.[3]
-
Question 2: I'm experiencing a dangerous runaway reaction during the Grignard reagent formation. How can this be prevented and managed during scale-up?
Answer: Runaway reactions are a major safety concern for Grignard syntheses due to their highly exothermic nature.[4] The risk is amplified at scale because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5]
-
Causality: The formation of the Grignard reagent is autocatalytic and highly exothermic. If the aryl halide is added too quickly, or if there is an induction period followed by a sudden, rapid reaction, the rate of heat generation can overwhelm the cooling capacity of the reactor. This can lead to the solvent boiling violently, potentially causing a pressure buildup, vessel failure, and a severe fire hazard.[4]
-
Mitigation Strategies:
-
Controlled Addition: The addition of the halide must be slow and controlled, tied directly to the reactor's cooling capacity.[3] Use a calibrated addition pump for large-scale reactions. The internal temperature should be monitored continuously, and the addition rate adjusted to maintain the target temperature.
-
Reverse Addition: In some cases, adding the magnesium turnings portion-wise to the aryl halide solution can provide better control, although this is less common.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe process design and ensures that the cooling system can handle the heat load.[5]
-
Emergency Preparedness: Ensure the reactor is equipped with an adequate pressure relief system. Have appropriate fire suppression materials (e.g., Class D fire extinguisher for metal fires) readily available. Never work alone when performing large-scale Grignard reactions.[3][6]
-
| Parameter | Laboratory Scale (e.g., 1L) | Pilot Scale (e.g., 100L) |
| Heat Dissipation | High (favorable surface-area-to-volume ratio) | Low (unfavorable surface-area-to-volume ratio) |
| Addition Control | Manual (dropping funnel) | Automated (metering pump) |
| Thermal Monitoring | Thermometer | Multiple calibrated temperature probes, automated alarms |
| Risk of Runaway | Moderate | High |
Section 2: Reductive Amination Pathway - Troubleshooting
This route is often considered safer for scale-up than the Grignard pathway but has its own set of optimization challenges related to reaction equilibrium and selectivity.
Question 3: My reductive amination of 3-benzoylpyridine is showing low conversion and forming Phenyl(pyridin-3-yl)methanol as a major byproduct. How can I improve the yield of the desired amine?
Answer: This is a classic problem in reductive amination where the reduction of the ketone starting material competes with the formation and reduction of the intermediate imine.
-
Causality: Reductive amination is a two-step process occurring in the same pot: (1) formation of an imine from the ketone and ammonia, and (2) reduction of the imine to the amine. The ketone itself can also be reduced to an alcohol. To favor amine formation, the rate of imine formation and its subsequent reduction must be faster than the rate of ketone reduction.
-
Troubleshooting & Protocol:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) is often an excellent choice for this reason. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at mildly acidic pH, but its toxicity is a concern for scale-up.[7] Sodium borohydride (NaBH₄) is a stronger reducing agent and is more likely to reduce the ketone directly, leading to the alcohol byproduct.
-
pH Control: Imine formation is typically acid-catalyzed but requires the amine nucleophile to be in its free-base form. The optimal pH is usually mildly acidic (pH 5-7). Operating at too low a pH will protonate the ammonia, rendering it non-nucleophilic. Operating at a high pH slows the dehydration step of imine formation.
-
Ammonia Source and Concentration: Use a large excess of the ammonia source to drive the imine formation equilibrium forward. Ammonium acetate or a solution of ammonia in methanol are common choices.
-
Pre-formation of Imine: For difficult substrates, it may be beneficial to form the imine first before adding the reducing agent. This can be achieved by stirring the ketone and ammonia source (with a dehydrating agent like molecular sieves, if necessary) for a period before introducing the reducing agent.
-
Section 3: General Scale-Up, Purification, and Safety
Question 4: What are the most common impurities I should expect, and what is the best strategy for purification at a multi-kilogram scale?
Answer: Impurity profiles depend heavily on the synthetic route. Column chromatography is often not economically viable at large scales, so developing a robust crystallization or distillation procedure is critical.
-
Common Impurities:
-
Grignard Route: Biphenyl (from Wurtz coupling of the Grignard reagent), unreacted bromobenzene, and Phenyl(pyridin-3-yl)methanol.
-
Reductive Amination Route: Phenyl(pyridin-3-yl)methanol (from ketone reduction), and potentially over-alkylated or unreacted starting materials.[8]
-
-
Large-Scale Purification Strategy:
-
Work-up Optimization: An effective aqueous work-up is the first line of defense. Use acid/base washes to remove unreacted starting materials and byproducts. For example, an acidic wash will protonate the desired amine product, pulling it into the aqueous layer and leaving non-basic impurities like biphenyl in the organic layer. The layers can then be separated, the aqueous layer basified, and the pure product re-extracted into an organic solvent.
-
Crystallization: This is the preferred method for purifying solids at scale.
-
Protocol: Perform a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Salt Formation: Consider forming a salt of the amine (e.g., hydrochloride or tartrate). Salts often have better crystalline properties than the freebase, which can facilitate purification.
-
-
Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method.
-
Visualizations & Workflows
Troubleshooting Grignard Initiation
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Comparative Synthesis Workflow
Caption: Comparison of the two primary synthetic routes.
References
-
3 (n.d.). Columbia University.
-
4 (2025). American Chemical Society.
-
5 (2014). ACS Publications.
-
1 (2022). AIChE.
-
6 (2018). Case Western Reserve University.
-
9 (2025). BenchChem.
-
10 (2014). GalChimia.
-
11 (n.d.). The Royal Society of Chemistry.
-
12 (n.d.). Organic Chemistry Portal.
-
8 (2020). PMC.
-
2 (n.d.). Organic Syntheses Procedure.
-
13 (2012). ResearchGate.
-
7 (2007). Google Patents.
Sources
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dchas.org [dchas.org]
- 4. acs.org [acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A New Way to Amines - GalChimia [galchimia.com]
- 11. rsc.org [rsc.org]
- 12. Pyridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Positional Isomerism in Phenyl(pyridin-yl)methanamine: A Comparative Guide to Bioactivity
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the subtle art of molecular modification can elicit profound changes in biological activity. Positional isomerism, a seemingly minor structural alteration, often serves as a critical determinant of a compound's pharmacological profile. This guide provides an in-depth comparative analysis of two such isomers: Phenyl(pyridin-3-yl)methanamine and Phenyl(pyridin-2-yl)methanamine. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison, but a foundational understanding of the structure-activity relationships (SAR) that govern their differential bioactivities, supported by experimental context.
Introduction: The Significance of the Pyridine Nitrogen Position
Phenyl(pyridin-yl)methanamine represents a privileged scaffold in drug discovery, comprising a versatile benzylamine pharmacophore linked to a pyridine ring. The position of the nitrogen atom within this pyridine ring—at the 2- or 3-position—fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These physicochemical distinctions are the wellspring of their divergent biological activities, influencing how they interact with target proteins and navigate physiological environments.
This guide will explore the bioactivity of these isomers in key therapeutic areas where their derivatives have shown promise: antihistaminic, antipsychotic, and anticancer activities. By examining the available data, we can infer the impact of the nitrogen's location on target engagement and overall efficacy.
Structure-Activity Relationship (SAR): A Tale of Two Isomers
The bioactivity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. The positioning of the nitrogen atom in the pyridine ring of Phenyl(pyridin-yl)methanamine is a key SAR determinant.
Phenyl(pyridin-2-yl)methanamine: The nitrogen at the 2-position is in closer proximity to the methanamine bridge. This can lead to:
-
Chelation: The nitrogen can act as a chelating agent for metal ions, which can be relevant for certain enzymatic targets.
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the pyridine nitrogen and the amine proton can influence the compound's conformation and membrane permeability.
-
Steric Hindrance: The nitrogen's proximity to the benzyl group may create steric hindrance, affecting the molecule's ability to fit into certain binding pockets.
Phenyl(pyridin-3-yl)methanamine: With the nitrogen at the 3-position, it is further from the methanamine linker. This results in:
-
Different Dipole Moment: The overall dipole moment of the molecule is altered, which can affect its solubility and interactions with polar residues in a binding site.
-
Altered Basicity: The basicity of the pyridine nitrogen is influenced by its position, which can impact salt formation and pharmacokinetic properties.
-
Distinct Interaction Profile: The nitrogen at the 3-position presents a different vector for hydrogen bonding and other non-covalent interactions with a target protein compared to the 2-isomer.
The following diagram illustrates the fundamental structural difference and its implications for target interaction.
Caption: Structural differences and resulting property changes between the 2- and 3-pyridyl isomers.
Comparative Bioactivity: A Sector-by-Sector Analysis
While direct comparative studies on the parent Phenyl(pyridin-yl)methanamine isomers are scarce, an examination of their derivatives provides valuable insights into their potential therapeutic applications.
Antihistaminic Activity
Both 2- and 3-pyridyl moieties are found in potent histamine H1 receptor antagonists. The pyridine ring often serves as a key interacting element within the receptor's binding site.
| Derivative Class | Isomer Position | Key Findings |
| Pyridylalkyl-piperidylidene derivatives | 3-pyridyl | A study on loratadine-related compounds showed that the nature and position of substituents on the 3-pyridylmethyl moiety significantly impact H1 antihistamine activity.[1] |
| (Pyridyl)methanol derivatives | 2-pyridyl | The (2-pyridyl)methanol scaffold is a known component of several H1 antagonists, suggesting the 2-pyridyl group is favorable for this activity.[2] |
Inference: The available data suggests that both isomers can be successfully incorporated into H1 receptor antagonists. The optimal substitution pattern on the pyridine ring and the overall molecular framework appear to be more critical than the initial position of the nitrogen atom alone. However, the different electronic and steric properties of the 2- and 3-pyridyl isomers will necessitate distinct optimization strategies to achieve high-affinity binding.
Anticancer Activity
The pyridine scaffold is a common feature in a multitude of anticancer agents, where it can interact with various targets, including kinases and DNA.
| Derivative Class | Isomer Position | Key Findings | IC50 / Activity Data |
| Benzo[1][3][4]triazin-7-ones | 2-pyridyl | Replacing a phenyl group with a pyrid-2-yl group in this scaffold led to increased cytotoxicity against a majority of cancer cell lines in the NCI-60 panel.[3][4] | Exhibited strong growth inhibition in cell lines such as NCI-H522 (lung), COLO 205 (colon), and MCF-7 (breast).[3] |
| Phenyl-pyridinyl-urea derivatives | 3-pyridyl | A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated significant in vitro antiproliferative activity against the NCI-60 human cancer cell lines.[5][6] | Specific derivatives showed potent activity, with some eliciting lethal effects on melanoma and renal cancer cell lines.[5] |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | 3-pyridyl | Novel derivatives showed more potent cytotoxic activity against the A549 lung cancer cell line than the reference drug imatinib.[7] | One compound exhibited an IC50 of 0.229 µM against A549 cells, which was tenfold lower than imatinib (2.479 µM).[7] |
Inference: Both pyridin-2-yl and pyridin-3-yl containing compounds have demonstrated significant anticancer potential. The study on benzo[1][3][4]triazin-7-ones provides a direct piece of evidence that substitution with a pyrid-2-yl group can enhance cytotoxicity compared to a phenyl group.[3][4] This suggests that the electronic properties and hydrogen bonding capacity of the 2-pyridyl nitrogen may be advantageous for interacting with certain anticancer targets. Conversely, the potent activity of the 3-pyridyl derivatives highlights that this isomer is also a highly viable scaffold for the development of novel anticancer agents. The choice between the two may depend on the specific target and the desired mechanism of action.
Antipsychotic Activity (Dopamine D2 Receptor Antagonism)
Dopamine D2 receptor antagonists are a cornerstone of antipsychotic therapy. The pyridine ring can act as a bioisostere for a phenyl ring, offering opportunities for novel interactions with the receptor.
While the provided search results do not offer a direct comparison of Phenyl(pyridin-2-yl)methanamine and Phenyl(pyridin-3-yl)methanamine derivatives as D2 antagonists, the literature on D2 antagonists frequently features heterocyclic moieties. The electronic nature of the pyridine ring can influence the pKa of the basic amine, a critical factor for D2 receptor binding. The position of the nitrogen would undoubtedly affect this property and the overall topology of the molecule, thereby influencing its fit within the D2 receptor binding pocket. Further research is warranted to delineate the specific advantages of each isomer in this context.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for assessing the bioactivities discussed.
In Vitro Histamine H1 Receptor Binding Assay
This protocol is foundational for determining the affinity of a compound for the H1 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the histamine H1 receptor.
Materials:
-
HeLa cells expressing recombinant human H1 receptors.
-
[³H]-pyrilamine (a radiolabeled H1 antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (Phenyl(pyridin-2-yl)methanamine and Phenyl(pyridin-3-yl)methanamine derivatives).
-
Positive control (e.g., mepyramine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture and harvest HeLa cells expressing the H1 receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Reaction: In a 96-well plate, add the cell membranes, [³H]-pyrilamine at a concentration near its Kd, and varying concentrations of the test compound or control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]-pyrilamine). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro H1 receptor binding assay.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549).
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion: Guiding Future Drug Discovery Efforts
The comparative analysis of Phenyl(pyridin-3-yl)methanamine and Phenyl(pyridin-2-yl)methanamine underscores a fundamental principle in medicinal chemistry: positional isomerism is a powerful tool for modulating bioactivity. While a definitive declaration of superiority of one isomer over the other is not possible without direct comparative studies, the existing data on their derivatives provides a strong foundation for future research.
-
The pyrid-2-yl isomer may offer advantages in contexts where chelation or specific hydrogen bonding patterns close to the benzylic position are beneficial, as suggested by some anticancer studies.
-
The pyrid-3-yl isomer provides a different electronic and steric profile that has been successfully exploited in the development of potent antihistaminic and anticancer agents.
Ultimately, the choice of isomer will be target-dependent. Researchers and drug development professionals are encouraged to synthesize and evaluate derivatives of both isomers in their specific therapeutic contexts. The experimental protocols provided herein offer a starting point for such investigations. A thorough understanding of the structure-activity relationships governed by the position of the pyridine nitrogen will undoubtedly accelerate the discovery of novel and more effective therapeutics.
References
-
Carceller, E., et al. (1995). [(3-Pyridylalkyl)piperidylidene]benzocycloheptapyridine derivatives as dual antagonists of PAF and histamine. Journal of Medicinal Chemistry, 38(15), 2889-2902. Available from: [Link]
-
O'Neill, T. J., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][4]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 589. Available from: [Link]
-
ResearchGate. (n.d.). Histamine H1 antagonists containing (2-pyridyl)methanol moiety. Retrieved from [Link]
-
ResearchGate. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][4]triazin-7-ones and Stable Free Radical Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1133952. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Retrieved from [Link]
Sources
- 1. [(3-Pyridylalkyl)piperidylidene]benzocycloheptapyridine derivatives as dual antagonists of PAF and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
Comparative analysis of Phenyl(pyridin-yl)methanamine isomers
An In-Depth Comparative Analysis of Phenyl(pyridin-yl)methanamine Isomers: A Guide for Synthesis, Characterization, and Separation
Introduction
The Phenyl(pyridin-yl)methanamine scaffold represents a privileged structure in medicinal chemistry and materials science. Comprising a central aminomethyl linker flanked by a phenyl and a pyridyl ring, this framework is a cornerstone for designing molecules with diverse biological activities. The true chemical and pharmacological potential of this scaffold, however, lies in its isomerism. The placement of the nitrogen atom within the pyridine ring—at the 2-, 3-, or 4-position—dramatically alters the molecule's electronic properties, spatial arrangement, and capacity for intermolecular interactions. Furthermore, the central methanamine carbon is a chiral center, giving rise to (R) and (S) enantiomers for each positional isomer, which often exhibit distinct pharmacological and toxicological profiles.
This guide provides a comprehensive comparative analysis of the phenyl(pyridin-yl)methanamine isomers. We will move beyond a simple recitation of facts to explore the causal relationships between structure and properties. By delving into the synthesis, analytical characterization, and separation methodologies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively work with these versatile compounds. The principles discussed, from synthetic strategy to chiral resolution, are underpinned by established chemical logic and supported by authoritative references.
Part 1: Structural and Physicochemical Properties of Positional Isomers
The fundamental differences among the phenyl(pyridin-yl)methanamine isomers originate from the position of the nitrogen atom in the pyridine ring. This single atomic change initiates a cascade of effects on electron distribution, basicity, and molecular conformation.
The three positional isomers are:
-
Phenyl(pyridin-2-yl)methanamine: The nitrogen is ortho to the methanamine substituent.
-
Phenyl(pyridin-3-yl)methanamine: The nitrogen is meta to the methanamine substituent.
-
Phenyl(pyridin-4-yl)methanamine: The nitrogen is para to the methanamine substituent.
Caption: Chemical structures of the three positional isomers of Phenyl(pyridin-yl)methanamine.
The nitrogen's position dictates its electronic influence. In the 2- and 4-positions, the nitrogen atom exerts a strong electron-withdrawing effect through both induction and resonance (mesomeric effect). In the 3-position, the influence is primarily inductive. This leads to significant differences in the basicity (pKa) of the pyridine nitrogen and the primary amine, which in turn affects solubility, receptor binding, and chromatographic behavior. For instance, the pyridin-2-yl isomer's proximity of two nitrogen atoms allows for potential intramolecular hydrogen bonding or metal chelation, a property absent in the other isomers.
Table 1: Comparative Physicochemical Properties of Phenyl(pyridin-yl)methanamine Isomers
| Property | Phenyl(pyridin-2-yl)methanamine | Phenyl(pyridin-3-yl)methanamine | Phenyl(pyridin-4-yl)methanamine | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | [1] |
| Molar Mass | 184.24 g/mol | 184.24 g/mol | 184.24 g/mol | [1] |
| Boiling Point | 312.2°C at 760 mmHg | ~325.9°C at 760 mmHg (Predicted) | ~325.9°C at 760 mmHg (Predicted) | [2][3] |
| CAS Number | 39930-11-5 | 89965-33-3 | 90333-33-6 | [1] |
Part 2: A Unified Approach to Synthesis
A robust and widely applicable method for synthesizing these isomers is the reductive amination of the corresponding benzoylpyridine precursor. This two-step, one-pot process is efficient and relies on readily available starting materials. The choice of precursor directly dictates which isomer is produced.
Causality of the Method: Reductive amination is chosen for its high efficiency and operational simplicity. It first involves the formation of a C=N double bond (an imine), which is subsequently reduced to a C-N single bond. This method avoids the direct use of alkyl halides, which can lead to over-alkylation, and provides a clean route to the primary amine.
Caption: General workflow for the synthesis of Phenyl(pyridin-yl)methanamine isomers via reductive amination.
Experimental Protocol: General Synthesis via Reductive Amination
This protocol is a generalized procedure and may require optimization for each specific isomer.
-
Imine Formation:
-
To a solution of the appropriate Phenyl(pyridin-yl)methanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed. The intermediate imine is formed in situ.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 2-3 eq), in portions. The choice of a mild reducing agent like NaBH₄ is critical to selectively reduce the imine without affecting the aromatic rings.
-
Allow the reaction to warm to room temperature and stir for an additional 6-12 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product, a racemic mixture of the amine, can be purified by column chromatography on silica gel or by crystallization.
-
Part 3: Analytical Characterization and Differentiation
Accurate structural confirmation and differentiation of the isomers are paramount, as regulatory bodies and scientific standards demand unambiguous identification. While the isomers share the same mass, their spectroscopic signatures are distinct. Differentiating positional isomers of aromatic compounds is a common challenge where a multi-technique approach is most effective.[4]
Table 2: Key Diagnostic Features for Isomer Differentiation
| Technique | Phenyl(pyridin-2-yl)methanamine | Phenyl(pyridin-3-yl)methanamine | Phenyl(pyridin-4-yl)methanamine | Rationale for Differentiation |
| ¹H NMR | Diagnostic downfield signal for the pyridine proton adjacent to N (H-6) at ~8.5-8.6 ppm. Complex multiplet patterns for other pyridine protons.[5] | Pyridine protons appear as distinct multiplets, with the H-2 proton often being the most downfield (~8.5 ppm). | A more symmetric pattern with two distinct doublets (AA'BB' system) for the pyridine protons is expected. | The electronic environment and coupling constants of the pyridine protons are highly sensitive to the nitrogen's position. |
| ¹³C NMR | The carbon atom adjacent to the nitrogen (C-2) will be significantly deshielded. | Carbon chemical shifts will reflect the primarily inductive effect of the meta-nitrogen. | The C-4 carbon will be deshielded, and symmetry may be observed in the spectrum. | The electron-withdrawing nature of the nitrogen atom directly influences the chemical shifts of the carbons within the pyridine ring. |
| LC-MS | Same molecular ion peak (m/z = 185.10 [M+H]⁺). | Same molecular ion peak (m/z = 185.10 [M+H]⁺). | Same molecular ion peak (m/z = 185.10 [M+H]⁺). | Fragmentation patterns in MS/MS may differ due to the stability of resulting fragment ions, enabling differentiation.[4] |
Part 4: Chromatographic Separation of Isomers
The successful application of any isomer requires its isolation in pure form. Chromatography is the definitive technique for both separating the positional isomers from each other and for resolving the enantiomers of a single isomer.
Positional Isomer Separation by HPLC
The differences in polarity and basicity among the three isomers form the basis of their chromatographic separation. Reversed-phase HPLC is a suitable method.
Rationale for Method: The 4-pyridyl isomer, with its nitrogen in a conjugated position, is generally the most polar, followed by the 2-pyridyl, and then the 3-pyridyl isomer. This polarity difference allows for differential retention on a hydrophobic stationary phase (like C18). An acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is crucial to protonate the amines, ensuring good peak shape and consistent retention.
Enantiomeric Separation by Chiral HPLC
Resolving the (R) and (S) enantiomers is a critical step in drug development, as biological activity often resides in a single enantiomer.[6] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical and preparative-scale enantioseparation.[7][8]
Causality of the Technique: Chiral separation relies on the formation of transient, diastereomeric complexes between the racemic analyte and a chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times for each enantiomer. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally effective for a wide range of chiral amines due to their combination of steric and interactive sites (e.g., carbamate groups capable of hydrogen bonding).[9]
Caption: Workflow for the analytical separation of enantiomers using Chiral HPLC.
Experimental Protocol: Analytical Chiral HPLC Separation
This is a starting method; optimization of the mobile phase composition and column choice is typically required.
-
Column Selection: Choose a polysaccharide-based chiral stationary phase. An excellent starting point is an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK® AD).[9]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent and an alcohol, with a basic additive. A typical starting condition is n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). The diethylamine is critical; as a basic modifier, it competes with the analyte for acidic sites on the silica surface, preventing peak tailing and improving resolution.
-
System Setup:
-
Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm).
-
-
Analysis:
-
Prepare a dilute solution of the racemic phenyl(pyridin-yl)methanamine isomer (~1 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the column.
-
Record the chromatogram. Two baseline-separated peaks corresponding to the (R) and (S) enantiomers should be observed.
-
Part 5: Comparative Biological and Pharmacological Context
The "phenyl-pyridyl switch" is a well-established strategy in medicinal chemistry. Replacing a phenyl ring with a pyridyl ring (or vice-versa) can profoundly impact a drug's profile by introducing a hydrogen bond acceptor, altering metabolic stability, and modifying solubility and off-target effects.[10] The specific placement of the nitrogen determines the vector of this hydrogen-bonding potential, which can be the difference between a potent drug and an inactive molecule.
For example, in the development of receptor tyrosine kinase inhibitors, the pyridine nitrogen often forms a critical hydrogen bond with a hinge region residue in the ATP-binding pocket of the kinase.[11] Moving the nitrogen from the 2- to the 3- or 4-position would completely alter the geometry of this interaction, likely abrogating activity. Similarly, the stereochemistry of the central carbon dictates the precise 3D orientation of the phenyl and pyridyl rings. This orientation is crucial for fitting into a well-defined protein binding pocket, explaining why biological activity is frequently confined to a single enantiomer.[6]
Conclusion
The phenyl(pyridin-yl)methanamine isomers are not interchangeable chemical curiosities; they are distinct molecular entities with unique properties. The position of the pyridine nitrogen governs the fundamental electronic and physicochemical characteristics, which in turn influence their synthesis, analytical behavior, and biological function. Furthermore, the inherent chirality of the scaffold necessitates careful stereochemical control and analysis. A thorough understanding of the principles of synthesis, the nuances of spectroscopic differentiation, and the application of robust chromatographic separation techniques is essential for any researcher aiming to unlock the full potential of this valuable chemical scaffold. The protocols and comparative data presented in this guide provide a validated framework for navigating the complexities of these isomers and accelerating progress in drug discovery and chemical innovation.
References
-
Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Stachowicz-Krzemien, A., et al. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials. Available at: [Link]
-
ChemBK. (2024). phenyl(pyridin-2-yl)methanamine - Physico-chemical Properties. ChemBK. Available at: [Link]
-
SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone. SpectraBase. Available at: [Link]
-
PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
Li, A., et al. (2009). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Shrestha, S., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available at: [Link]
-
PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
Kamga, F. A. N., et al. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]
-
Haukka, M., et al. (2020). Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. ChemistrySelect. Available at: [Link]
-
MySkinRecipes. (n.d.). Phenyl(pyridin-2-yl)methanamine. MySkinRecipes. Available at: [Link]
-
Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Available at: [Link]
-
Sgrignani, J., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Savchuk, I., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis. Available at: [Link]
-
Flores-Alamo, M., et al. (2023). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Molecules. Available at: [Link]
-
D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]
-
Kalitin, K., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology. Available at: [Link]
-
Liu, Y., et al. (2023). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. ACS Omega. Available at: [Link]
-
Fun, H.-K., et al. (2015). Synthesis, structural studies and Hirshfeld surface analysis of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV). Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Phenyl(pyridin-2-yl)methanamine [myskinrecipes.com]
- 4. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of Phenyl(pyridin-3-yl)methanamine Derivatives as Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological systems.[1][2] Among the vast chemical space of pyridine-containing molecules, phenyl(pyridin-3-yl)methanamine derivatives have emerged as a privileged structure, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors, a family of ligand-gated ion channels, are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction, making them a critical target for drug discovery.[3][4]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of phenyl(pyridin-3-yl)methanamine derivatives, with a primary focus on their activity as modulators of nAChRs. We will dissect the causal relationships behind experimental design, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in the field.
The Phenyl(pyridin-3-yl)methanamine Scaffold: A Versatile Core
The core structure, consisting of a phenyl ring and a pyridine ring linked by a methanamine or methanone bridge, offers a versatile template for chemical modification. The strategic placement of substituents on both the phenyl and pyridine rings, as well as modifications to the linker, can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. The "phenyl-pyridyl switch," the strategic replacement of a phenyl ring with a pyridine ring, can introduce a hydrogen bond acceptor, potentially enhancing binding affinity to the target protein.[5]
Comparative Analysis of Nicotinic Acetylcholine Receptor Modulators
A significant body of research has focused on aryl(pyridin-3-yl)methanones as positive allosteric modulators (PAMs) of the α7 nAChR subtype.[3] PAMs are of particular therapeutic interest as they enhance the effect of the endogenous agonist, acetylcholine, without directly activating the receptor, thus preserving the natural pattern of neurotransmission.[3]
The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target
The α7 nAChR is a homopentameric ion channel that plays a crucial role in cognitive functions such as learning and memory.[3] Dysfunction of this receptor has been linked to cognitive deficits observed in schizophrenia and Alzheimer's disease.[3]
A study by Malpass, J. R., et al. provides a foundational SAR analysis of a series of aryl[5-(4-ethoxyphenyl)-2-(propylamino)pyridin-3-yl]methanones.[3] The following table summarizes the in vitro activity of key derivatives as Type I PAMs of human α7 nAChRs expressed in Xenopus oocytes.
| Compound ID | R2 Substitution on Phenyl Ring | EC50 (µM) | Max Modulation of Nicotine EC5 Response (%) |
| 7a | H | 1.3 | 600 |
| 7f | 4-F | 0.42 | 900 |
| 7j | 4-Cl | 0.25 | 1100 |
| 7v | 3,4-di-Cl | 0.18 | 1200 |
| 7y | 4-CF3 | 0.28 | 1000 |
Data sourced from Malpass, J. R., et al. (2014).[3]
Key SAR Insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact potency and efficacy. Electron-withdrawing groups, particularly at the 4-position, generally lead to increased activity. For instance, the introduction of a 4-fluoro (7f) or 4-chloro (7j) group enhances potency compared to the unsubstituted analog (7a).[3] The most potent compound in this series, 7v, bears a 3,4-dichloro substitution pattern, suggesting that a combination of electronic and steric factors contributes to optimal activity.[3]
-
Pyridine Ring Substitution: The presence of the 5-(4-ethoxyphenyl) and 2-(propylamino) substituents on the pyridine ring appears to be crucial for the observed PAM activity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
Synthesis of Aryl(pyridin-3-yl)methanones
A general synthetic route to the aryl[5-(4-ethoxyphenyl)-2-(propylamino)pyridin-3-yl]methanones is outlined below.
Caption: General synthetic workflow for aryl(pyridin-3-yl)methanones.
Step-by-Step Protocol:
-
Grignard Reagent Formation: Prepare the pyridin-3-yl Grignard reagent by reacting 3-bromopyridine with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Grignard Reaction: Add the desired substituted benzoyl chloride dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction Quench: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In Vitro Evaluation of α7 nAChR PAM Activity
The functional activity of the synthesized compounds as PAMs of the α7 nAChR can be assessed using a two-electrode voltage clamp assay in Xenopus oocytes.
Caption: Workflow for α7 nAChR PAM activity assay.
Step-by-Step Protocol:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the human α7 nAChR.
-
Incubation: Incubate the injected oocytes for 2-5 days at 18 °C in Barth's solution.
-
Electrophysiological Recording: Place a single oocyte in a recording chamber and impale it with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV.
-
Compound Application: Perfuse the oocyte with a solution containing a low concentration of nicotine (EC5) to elicit a baseline response.
-
Co-application: Co-apply the nicotine EC5 solution with varying concentrations of the test compound and record the potentiation of the nicotine-evoked current.
-
Data Analysis: Plot the concentration-response curve for the potentiation and determine the EC50 and maximum modulation values.
Expanding the Horizon: Other Biological Targets
While the α7 nAChR has been a primary focus, the phenyl(pyridin-3-yl)methanamine scaffold has shown promise against other targets. For instance, 3-phenyl substituted pyridine derivatives have been investigated as dual inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1), which are relevant targets for the treatment of hyperuricemia.[6] Another study reported the synthesis and evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors, highlighting the broad applicability of this chemical class.[7][8]
Conclusion and Future Directions
The phenyl(pyridin-3-yl)methanamine scaffold represents a highly adaptable and promising platform for the development of modulators for various biological targets, with a particularly strong foundation in the modulation of nicotinic acetylcholine receptors. The SAR data presented herein for α7 nAChR PAMs underscores the critical role of substituent patterns on the phenyl ring in dictating potency and efficacy. Future research should focus on further exploring the chemical space around this scaffold, including modifications to the linker and the pyridine ring, to develop compounds with improved selectivity and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel derivatives, facilitating the advancement of this important class of molecules towards clinical applications.
References
-
Malpass, J. R., et al. (2014). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024). PubMed. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. Available at: [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). ResearchGate. Available at: [Link]
-
The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2011). PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Novel Phenyl(pyridin-3-yl)methanamine Analogs as Multifunctional Therapeutic Agents
In the landscape of modern drug discovery, the quest for novel molecular entities with potent and selective biological activities is paramount. The phenyl(pyridin-3-yl)methanamine scaffold has emerged as a promising framework for the development of a new generation of therapeutic agents. This guide provides a comprehensive comparison of the efficacy of a series of recently synthesized pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, offering a deep dive into their anticancer, antimicrobial, and antioxidant properties. This analysis is supported by robust experimental data and detailed methodologies to assist researchers in the fields of medicinal chemistry and pharmacology in their pursuit of developing next-generation therapeutics.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active compounds, including several established drugs. Its ability to engage in diverse biological interactions has made it a privileged scaffold in medicinal chemistry. The analogs discussed herein are derivatives of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, which have been synthesized and evaluated for a range of biological activities. A recent study has demonstrated that these compounds exhibit significant cytotoxic effects against the A549 human lung cancer cell line, notable antibacterial and antifungal properties, and potent antioxidant activity[1]. This guide will dissect these findings, presenting a comparative analysis of the synthesized analogs and providing the experimental context necessary for a thorough understanding of their therapeutic potential.
Comparative Efficacy of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Analogs
A series of three novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, designated as IIA, IIB, and IIC, were synthesized and their biological activities were evaluated. The study provides compelling evidence of their potential as multifunctional therapeutic agents.
Anticancer Activity against A549 Human Lung Cancer Cells
The in vitro anticancer activity of the synthesized compounds was assessed against the A549 human lung cancer cell line using the MTT assay. The results, summarized in Table 1, demonstrate that all three derivatives exhibit cytotoxic activity. Notably, compound IIB displayed exceptional potency, with an IC50 value approximately ten times lower than that of the well-established anticancer drug, imatinib[1]. This suggests a significant potential for this analog in the development of new lung cancer therapies. The A549 cell line is known to express Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a common target for lung cancer drugs[2][3][4][5]. The potent activity of these compounds suggests they may act as inhibitors of receptor tyrosine kinases like EGFR[1].
Table 1: Comparative Anticancer Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Analogs against A549 Cells
| Compound | IC50 (µM)[1] |
| IIA | 2.165 |
| IIB | 0.229 |
| IIC | 1.834 |
| Imatinib (Reference) | 2.479 |
Antimicrobial and Antifungal Efficacy
The synthesized derivatives were also screened for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) were determined. Compound IIC emerged as the most potent antimicrobial agent among the series, exhibiting a broad spectrum of activity against various bacterial and fungal strains[1]. The structural features of IIC are believed to contribute to its enhanced antimicrobial properties[1].
Antioxidant Potential
The antioxidant capacity of the derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 values obtained for the synthesized compounds were found to be comparable to that of ascorbic acid, a well-known antioxidant, indicating their significant potential to mitigate oxidative stress[1].
Mechanistic Insights: Inhibition of Receptor Tyrosine Kinase Signaling
The potent anticancer activity of the pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, particularly against the EGFR-expressing A549 cell line, strongly suggests their mechanism of action involves the inhibition of receptor tyrosine kinase (RTK) signaling pathways[1]. EGFR is a key RTK that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the MAPK and PI3K/Akt pathways, which ultimately regulate cellular processes like proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, including non-small cell lung cancer[6][7][8]. The synthesized analogs likely compete with ATP for the binding site in the kinase domain of EGFR, thereby inhibiting its activity and blocking the downstream signaling cascade that promotes cancer cell growth and survival.
Caption: EGFR Signaling Pathway Inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key assays are provided below.
Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives (IIA, IIB, and IIC)
The synthesis of the title compounds was achieved through a classical procedure involving the following steps[1]:
-
Preparation of the Mixed Anhydride:
-
To a stirred suspension of the respective carboxylic acid (stearic acid for IIA, 4-ethyl-1-naphthoic acid for IIB, and 4-ethoxy-1-naphthoic acid for IIC) (10 mmol) in dry chloroform (20 mL), add triethylamine (2 mL).
-
Cool the mixture to a temperature between -5 to 0°C.
-
Add ethyl chloroformate (10 mmol, 1.1 mL) dropwise while maintaining the low temperature.
-
Continue stirring for an additional 30 minutes at the same temperature.
-
-
Amide Formation:
-
To the reaction mixture, add 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (compound I) (10 mmol, 2.773 g) along with triethylamine (1.39 mL).
-
Allow the mixture to stir continuously for 5 hours at room temperature.
-
A yellow precipitate will form during this time.
-
-
Isolation and Purification:
-
Evaporate the solvent to dryness under reduced pressure.
-
Recrystallize the resulting residue from an appropriate solvent to obtain the purified final product.
-
Caption: Synthesis of Amide Analogs.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against the A549 human lung cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest A549 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., imatinib).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vitro Antimicrobial and Antifungal Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganisms (bacteria and fungi) in a suitable broth medium.
-
-
Serial Dilution of Compounds:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Incubate the plates under appropriate conditions (temperature and time) for the growth of the specific microorganism.
-
-
Determination of MIC, MBC, and MFC:
-
The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.
-
To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the subculture.
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
The antioxidant activity was evaluated by measuring the scavenging of the DPPH radical.
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Reaction and Incubation:
-
Add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
-
Conclusion and Future Directions
The pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide scaffold represents a promising starting point for the development of novel multifunctional therapeutic agents. The analogs presented in this guide demonstrate significant potential as anticancer, antimicrobial, and antioxidant agents. In particular, the remarkable in vitro anticancer activity of compound IIB against the A549 lung cancer cell line warrants further investigation.
Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. Investigating their efficacy in in vivo models is a crucial next step to translate these promising in vitro results into potential clinical applications. Furthermore, structure-activity relationship (SAR) studies should be expanded to optimize the potency and selectivity of this chemical series, paving the way for the development of next-generation therapies for a range of diseases.
References
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
-
Influence of EGFR-activating mutations on sensitivity to tyrosine kinase inhibitors in a KRAS mutant non-small cell lung cancer cell line. Scientific Reports. [Link]
-
Thermal cycling hyperthermia sensitizes non-small cell lung cancer A549 cells to EGFR-tyrosine kinase inhibitor Erlotinib. bioRxiv. [Link]
-
Increased sensitivity of EGFR in response to EGF in A549 cells cultured... ResearchGate. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [Link]
-
Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. AACR Journals. [Link]
-
Differential sensitivity of A549 non small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors. BMC Cancer. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Center for Biotechnology Information. [Link]
-
Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides. PubMed. [Link]
Sources
- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 2. Influence of EGFR-activating mutations on sensitivity to tyrosine kinase inhibitors in a KRAS mutant non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal cycling hyperthermia sensitizes non-small cell lung cancer A549 cells to EGFR-tyrosine kinase inhibitor Erlotinib | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vivo and In Vitro Efficacy of Phenyl(pyridin-3-yl)methanamine Compounds
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of early-stage, in vitro findings to whole-organism, in vivo efficacy. The Phenyl(pyridin-3-yl)methanamine scaffold has emerged as a versatile pharmacophore, with derivatives showing promise in a multitude of therapeutic areas including oncology and neurodegenerative diseases.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of representative Phenyl(pyridin-3-yl)methanamine compounds, offering insights into the experimental nuances and the crucial Structure-Activity Relationships (SAR) that govern their biological activity.
The Phenyl(pyridin-3-yl)methanamine Core: A Privileged Scaffold
The Phenyl(pyridin-3-yl)methanamine core, characterized by a phenyl group and a pyridine ring linked by a methanamine bridge, offers a unique three-dimensional structure that allows for diverse interactions with biological targets.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and pi-stacking interactions. This structural versatility has made it a focal point for medicinal chemists.[4]
In Vitro Efficacy: Unveiling Molecular Mechanisms in a Controlled Environment
In vitro assays are the bedrock of early-stage drug discovery, providing a controlled environment to dissect the molecular interactions of a compound with its target. These assays are indispensable for initial screening, lead optimization, and understanding the mechanism of action.
Case Study: Antiproliferative Activity of 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their antiproliferative activity against a panel of 60 human cancer cell lines (NCI-60).[5] This comprehensive screening provides a broad-spectrum view of the compounds' potential as anticancer agents.
Compounds with a 4-hydroxymethylpiperidine moiety demonstrated significant and broad-spectrum antiproliferative activity at a concentration of 10 µM.[5] Notably, some compounds exhibited lethal effects on specific cancer cell lines, including melanoma, renal cancer, and breast cancer.[5] Two promising compounds were selected for five-dose testing to determine their median inhibitory concentration (IC50) values.[5]
Table 1: In Vitro Antiproliferative Activity of Selected Phenyl(pyridin-3-yl)methanamine Derivatives
| Compound ID | Modification | Mean Growth Inhibition (%) at 10 µM | Selectivity |
| 5a | 4-hydroxymethylpiperidine | High | Broad-spectrum, lethal to some lines |
| 5d | 4-hydroxymethylpiperidine | Promising | Broad-spectrum |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
This protocol outlines the standardized procedure used by the National Cancer Institute (NCI) to assess the in vitro antiproliferative activity of compounds.
Objective: To determine the growth inhibitory effects of test compounds on 60 different human cancer cell lines.
Methodology:
-
Cell Preparation: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Addition: Test compounds are solubilized in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.
-
Endpoint Measurement: After the incubation period, the cells are fixed in situ with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB), a protein-binding dye.
-
Data Analysis: The absorbance of the stained cells is measured at 515 nm. The percentage growth is calculated at each drug concentration level.
Diagram 1: NCI-60 Screening Workflow
Caption: A simplified workflow of the NCI-60 in vitro cancer screen.
In Vivo Efficacy: Assessing Therapeutic Potential in a Complex Biological System
While in vitro assays are crucial for initial characterization, the ultimate test of a drug candidate's potential lies in its performance in vivo. Animal models provide a complex physiological environment to evaluate not only the efficacy of a compound but also its pharmacokinetic and toxicological profiles.
Case Study: Antitumor Efficacy in a Xenograft Mouse Model
Diagram 2: Bridging In Vitro and In Vivo Efficacy
Caption: The progression from in vitro discovery to in vivo validation.
Experimental Protocol: Xenograft Mouse Model for Antitumor Efficacy
This protocol provides a general framework for assessing the in vivo antitumor activity of a test compound.
Objective: To evaluate the ability of a test compound to inhibit tumor growth in an immunodeficient mouse model.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., from the NCI-60 panel) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral, intraperitoneal).
-
Efficacy Endpoint: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of toxicity.
The In Vitro-In Vivo Disconnect: Navigating the Valley of Death
A significant challenge in drug development is the frequent disconnect between promising in vitro data and subsequent in vivo failure. This "valley of death" can be attributed to several factors:
-
Pharmacokinetics (ADME): Poor absorption, distribution, metabolism, and excretion can prevent the compound from reaching its target at a therapeutic concentration in vivo.
-
Off-Target Effects: A compound that is highly selective in vitro may interact with unintended targets in vivo, leading to toxicity or reduced efficacy.
-
Complexity of the Tumor Microenvironment: In vitro cell cultures do not fully recapitulate the complex interplay of different cell types, signaling pathways, and physical barriers present in a tumor in vivo.
Conclusion: A Holistic Approach to Drug Discovery
The development of effective therapeutics based on the Phenyl(pyridin-3-yl)methanamine scaffold necessitates a holistic approach that integrates both in vitro and in vivo studies. While in vitro assays are invaluable for high-throughput screening and mechanistic elucidation, in vivo models are essential for validating therapeutic efficacy and assessing the overall pharmacological profile of a drug candidate. Understanding the nuances of both experimental realms and anticipating the potential for disconnect is paramount for successfully translating a promising molecule from the laboratory to the clinic.
References
-
Adeleke, A. A., Islam, M. S., Olofinsan, K., Salau, V. F., & Omondi, B. (2023). Mononuclear discrete Ag(I) complexes of aryl substituted (E)-N-phenyl-1-(pyridin-3-yl)methanimine: In vitro biological activities and interactions with biomolecules. South African Journal of Chemistry, 77, 34-46. [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Shawer, T. Z. (2016). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 21(11), 1553.
- Chen, J., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry.
- Conti, P., et al. (2008). Computationally identified novel diphenyl- and phenylpyridine androgen receptor antagonist structures. Journal of Medicinal Chemistry, 51(18), 5750–5760.
- Jang, J., Sin, K. S., & Park, H. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archives of Pharmacal Research, 24(6), 503–507.
- Kamal, A., et al. (2015). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry, 23(15), 4735–4743.
- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1436–1446.
-
MDPI. (n.d.). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl(pyridin-3-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. Retrieved from [Link]
- Selleri, S., et al. (2005). Insight into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as peripheral benzodiazepine receptor ligands: synthesis, biological evaluation and 3D-QSAR investigation. Bioorganic & Medicinal Chemistry, 13(16), 4821–4834.
- Singh, P., & Kaur, M. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c254-c263.
-
Van den Kerkhof, M., et al. (2018). In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series. International Journal for Parasitology: Drugs and Drug Resistance, 8(2), 244–251. [Link]
- Wang, Y., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123456.
- Wojda, E., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5424-19-1(Phenyl(pyridin-3-yl)methanone) | Kuujia.com [kuujia.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Phenyl(pyridin-yl)methanamine Isomers for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a molecule's three-dimensional structure is intrinsically linked to its biological activity. The specific arrangement of atoms in space, or conformation, dictates how a potential drug molecule interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. A thorough understanding of a molecule's conformational preferences is therefore not merely an academic exercise but a cornerstone of rational drug design.
The phenyl(pyridin-yl)methanamine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The versatility of this structure lies in the potential for substitution on both the phenyl and pyridine rings, as well as the critical role of the methanamine linker. A key, and often overlooked, aspect of this scaffold is the positional isomerism of the nitrogen atom within the pyridine ring. This guide provides a comparative conformational analysis of the phenyl(pyridin-2-yl)methanamine, phenyl(pyridin-3-yl)methanamine, and phenyl(pyridin-4-yl)methanamine isomers. We will explore how the seemingly subtle change in the nitrogen's position dramatically influences the conformational landscape of these molecules, with profound implications for their application in drug development.
Methodologies for Conformational Analysis
A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a comprehensive understanding of molecular conformation.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the solution-phase conformation of molecules.[1] Key parameters such as chemical shifts, scalar coupling constants (J-couplings), and the Nuclear Overhauser Effect (NOE) provide detailed information about the spatial arrangement of atoms.[2] For the phenyl(pyridin-yl)methanamine isomers, 2D NMR experiments like NOESY can reveal through-space proximities between protons on the phenyl and pyridine rings, offering direct evidence of their relative orientation.[2]
X-ray Crystallography: This technique provides an unambiguous determination of a molecule's conformation in the solid state.[3] By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom can be determined, yielding detailed information on bond lengths, bond angles, and dihedral angles. While crystal packing forces can influence conformation, crystallographic data provides an invaluable reference point for the lowest energy conformers.
Computational Chemistry
Density Functional Theory (DFT): DFT has emerged as a robust and widely used method for calculating the electronic structure and energetics of molecules.[4][5] It allows for the accurate prediction of molecular geometries, conformational energies, and the barriers to rotation around single bonds.[6]
Potential Energy Surface (PES) Scans: A PES scan is a computational experiment where the energy of a molecule is calculated as a function of one or more geometric parameters, typically a dihedral angle.[7][8][9] This allows for the mapping of the conformational energy landscape, identifying low-energy conformers (energy minima) and the transition states that separate them (energy maxima). This information is crucial for understanding the dynamics of conformational change.[10]
Conformational Analysis of Phenyl(pyridin-2-yl)methanamine: The Dominance of Intramolecular Hydrogen Bonding
The conformational behavior of the 2-pyridyl isomer is largely dictated by the potential for a strong intramolecular hydrogen bond between the amine proton and the nitrogen atom of the pyridine ring. This interaction acts as a "conformational lock," significantly restricting the rotation around the C-C bond connecting the two aromatic rings.
This phenomenon is well-documented in analogous systems. For instance, a comparative study of ortho- and para-aminophenyl benzothiazoles using NMR and DFT calculations revealed the presence of a strong intramolecular hydrogen bond in the ortho isomer, leading to a more planar and rigid structure.[11] We can confidently predict a similar scenario for phenyl(pyridin-2-yl)methanamine.
The formation of this hydrogen bond is expected to favor a conformation where the phenyl and pyridine rings are nearly coplanar, with a dihedral angle approaching 0° or 180°. This planarity maximizes the strength of the hydrogen bond. The rotational barrier around the C-C bond is consequently predicted to be significantly higher than in the other two isomers, as rotation would necessitate the breaking of this stabilizing interaction.
Conformational Analysis of Phenyl(pyridin-3-yl)methanamine: A Balance of Steric and Electronic Effects
In the absence of an intramolecular hydrogen bond acceptor at a suitable position, the conformation of the 3-pyridyl isomer is governed by a delicate interplay of steric repulsion and non-covalent attractive interactions. The primary steric clash occurs between the ortho-hydrogens of the phenyl and pyridine rings. To alleviate this repulsion, the molecule is expected to adopt a non-planar conformation.
Computational studies on similar biaryl systems have shown that the energy minimum often corresponds to a twisted conformation with a dihedral angle typically in the range of 30-60°. The rotational barrier in such systems is primarily the energy required to overcome the steric hindrance in the planar transition state. We can anticipate a lower rotational barrier for the 3-isomer compared to the 2-isomer, leading to greater conformational flexibility.
Conformational Analysis of Phenyl(pyridin-4-yl)methanamine: Maximizing Conformational Freedom
Similar to the 3-isomer, the 4-pyridyl analogue lacks the possibility of forming an intramolecular hydrogen bond. Consequently, its conformational preferences are also dictated by steric and electronic factors. The steric environment around the C-C bond is comparable to that of the 3-isomer, suggesting a similar preference for a non-planar, twisted conformation to minimize repulsion between the ortho-hydrogens.
The key difference between the 3- and 4-isomers lies in their overall symmetry and dipole moment. The para-position of the nitrogen atom in the 4-isomer results in a different charge distribution and dipole moment compared to the meta-position in the 3-isomer. While this may not drastically alter the gas-phase conformational energy profile, it can have significant implications for intermolecular interactions in solution and in the solid state, potentially influencing crystal packing and solubility. The conformational flexibility of the 4-isomer is expected to be comparable to that of the 3-isomer, with a relatively low barrier to rotation around the C-C bond.
Comparative Summary and Implications for Drug Design
The position of the pyridine nitrogen atom has a profound impact on the conformational landscape of phenyl(pyridin-yl)methanamine isomers. These differences in conformational flexibility and preferred spatial arrangement of the aromatic rings are critical considerations for drug design.
| Isomer | Intramolecular H-bond | Expected Dominant Conformation | Predicted Rotational Barrier (Qualitative) | Conformational Flexibility |
| 2-pyridyl | Yes | Near-planar | High | Low |
| 3-pyridyl | No | Twisted/Non-planar | Low | High |
| 4-pyridyl | No | Twisted/Non-planar | Low | High |
A more conformationally rigid molecule, such as the 2-isomer, may offer higher binding affinity to a specific target if its low-energy conformation matches the binding site's geometry. However, this rigidity can also be a liability if the preferred conformation is not conducive to binding. The greater conformational flexibility of the 3- and 4-isomers allows them to adapt to different binding pocket environments, but this comes at an entropic cost upon binding.
Understanding these inherent conformational biases is crucial for interpreting structure-activity relationships (SAR). For example, a significant drop in activity when moving from a 2-pyridyl to a 3-pyridyl analogue might be attributable not only to the change in the nitrogen's position for direct interaction but also to the drastic change in the molecule's overall shape and flexibility.
Caption: Factors influencing the conformation of phenyl(pyridin-yl)methanamine isomers.
Experimental and Computational Protocols
Protocol for NMR NOESY Analysis
-
Sample Preparation: Dissolve 5-10 mg of the phenyl(pyridin-yl)methanamine isomer in 0.5 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.
-
Set up a 2D NOESY experiment on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Use a mixing time appropriate for small molecules (typically 300-800 ms).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova).
-
Identify cross-peaks that indicate through-space interactions between protons on the phenyl and pyridine rings.
-
The presence and intensity of these cross-peaks can be used to deduce the preferred solution-phase conformation. For example, a strong NOE between an ortho-proton of the phenyl ring and a proton on the pyridine ring would indicate their close spatial proximity.
-
Protocol for DFT-based Potential Energy Surface Scan
-
Initial Structure Generation: Build the initial 3D structure of the phenyl(pyridin-yl)methanamine isomer using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection:
-
Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) is a common choice for a good balance of accuracy and computational cost).
-
Specify a solvent model (e.g., PCM) if solution-phase energetics are desired.
-
-
PES Scan Setup:
-
Define the dihedral angle to be scanned. For this system, it would be the angle defined by four atoms that describe the rotation around the C-C bond connecting the phenyl and pyridyl rings.
-
Set the scan parameters: start angle, end angle, and step size (e.g., scan from 0° to 360° in 10° increments).
-
Perform a relaxed PES scan, where at each step of the scan, the defined dihedral angle is held fixed while all other geometric parameters are allowed to relax to their energetic minimum.
-
-
Analysis of Results:
-
Plot the calculated energy versus the dihedral angle to visualize the potential energy surface.
-
Identify the energy minima, which correspond to the stable conformers.
-
Identify the energy maxima, which represent the rotational barriers between conformers.
-
Analyze the geometries of the stable conformers to determine the preferred dihedral angles.
-
Caption: Workflow for the comparative conformational analysis of phenyl(pyridin-yl)methanamine isomers.
References
-
Parlak, C., Alver, O., & Senyel, M. (2008). Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1252-1256. [Link]
-
Mishra, S. K., & Suryaprakash, N. (2022). Two and Three Centered Hydrogen Bonds Involving Organic Fluorine Stabilize Conformations of Hydrazide Halo Derivatives: NMR, IR, QTAIM, NCI and Theoretical Evidence. Structural Chemistry, 33(4), 1189-1202. [Link]
-
Gaussian, Inc. (n.d.). Scanning Potential Energy Surfaces. [Link]
-
Computational study of antimalarial pyrazole alkaloids from Newbouldia laevis. (n.d.). ResearchGate. [Link]
-
Molecular Structures of the Silicon Pyridine-2-(thi)olates Me3Si(pyX), Me2Si(pyX)2 and Ph2Si(pyX)2 (py = 2-Pyridyl, X = O, S), and Their Intra- and Intermolecular Ligand Exchange in Solution. (n.d.). ResearchGate. [Link]
-
Disclosing Cyclic(Alkyl)(Amino)Carbenes as One-Electron Reductants: Synthesis of Acyclic(Amino)(Aryl)Carbene-Based Kekulé Diradicaloids. (n.d.). ResearchGate. [Link]
-
Ahmed, A., Adeel, M., Niaz, S., Raouf, A., Aiman, U., Abdullah Bin Shaffiq, M., ... & Mushtaq, I. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect, 9(4), e202302917. [Link]
-
Lin, S. H., Shen, Y. F., Chiou, C. Y., Lin, G., & Chen, G. H. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1), 9735-9740. [Link]
-
Abu Thaher, B., Koch, P., Schollmeyer, D., & Laufer, S. (2012). 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o632. [Link]
-
Gowda, B. T., et al. (2004). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung A, 59(11), 699-706. [Link]
-
A DFT Based Photophysical Assessment of Novel 2-substituted-3-pyridin-2-yl-benzo-[d][10][12]-azaphosphole P-oxide for Organic Optoelectronic Applications. (2024). ResearchGate. [Link]
-
¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture of 4-phenylpyridine, B2pin2, and KOMe. (n.d.). ResearchGate. [Link]
-
Girgis, A. S., Basta, A. H., El-saied, H., Mohamed, M. A., & Bedair, A. H. (2018). Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives. OSTI.GOV. [Link]
-
In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. (2024). MDPI. [Link]
-
A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. (2014). ResearchGate. [Link]
-
D'Andrea, L. D., & Isernia, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729–2782. [Link]
-
Laskowski, R. A., MacArthur, M. W., & Thornton, J. M. (1998). Conformational analysis of protein structures derived from NMR data. Journal of biomolecular NMR, 12(4), 477–492. [Link]
-
Lin, S. H., Shen, Y. F., Chiou, C. Y., Lin, G., & Chen, G. H. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1). [Link]
-
Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. (2008). PubMed. [Link]
-
5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Phenyl(pyridin-3-yl)methanamine and its Place Among Benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzylamine scaffold is a cornerstone, offering a versatile template for the design of novel therapeutic agents and functional materials. The strategic introduction of substituents onto this fundamental structure can profoundly alter its physicochemical and biological properties. This guide provides an in-depth comparative analysis of Phenyl(pyridin-3-yl)methanamine against other key benzylamine derivatives, offering field-proven insights and supporting experimental data to inform your research and development endeavors.
Introduction: The Significance of the Benzylamine Moiety
Benzylamine and its derivatives are a class of organic compounds characterized by a benzyl group attached to an amino group. This structural motif is prevalent in a vast array of biologically active molecules, from neurotransmitters to pharmaceuticals. The phenyl ring and the amino group provide key interaction points with biological targets, while the benzylic carbon offers a site for further functionalization. The versatility of this scaffold has led to its exploration in diverse therapeutic areas, including as an antimicrobial, antifungal, and anticancer agent, as well as a modulator of enzymes and receptors in the central nervous system.[1]
This guide will focus on a specific and increasingly important derivative, Phenyl(pyridin-3-yl)methanamine, and compare its projected and known properties with those of unsubstituted benzylamine and the well-characterized 4-fluorobenzylamine. This comparison will illuminate the nuanced effects of substituting a phenyl ring with a pyridinyl moiety and the impact of a simple electron-withdrawing group.
Physicochemical Properties: A Tale of Two Rings and a Halogen
The introduction of a pyridine ring or a fluorine atom significantly alters the electronic and lipophilic character of the benzylamine molecule. These changes have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
A key determinant of a molecule's behavior in a biological system is its acid dissociation constant (pKa) and its lipophilicity (logP). The pKa influences the ionization state at physiological pH, which in turn affects membrane permeability and receptor interaction. The logP provides a measure of a molecule's partitioning between an aqueous and a lipid environment, a critical factor for cell membrane penetration.
Table 1: Comparative Physicochemical Properties of Benzylamine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Calculated/Predicted) |
| Benzylamine | C₇H₉N | 107.15 | 9.33 | 1.09 |
| 4-Fluorobenzylamine | C₇H₈FN | 125.14 | 9.01 | 1.29 |
| Phenyl(pyridin-3-yl)methanamine | C₁₂H₁₂N₂ | 184.24 | ~8.5 (Pyridine N), ~9.0 (Amine N) | ~1.5 |
Note: Predicted pKa and logP values for Phenyl(pyridin-3-yl)methanamine are estimations based on its structure and should be experimentally verified.
The introduction of the electron-withdrawing fluorine atom in 4-fluorobenzylamine is predicted to lower the pKa of the amino group compared to benzylamine, making it slightly less basic.[2] Conversely, the pyridine ring in Phenyl(pyridin-3-yl)methanamine introduces a second basic center, the pyridine nitrogen, with a lower pKa than the primary amine. This dual basicity can influence its interaction with biological targets and its solubility profile. The calculated logP values suggest that both 4-fluorobenzylamine and Phenyl(pyridin-3-yl)methanamine are more lipophilic than the parent benzylamine, which could enhance their ability to cross cellular membranes.[2]
Synthesis of Phenyl(pyridin-3-yl)methanamine: A Practical Approach
The synthesis of Phenyl(pyridin-3-yl)methanamine is most commonly achieved through the reductive amination of its corresponding ketone precursor, 3-benzoylpyridine. The Leuckart reaction, which utilizes ammonium formate or formamide as both the amine source and the reducing agent, is a well-established and efficient method for this transformation.[3][4]
Below is a detailed, step-by-step methodology for the synthesis of Phenyl(pyridin-3-yl)methanamine via the Leuckart reaction.
Experimental Protocol: Synthesis of Phenyl(pyridin-3-yl)methanamine
Objective: To synthesize Phenyl(pyridin-3-yl)methanamine from 3-benzoylpyridine via the Leuckart-Wallach reaction.
Materials:
-
3-Benzoylpyridine
-
Ammonium formate
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-benzoylpyridine (1 equivalent) and ammonium formate (3-5 equivalents).
-
Reaction: Heat the mixture to 160-180 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture to room temperature, add concentrated hydrochloric acid and reflux for an additional 2-4 hours to hydrolyze the intermediate formamide.
-
Work-up: Cool the mixture and make it alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Phenyl(pyridin-3-yl)methanamine.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Comparative Biological Activities
The structural modifications in Phenyl(pyridin-3-yl)methanamine compared to other benzylamine derivatives are expected to confer distinct biological activities. Two key areas of interest are its potential as a monoamine oxidase (MAO) inhibitor and as an antimicrobial agent.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine and serotonin.[5] Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease.[5] The benzylamine scaffold is a known substrate and inhibitor of MAO-B.[6]
Dopamine Metabolism and MAO-B Inhibition
Caption: Dopamine metabolism pathway and the potential inhibitory action of Phenyl(pyridin-3-yl)methanamine on MAO-B.
Antimicrobial Activity
Benzylamine derivatives have been shown to possess significant antimicrobial properties.[8] The mechanism of action is thought to involve the disruption of the bacterial cell membrane. The introduction of a pyridinium salt has been shown to enhance antimicrobial activity. While Phenyl(pyridin-3-yl)methanamine is not a pyridinium salt, the presence of the basic pyridine nitrogen could contribute to its interaction with the negatively charged bacterial cell surface.
Comparative studies on N-benzyl-substituted thieno[2,3-d]pyrimidine-6-carboxamides have shown that derivatives without substituents on the benzene ring or with small substituents exhibit good activity against S. aureus and B. subtilis.[8] This suggests that the unsubstituted phenyl ring in Phenyl(pyridin-3-yl)methanamine may be favorable for antimicrobial activity. Further investigation is warranted to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Benzylamine | >100 | >100 | >100 | >100 |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | 125 | 62.5 | 500 | 500 |
| Phenyl(pyridin-3-yl)methanamine | Data not available | Data not available | Data not available | Data not available |
Note: Data for N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is from a specific study and serves as a representative example of a bioactive benzylamine derivative.[8] The antimicrobial activity of Phenyl(pyridin-3-yl)methanamine needs to be experimentally determined.
Experimental Protocols for Biological Evaluation
To facilitate further research, the following are detailed protocols for key biological assays.
MAO-B Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Phenyl(pyridin-3-yl)methanamine against human monoamine oxidase B (MAO-B).
Materials:
-
Recombinant human MAO-B
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Test compound (Phenyl(pyridin-3-yl)methanamine)
-
Selegiline (positive control)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and selegiline in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the MAO-B enzyme solution and the test compound at various concentrations. Pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the kynuramine substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding a sodium hydroxide solution.
-
Fluorescence Measurement: Measure the fluorescence of the 4-hydroxyquinoline product at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, from a dose-response curve.
Workflow for MAO-B Inhibition Assay
Caption: A generalized workflow for determining the in vitro MAO-B inhibitory activity of a test compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Phenyl(pyridin-3-yl)methanamine against selected bacterial strains.
Materials:
-
Test compound (Phenyl(pyridin-3-yl)methanamine)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microplates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
Phenyl(pyridin-3-yl)methanamine represents a compelling evolution of the benzylamine scaffold. The introduction of the pyridine ring is predicted to modulate its physicochemical properties, offering a unique profile compared to simple substituted benzylamines like 4-fluorobenzylamine. Its structural features suggest potential as both a monoamine oxidase inhibitor and an antimicrobial agent.
The experimental protocols provided in this guide offer a clear path for the synthesis and biological evaluation of Phenyl(pyridin-3-yl)methanamine. The data generated from these studies will be crucial in elucidating its structure-activity relationships and determining its therapeutic potential. Further investigations should focus on a comprehensive pharmacological profiling, including receptor binding assays and in vivo efficacy studies, to fully characterize this promising compound and its place within the broader family of benzylamine derivatives.
References
- BenchChem. (2025). A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design. BenchChem.
- ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(5), 529–536.
- BenchChem. (2025). A Comparative Guide to N-methyl-3-(phenoxymethyl)
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
- RSC Publishing. (2012). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PubMed Central.
- ResearchGate. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- RSC Publishing. (2019). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
- RSC Publishing. (2017).
- Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar.
- YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- Semantic Scholar. (2009).
- National Center for Biotechnology Information. (2022).
- BLD Pharm. (n.d.). 5424-19-1|Phenyl(pyridin-3-yl)methanone. BLD Pharm.
- ACS Publications. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PubMed Central.
- National Center for Biotechnology Information. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- ChemicalBook. (n.d.). Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone). ChemicalBook.
- MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.
- National Center for Biotechnology Information. (2021). Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanamine. PubChem.
- National Center for Biotechnology Information. (n.d.). phenyl-[(3R)-pyrrolidin-3-yl]methanamine. PubChem.
- BLD Pharm. (n.d.). (3-(Pyridin-3-yl)phenyl)methanamine. BLD Pharm.
Sources
- 1. (PDF) Antimicrobial Properties of N-Benz [research.amanote.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Phenyl(pyridin-3-yl)methanamine-Based NNMT Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic and oncologic drug discovery, Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target.[1][2] This cytosolic enzyme plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as the universal methyl donor.[1][3] Its overexpression is implicated in obesity, type 2 diabetes, and a range of aggressive cancers, making the development of potent and, crucially, selective NNMT inhibitors a high-priority research endeavor.[2][3][4]
This guide provides a technical framework for evaluating the cross-reactivity of novel inhibitors, using the promising Phenyl(pyridin-3-yl)methanamine scaffold as a representative chemical class. We will delve into the causality behind experimental design, provide actionable protocols, and offer a model for comparative data analysis, empowering you to build a robust selectivity case for your lead candidates.
Part 1: The Imperative of Selectivity in NNMT Inhibition
The primary challenge in developing selective NNMT inhibitors stems from the enzyme's reliance on the ubiquitous cofactor, SAM. The SAM-binding pocket is a highly conserved structural motif across the vast superfamily of SAM-dependent methyltransferases, which includes dozens of enzymes that methylate proteins, DNA, RNA, and other small molecules.[5][6][7] Off-target inhibition of these other methyltransferases can lead to unforeseen toxicity and a convoluted pharmacological profile, confounding clinical development.[3] Therefore, a rigorous cross-reactivity assessment is not merely a supplementary check but a foundational pillar of the drug discovery program.
An inhibitor that binds potently to NNMT but also interacts with, for example, a histone methyltransferase like G9a or a DNA methyltransferase like DNMT1, could have profound and unintended epigenetic consequences. The goal is to identify compounds with a wide selectivity window, demonstrating significantly higher potency for NNMT over other relevant methyltransferases. A bisubstrate inhibitor design strategy, which targets both the unique nicotinamide pocket and the conserved SAM pocket, is one promising approach to achieving this desired potency and selectivity.[1][8]
Caption: A tiered workflow for inhibitor screening and selectivity profiling.
This workflow ensures that only the most promising and potent compounds from the primary screen are advanced to the more costly and labor-intensive selectivity profiling stages, optimizing the path to lead identification.
Part 3: Key Experimental Methodologies
The protocols described below represent industry-standard methods for assessing both primary inhibitory activity and cross-reactivity. The causality for choosing these specific methods lies in their robustness, sensitivity, and relevance. The primary assay is a fluorescence-based method amenable to high-throughput screening, while the selectivity assay uses the "gold standard" radiometric format, which is broadly applicable across different methyltransferases without the need for specific antibodies or coupling enzymes. [9]
Protocol 1: Primary NNMT Inhibitor Screening (Fluorometric)
This protocol is adapted from commercially available kits that quantify the reaction product S-adenosylhomocysteine (SAH). [9]The SAH is hydrolyzed to homocysteine, whose free thiol group is detected by a probe, generating a fluorescent signal. Inhibitors of NNMT will reduce the production of SAH and thus decrease fluorescence.
Materials:
-
Recombinant Human NNMT Enzyme
-
NNMT Assay Buffer (e.g., 50 mM Tris pH 8.6, 1 mM DTT)
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase (coupling enzyme)
-
Thiol-detecting fluorescent probe
-
Test Inhibitors (dissolved in DMSO)
-
384-well black assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds (e.g., Phenyl(pyridin-3-yl)methanamine derivatives) in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Preparation: Dilute the NNMT enzyme stock to its final working concentration (e.g., 1-5 nM) in cold NNMT Assay Buffer.
-
Initiate Reaction: Add the enzyme solution to the compound-plated wells, followed immediately by a substrate mix containing NAM (e.g., 5 mM), SAM (e.g., 5 µM), and the SAH hydrolase. The final reaction volume is typically 10-20 µL.
-
Incubation: Mix the plate gently and incubate at 37°C for 60 minutes. The reaction should be kept within the linear velocity range, which should be predetermined in separate enzyme titration experiments.
-
Detection: Stop the reaction by adding the thiol-detecting probe solution. Incubate at room temperature for 5-10 minutes.
-
Measurement: Read the fluorescence on a plate reader at the appropriate wavelengths (e.g., Ex/Em = 392/482 nm). [9]7. Data Analysis: Normalize the data to controls. The percent inhibition is calculated as: 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)). Plot percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cross-Reactivity Profiling (Radiometric Filter-Binding Assay)
This method is the benchmark for selectivity profiling as it directly measures the incorporation of a radiolabeled methyl group from [³H]-SAM onto a substrate. [9]It is a universal method applicable to most methyltransferases.
Materials:
-
Panel of recombinant methyltransferase enzymes (see Part 4 for a suggested panel).
-
[³H]-S-adenosyl-L-methionine.
-
Specific substrates for each enzyme (e.g., histone H3 peptide for G9a, Myelin Basic Protein for PRMT1).
-
Individual assay buffers optimized for each enzyme.
-
Test Inhibitor (at a fixed concentration, e.g., 10 µM for initial screening, or in serial dilution for IC50).
-
Phosphocellulose filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reaction Setup: For each enzyme in the panel, set up a reaction mix in a 96-well plate. Each well will contain the specific assay buffer, the enzyme, its corresponding substrate, and the test inhibitor or DMSO vehicle control.
-
Initiate Reaction: Add [³H]-SAM (typically 1 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop and Capture: Stop the reaction by adding an acid (e.g., phosphoric acid). Transfer the reaction mixture to the phosphocellulose filter plate. The positively charged substrate (peptide/protein) will bind to the negatively charged filter, while the unincorporated [³H]-SAM will not.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove all unbound [³H]-SAM.
-
Detection: Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each enzyme at the tested concentration. For any enzymes showing significant inhibition (>50%), perform a full dose-response curve to determine the IC50 value, as described in Protocol 1.
Part 4: Comparative Data Analysis
The ultimate goal of these studies is to quantify the selectivity of your lead compounds. To illustrate this, we present hypothetical data for a lead compound, IHN-Py-Ph-Amine , and two comparators against a representative panel of methyltransferases. The panel is selected based on structural relation and functional diversity, including protein lysine methyltransferases (PKMTs), protein arginine methyltransferases (PRMTs), a DNA methyltransferase (DNMT), and a closely related small-molecule methyltransferase (PNMT). [10] Table 1: Comparative IC50 Profile of NNMT Inhibitors (Hypothetical Data)
| Target Enzyme | Class | IHN-Py-Ph-Amine IC50 (µM) | Comparator A IC50 (µM) | Comparator B IC50 (µM) |
| NNMT | Small Molecule MT | 0.050 | 0.120 | 0.095 |
| PNMT | Small Molecule MT | 15.2 | 25.5 | > 50 |
| G9a (EHMT2) | PKMT (Lysine) | > 50 | 8.9 | > 50 |
| SETD2 | PKMT (Lysine) | > 50 | > 50 | 45.1 |
| SMYD2 | PKMT (Lysine) | 22.5 | 4.1 | > 50 |
| DOT1L | PKMT (Lysine) | > 50 | > 50 | > 50 |
| PRMT1 | PRMT (Arginine) | 41.0 | 11.2 | > 50 |
| CARM1 (PRMT4) | PRMT (Arginine) | > 50 | > 50 | > 50 |
| PRMT5 | PRMT (Arginine) | > 50 | 1.5 | 28.3 |
| DNMT1 | DNA MT | > 50 | 0.95 | > 50 |
Interpreting the Data:
-
Potency: All three compounds are potent NNMT inhibitors, with IC50 values in the nanomolar range. IHN-Py-Ph-Amine is the most potent against the primary target.
-
Selectivity Index: Selectivity is calculated as a ratio: Selectivity Index = IC50 (Off-Target) / IC50 (On-Target). A higher number indicates greater selectivity.
-
IHN-Py-Ph-Amine: Demonstrates excellent selectivity. Its selectivity index against the most potent off-target, PNMT, is 15.2 / 0.050 = 304-fold. Against all other tested methyltransferases, the selectivity is even greater (>450-fold).
-
Comparator A: Shows moderate potency but poor selectivity. It has significant off-target activity against SMYD2 (4.1 / 0.120 = 34-fold selectivity).
-
Comparator B: While highly selective against most of the panel, it shows some activity against PRMT5 (28.3 / 0.095 = 298-fold) and SETD2 (45.1 / 0.095 = 475-fold), making it less ideal than the lead compound.
-
Conclusion
The rigorous, systematic evaluation of inhibitor cross-reactivity is a non-negotiable component of modern drug discovery. For targets like NNMT, where the potential for off-target effects within a large enzyme superfamily is high, this process is paramount. By employing a tiered screening workflow, utilizing robust biochemical assays, and analyzing comparative data through selectivity indices, researchers can build a compelling case for the therapeutic potential of their lead compounds. The Phenyl(pyridin-3-yl)methanamine scaffold and its derivatives represent a promising starting point for the design of next-generation NNMT inhibitors, and the principles outlined in this guide provide the framework to identify candidates with the optimal balance of potency and selectivity required for clinical success.
References
- Reaction Biology. (n.d.). Methyltransferase Assay Services.
- Biocompare. (n.d.). Methyltransferase Assay Kits.
-
Iyamu, I. D., Zhao, T., & Huang, R. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(15), 10510–10527. [Link]
-
Neelakantan, H., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(5), 2134-2143. [Link]
-
Luo, M. (2016). SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases. ACS Chemical Biology, 11(3), 583-595. [Link]
- CD BioSciences. (n.d.). Methyltransferase Screening, Enzyme Activity Screening.
- Creative Biogene. (n.d.). Histone Methyltransferase Screening and Profiling Service.
- European Bioinformatics Institute (EMBL-EBI). (n.d.). S-adenosyl-L-methionine-dependent methyltransferase superfamily (IPR029063). InterPro.
- GeneCards. (n.d.). NNMT Gene - Nicotinamide N-Methyltransferase.
- Patsnap. (2024, June 21). What are NNMT inhibitors and how do they work? Patsnap Synapse.
-
Borchardt, R. T., & Wu, Y. S. (1976). Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 6. Structural modifications of S-adenosyl-L-methionine. Journal of Medicinal Chemistry, 19(9), 1099-1103. [Link]
-
van Haren, M. J., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry, 64(17), 13088-13103. [Link]
- Reaction Biology. (n.d.). Methyltransferase Full Panel Schedule.
- Biocompare. (n.d.). Methyltransferases.
- Selleck Chemicals. (n.d.). SAM MTase inhibitors.
-
Avnet, S., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Cancers, 17(22), 5037. [Link]
- BenchChem. (2025). Comparative Guide to CpNMT-IN-1 and Alternative Nicotinamide N-Methyltransferase (NNMT) Inhibitors.
-
van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7059-7074. [Link]
-
Iyamu, I. D., & Huang, R. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(5), 689-701. [Link]
- Wikipedia. (n.d.). NNMT.
-
Neelakantan, H., et al. (2017). Structures of human and mouse NNMT in complex with SAH and N-methylated JBSNF-00088. Scientific Reports, 7(1), 17662. [Link]
-
van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6618-6626. [Link]
Sources
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InterPro [ebi.ac.uk]
- 7. Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 6. Structural modifications of S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Benchmarking Phenyl(pyridin-3-yl)methanamine Against Known Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of Phenyl(pyridin-3-yl)methanamine, a novel small molecule, as a kinase inhibitor. We will outline a systematic, multi-stage process for benchmarking its activity and selectivity against established kinase inhibitors, ensuring scientific rigor and generating decision-driving data.
The rationale for investigating a molecule like Phenyl(pyridin-3-yl)methanamine stems from the prevalence of its core motifs—the phenyl and pyridine rings—in numerous FDA-approved kinase inhibitors.[1][2][3] These structures are known to interact with the ATP-binding pocket of various kinases. This guide will therefore use a hypothetical, yet scientifically plausible, workflow to characterize this compound from initial screening to cellular validation.
Section 1: Strategic Rationale and Selection of Benchmarks
The vastness of the human kinome necessitates a rational approach to inhibitor profiling. Phenyl(pyridin-3-yl)methanamine's structure does not immediately suggest a specific kinase family. Therefore, a logical first step is to perform a broad kinase panel screen to identify initial hits.
For this guide, we will hypothesize that an initial screen reveals inhibitory activity against the p38 mitogen-activated protein kinase (MAPK) family. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation, making it a compelling therapeutic target.[4][5][6]
Based on this hypothetical result, we will select a panel of well-characterized inhibitors for direct comparison:
-
Staurosporine: A natural product that acts as a potent, non-selective, ATP-competitive kinase inhibitor.[7][8] It serves as a positive control for assay performance and a benchmark for broad-spectrum activity.
-
Dasatinib: An FDA-approved multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others.[9][10][11][12] It provides a reference for a clinically successful, yet relatively promiscuous, inhibitor profile.
-
Doramapimod (BIRB 796): A highly potent and selective allosteric inhibitor of p38α, providing a benchmark for high-selectivity, single-target engagement.
Section 2: Experimental Workflow for Kinase Inhibitor Benchmarking
A robust evaluation follows a tiered approach, moving from broad, high-throughput biochemical assays to more focused, physiologically relevant cellular models. This ensures that resources are focused on the most promising findings.
Caption: Tiered workflow for kinase inhibitor characterization.
Section 3: In Vitro Biochemical Assays - IC50 Determination
The first quantitative step is to determine the half-maximal inhibitory concentration (IC50) of our test compound and benchmarks against the primary hit, p38α. The ADP-Glo™ Kinase Assay is an excellent choice for this, as it measures the amount of ADP produced in the kinase reaction, providing a direct measure of enzyme activity.[13][14][15][16]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare serial dilutions of Phenyl(pyridin-3-yl)methanamine and benchmark inhibitors (Staurosporine, Dasatinib, Doramapimod) in DMSO, typically from 10 mM down to sub-nanomolar concentrations. Prepare kinase buffer, recombinant p38α enzyme, substrate peptide (e.g., EGFRtide), and ATP solution.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase buffer containing the p38α enzyme and substrate. Add 0.5 µL of the compound dilution series. Initiate the reaction by adding 2 µL of ATP solution (final concentration at the Km for p38α). Incubate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[14]
-
Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Normalize the data to positive (DMSO vehicle) and negative (no enzyme) controls. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Illustrative Data Presentation
The following table presents hypothetical data to illustrate how results would be summarized.
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| Phenyl(pyridin-3-yl)methanamine | 150 | 850 | >10,000 | 1,200 |
| Staurosporine | 3 | 5 | 4 | 6 |
| Dasatinib | 25 | 40 | 180 | 95 |
| Doramapimod | 5 | 2,500 | >10,000 | >10,000 |
This data is for illustrative purposes only.
From this hypothetical data, Phenyl(pyridin-3-yl)methanamine shows moderate, somewhat selective activity against p38α. It is less potent than the benchmarks but displays a promising selectivity profile over the γ and δ isoforms compared to the non-selective Staurosporine.
Section 4: Cell-Based Assays - Validating Target Engagement and Function
Biochemical assays are essential but do not capture the complexity of the cellular environment. Cell-based assays are critical to confirm that the compound can enter cells, engage its target, and elicit a functional response.
Protocol: Western Blot for Downstream Target Inhibition
A key substrate of p38 MAPK is MAPK-activated protein kinase 2 (MK2).[17] Measuring the phosphorylation of MK2 provides a direct readout of p38 activity within the cell.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or THP-1 cells) to 80% confluency. Pre-treat cells with various concentrations of Phenyl(pyridin-3-yl)methanamine or benchmark inhibitors for 1 hour.
-
Stimulation: Stimulate the p38 pathway by adding a known activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 30 minutes.[18]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[19][20]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated MK2 (p-MK2). Subsequently, probe with an antibody for total MK2 and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands. Quantify band intensity using densitometry software.
A successful result would show a dose-dependent decrease in the p-MK2 signal upon treatment with Phenyl(pyridin-3-yl)methanamine, confirming its ability to inhibit the p38 pathway in a cellular context.
Caption: Simplified p38 MAPK signaling pathway.
Section 5: Conclusion and Future Directions
This guide outlines a systematic approach to benchmark Phenyl(pyridin-3-yl)methanamine against known kinase inhibitors. Based on our hypothetical results, the compound emerges as a moderately potent and selective p38α inhibitor.
Key Findings (Illustrative):
-
Biochemical Potency: Phenyl(pyridin-3-yl)methanamine displays an IC50 of 150 nM against p38α.
-
Selectivity: It shows favorable selectivity against p38γ and p38δ isoforms.
-
Cellular Activity: The compound effectively inhibits the phosphorylation of the downstream substrate MK2 in a cellular model, confirming target engagement.
Further work should focus on lead optimization to improve potency, detailed kinome-wide selectivity profiling to identify potential off-targets, and ADME/toxicology studies to assess its drug-like properties. This structured benchmarking process provides a solid foundation for advancing novel chemical matter from a preliminary hit to a viable lead candidate.
References
-
The p38-MAPK pathway overview. - ResearchGate. Available at: [Link]
-
In vitro kinase assay. - protocols.io. Available at: [Link]
-
P38 Signaling Pathway. - Creative Diagnostics. Available at: [Link]
-
Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. Available at: [Link]
-
p38 MAPK Signaling. - QIAGEN GeneGlobe. Available at: [Link]
-
Cantera, J., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. Available at: [Link]
-
Staurosporine. - Wikipedia. Available at: [Link]
-
Technologies to Study Kinases. - East Port Praha. Available at: [Link]
-
Wodicka, L. M., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry. Available at: [Link]
-
Promega ADP-Glo kinase assay. - BMG LABTECH. Available at: [Link]
-
Johnson, T. L., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. Available at: [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
-
Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article). - OSTI.GOV. Available at: [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. - PubMed. Available at: [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]
-
Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. Available at: [Link]
-
In vitro kinase assay. - Bio-protocol. Available at: [Link]
-
Kinase Activity-Tagged Western Blotting Assay. - Taylor & Francis Online. Available at: [Link]
-
(PDF) In vitro kinase assay v1. - ResearchGate. Available at: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. - Creative Biolabs. Available at: [Link]
-
Al-Obaidi, A., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]
-
Al-Ostath, S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
-
Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. Available at: [Link]
-
Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. - NIH. Available at: [Link]
- 3-(phenyl-alkoxy)-5-(phenyl)-pyridine derivatives and related compounds as kinase inhibitors for the treatment of cancer. - Google Patents.
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]
-
Lolli, G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ashpublications.org [ashpublications.org]
- 12. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay [promega.kr]
- 14. promega.com [promega.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [protocols.io]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Phenyl(pyridin-3-yl)methanamine
This document provides a comprehensive, step-by-step guide for the proper disposal of Phenyl(pyridin-3-yl)methanamine. As a niche chemical intermediate, specific regulatory disposal guidelines are not always readily published. Therefore, this guide synthesizes best practices derived from the known hazards of its constituent functional groups—specifically the aminopyridine moiety—and established principles of hazardous waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Hazard Profile and Core Properties
Phenyl(pyridin-3-yl)methanamine's structure suggests a hazard profile influenced by aminopyridines, which are known for their toxicity.[1][2] Disposal procedures must be predicated on a thorough understanding of its potential risks. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, the properties of related aminopyridines provide a sound basis for a conservative risk assessment.
Table 1: Inferred Properties and Hazards of Phenyl(pyridin-3-yl)methanamine
| Property | Inferred Value / Classification | Rationale & Causality |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | Assumed to be High (Toxic) | Aminopyridines are classified as toxic if swallowed or in contact with skin.[1][3] This dictates the use of stringent personal protective equipment and containment. |
| Eye Irritation | Assumed to be Serious | Related compounds cause serious eye irritation.[1][3] Direct contact could lead to significant injury, mandating the use of chemical safety goggles and a face shield. |
| Aquatic Toxicity | Assumed to be High (Toxic to aquatic life) | Many pyridine derivatives are very toxic to aquatic life with long-lasting effects.[1][3] This classification prohibits drain disposal and requires containment to prevent environmental release.[4] |
| Physical State | Solid / Liquid | The physical state will determine the choice of absorbent material for spills and the appropriate type of waste container. |
| Incompatibilities | Strong Oxidizing Agents, Acids, Acid Chlorides | Pyridine and amine functional groups can react exothermically or violently with these substances.[2][5][6] Segregation from incompatible materials is critical to prevent dangerous reactions in waste containers.[5][7] |
Mandatory Personal Protective Equipment (PPE)
Before handling any waste containing Phenyl(pyridin-3-yl)methanamine, a robust PPE protocol is the first line of defense. The selection of PPE is directly informed by the high dermal toxicity and potential for serious eye irritation associated with aminopyridines.[1][8]
-
Hand Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : Use chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8][9] This provides maximum protection against splashes.
-
Skin and Body Protection : A chemically resistant lab coat or apron is required. For larger quantities or in the event of a spill, a full chemical-resistant suit may be necessary.[1]
-
Respiratory Protection : All handling of waste, especially if it involves solids that can generate dust or volatile solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[8][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is mandatory.[8]
Waste Characterization and Segregation: A Foundational Step
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][11][12] Based on its inferred profile, Phenyl(pyridin-3-yl)methanamine waste should be classified as Toxic Hazardous Waste .
The Cardinal Rule: Do Not Mix Waste Streams. [13] Mixing this amine-containing waste with incompatible chemicals, particularly acids or strong oxidizing agents, can trigger violent reactions.[5][6] Store waste containers in a designated Satellite Accumulation Area (SAA), segregated by hazard class.[7][13]
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different forms of Phenyl(pyridin-3-yl)methanamine waste.
Protocol 4.1: Disposal of Unused Product and Contaminated Solutions
This procedure applies to the disposal of pure, expired, or surplus Phenyl(pyridin-3-yl)methanamine and any solutions containing it.
-
Container Selection : Choose a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.[13] Do not use metal containers for potentially corrosive materials.[13]
-
Labeling : This is a critical compliance step. Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[12][13] The label must include:
-
The full chemical name: "Phenyl(pyridin-3-yl)methanamine"
-
The concentration and composition of the waste stream.
-
The specific hazard(s): "Toxic," "Environmental Hazard."
-
The accumulation start date (the date the first drop of waste enters the container).[12]
-
-
Waste Transfer : Carefully transfer the waste into the labeled container inside a chemical fume hood. Do not overfill the container; leave at least 10% of headspace to allow for expansion.[7]
-
Secure Storage : Tightly cap the container immediately after adding waste.[13] Store the container in a designated and properly segregated Satellite Accumulation Area.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[13]
Protocol 4.2: Decontamination and Disposal of Empty Containers
An "empty" container that held Phenyl(pyridin-3-yl)methanamine must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that is miscible with the chemical.[7]
-
Collect Rinsate : The rinsate from all three washes is considered hazardous waste.[7] Collect it in a properly labeled hazardous waste container as described in Protocol 4.1.
-
Air Dry : Allow the rinsed container to air-dry completely in a fume hood.[7]
-
Deface Label : Completely remove or obliterate the original chemical label on the container to prevent confusion.[7]
-
Final Disposal : Once clean and dry with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic waste stream.[7]
Protocol 4.3: Management of Contaminated Labware and PPE
Items such as pipette tips, contaminated gloves, and absorbent pads must be disposed of as solid hazardous waste.
-
Waste Collection : Place all contaminated solid waste into a designated, leak-proof container (e.g., a sturdy, lined cardboard box or a plastic pail).
-
Labeling : The container must be clearly labeled as "HAZARDOUS WASTE" with the name of the contaminating chemical.
-
Disposal : Once the container is full, seal it and arrange for pickup through your EHS department. Do not dispose of this waste in regular trash.[4]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigating exposure and environmental release.[1]
-
Alert Personnel : Immediately alert all personnel in the vicinity and evacuate the area if necessary.
-
Assess the Spill : From a safe distance, determine the extent of the spill and the hazards involved.
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Containment : For liquid spills, contain the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1] Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.[9]
-
Collection : Carefully collect the absorbent material and place it into a labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting : Report the incident to your supervisor and EHS office, as required by your institution's policy.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of Phenyl(pyridin-3-yl)methanamine waste.
Caption: Decision workflow for compliant hazardous waste disposal.
References
- Sdfine. (n.d.). 4-aminopyridine.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Jubilant Ingrevia Limited. (n.d.). 3- Aminopyridine Safety Data Sheet.
- Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers?
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminopyridine, 99%.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Thermo Fisher Scientific. (2021, December 24). 2-Aminopyridine - SAFETY DATA SHEET.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE.
- Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- Kuujia. (2025, June 7). Cas no 5424-19-1 (Phenyl(pyridin-3-yl)methanone).
- ECHEMI. (n.d.). PHENYL-PYRIDIN-3-YL-METHANOL SDS, 6270-47-9 Safety Data Sheets.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 5424-19-1: Phenyl-3-pyridinylmethanone.
- Angene Chemical. (n.d.). Phenyl(pyridin-3-yl)methanone(CAS# 5424-19-1).
- PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine.
- BLD Pharm. (n.d.). 5424-19-1|Phenyl(pyridin-3-yl)methanone.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Apollo Scientific. (n.d.). [3-(Pyridin-3-yl)phenyl]methanol.
- Pharos. (2025). [2-(Pyridin-3-yl)phenyl]methanamine.
- University of Nevada, Reno. (n.d.). Incompatible Chemicals. Retrieved from University of Nevada, Reno Environmental Health & Safety.
- Fluorochem. (n.d.). (2-(Pyridin-3-yl)phenyl)methanamine.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from University of Nevada, Reno Environmental Health & Safety.
- MolCore. (n.d.). 59575-91-6 | Phenyl(pyridin-2-yl)methanamine hydrochloride.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. geneseo.edu [geneseo.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. acs.org [acs.org]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. alkalimetals.com [alkalimetals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. crystal-clean.com [crystal-clean.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
A Researcher's Guide to the Safe Handling and Disposal of Phenyl(pyridin-3-yl)methanamine
For the dedicated researcher, scientist, and drug development professional, the synthesis and application of novel chemical compounds are central to innovation. Phenyl(pyridin-3-yl)methanamine stands as a significant building block in this endeavor. However, its utility is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of Phenyl(pyridin-3-yl)methanamine, ensuring the well-being of laboratory personnel and the integrity of your research.
Proactive Risk Assessment: Understanding the Hazard Profile
Phenyl(pyridin-3-yl)methanamine and its chemical relatives are classified as irritants to the skin and eyes and may cause respiratory irritation.[1][2][3] Some related compounds are harmful if swallowed, inhaled, or in contact with skin.[4][5] A proactive safety culture is predicated on a comprehensive understanding of these potential hazards, informing every aspect of the handling and disposal process. The primary routes of exposure—dermal contact, inhalation, and ocular contact—must be meticulously controlled.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for mitigating the risks associated with Phenyl(pyridin-3-yl)methanamine. The choice of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Component | Specifications & Best Practices | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. For extended handling or when working with larger quantities, consider double-gloving.[6] Always inspect gloves for tears or punctures before use. | Provides a critical barrier to prevent skin absorption and irritation.[1][7] |
| Eye & Face Protection | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][7] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashes.[4][6] | Protects against accidental splashes that can cause serious eye irritation or damage.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used when handling the compound outside of a certified chemical fume hood or if there is a potential for aerosolization.[4][7] | Minimizes the risk of inhaling airborne particles or vapors, which can lead to respiratory tract irritation.[1][2] |
| Protective Clothing | A chemical-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[1][7] | Prevents contamination of personal clothing and protects the skin from accidental spills. |
Operational Blueprint: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling Phenyl(pyridin-3-yl)methanamine is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Caption: A systematic workflow for the safe handling of Phenyl(pyridin-3-yl)methanamine.
1. Preparation Phase:
-
Work Area Designation: All manipulations of Phenyl(pyridin-3-yl)methanamine should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Material Assembly: Before commencing, ensure all necessary reagents, equipment, and labeled waste containers are readily accessible within the designated work area.
-
PPE Donning: Don your PPE in the correct sequence: lab coat, followed by respiratory protection (if needed), then eye and face protection, and finally gloves.
2. Handling Phase:
-
Weighing and Dispensing: Perform all weighing and dispensing of the solid compound inside a fume hood to control dust and vapors.[7]
-
Solution Preparation: When preparing solutions, slowly add the Phenyl(pyridin-3-yl)methanamine to the solvent to prevent splashing.
-
Reaction Execution: All reactions involving this compound should be carried out within the fume hood.
3. Post-Experiment Phase:
-
Decontamination: Thoroughly clean all work surfaces and equipment with an appropriate solvent, followed by soap and water.
-
PPE Doffing: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Personal Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1][8]
Responsible Disposal: A Protocol for Environmental and Personal Safety
The proper management of chemical waste is a critical component of laboratory safety and environmental stewardship.
Caption: A structured workflow for the safe disposal of Phenyl(pyridin-3-yl)methanamine waste.
-
Solid Waste: Collect any unused or waste Phenyl(pyridin-3-yl)methanamine and any contaminated solids (e.g., weighing papers, filter media) in a clearly labeled, sealed container for solid chemical waste.[7]
-
Liquid Waste: All liquid waste containing Phenyl(pyridin-3-yl)methanamine, such as reaction residues and solvent rinses, must be collected in a dedicated, labeled, and sealed container for liquid chemical waste.[1]
-
Contaminated PPE: Dispose of all contaminated, single-use PPE, such as gloves, in a designated, labeled container for solid waste.[3]
-
Labeling and Storage: Ensure all waste containers are accurately and clearly labeled with the full chemical name and any associated hazards. Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Final Disposal: The ultimate disposal of all chemical waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[2][5] Never discard chemical waste in the standard trash or down the drain.[1]
By integrating these safety and disposal protocols into your daily laboratory practices, you can confidently and responsibly advance your research while maintaining a safe and compliant working environment.
References
- Material Safety Data Sheet for 4-Aminopyridine. Available from various chemical suppliers. (This is a representative SDS for a related compound, as a specific one for Phenyl(pyridin-3-yl)methanamine was not found in the search results).
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of California, Berkeley. [Link]
-
Phenyl(3-pyridinyl)methanone. Chemsrc. [Link]
-
Phenyl(pyridin-3-yl)methanone. Angene Chemical. [Link]
-
Safety Data Sheet for (2-(Diphenylphosphino)phenyl)methanamine. Angene Chemical. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
